BZ-423
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
7-chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN2O2/c1-30-25-13-10-21(28)16-23(25)26(19-8-11-22(31)12-9-19)29-24(27(30)32)15-17-6-7-18-4-2-3-5-20(18)14-17/h2-14,16,24,31H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJCSNHREFFOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)CC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944275 | |
| Record name | 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216691-95-1 | |
| Record name | BZ-423 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216691951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BZ-423 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Z88L5FCM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BZ-423 mechanism of action in lymphocytes
An In-Depth Technical Guide to the Mechanism of Action of BZ-423 in Lymphocytes
Executive Summary
This compound is a synthetic 1,4-benzodiazepine (B1214927) compound with potent immunomodulatory and antiproliferative properties. It demonstrates remarkable selectivity for pathogenic and malignant lymphocytes, making it a compound of significant interest for the treatment of autoimmune diseases and certain cancers.[1][2][3] The core mechanism of this compound initiates at the mitochondrion, where it binds to a specific subunit of the F1F0-ATP synthase. This interaction triggers a cascade of intracellular events, centrally mediated by the generation of superoxide (B77818), a reactive oxygen species (ROS). Depending on the cellular context and the concentration of the compound, this superoxide signal can drive lymphocytes toward distinct cellular fates, including apoptosis, anergy, or cell cycle arrest. This guide provides a detailed examination of the molecular pathways, experimental validation, and quantitative effects of this compound on lymphocytes.
The Molecular Target: Mitochondrial F1F0-ATPase
The primary molecular target of this compound is the mitochondrial F1F0-ATP synthase (also known as Complex V), a critical enzyme in cellular energy metabolism.
-
Binding Site: this compound directly binds to the Oligomycin Sensitivity Conferring Protein (OSCP), a subunit of the F1F0-ATPase that connects the F1 and F0 domains.[2][3][4][5] This interaction was identified through phage display screening and validated using RNA interference, where cells with reduced OSCP expression showed decreased sensitivity to this compound.[2]
-
Enzyme Modulation: Binding of this compound to the OSCP modulates the enzyme's activity, inhibiting both ATP synthesis and hydrolysis.[3] This modulation causes mitochondrial membrane hyperpolarization and induces a state 3 to state 4 respiratory transition, a key event leading to the production of reactive oxygen species.[1][4]
The Central Second Messenger: Superoxide Generation
The modulation of the F1F0-ATPase by this compound results in the generation of superoxide (O2•−) by the mitochondrial electron transport chain.[1][2] This ROS molecule is not a byproduct of toxicity but rather the critical second messenger that initiates all subsequent downstream signaling pathways.[4][6][7] Scavenging this superoxide with antioxidants blocks the apoptotic and antiproliferative effects of this compound, confirming its essential role.[6][7] The selectivity of this compound for pathogenic lymphocytes is hypothesized to stem from their activated state, which may render them more sensitive to oxidative stress signals.[1]
Downstream Signaling Pathways and Cellular Fates
The superoxide signal generated by this compound can trigger several distinct pathways, leading to different outcomes depending on the lymphocyte subtype and the drug's concentration.
Pro-Apoptotic Signaling
This compound induces apoptosis in both B and T lymphocytes through pathways that converge on the activation of the pro-apoptotic Bcl-2 family members Bax and Bak.[1][4]
-
In B Lymphocytes (e.g., Ramos cell line): The apoptotic cascade is initiated by the superoxide-dependent degradation of the anti-apoptotic protein Mcl-1.[4] This relieves the inhibition on pro-apoptotic BH3-only proteins (like Bim, Bad, Bik, and Puma), which then act as sensors of the oxidative stress.[4] This leads to the activation of Bax and Bak, which permeabilize the outer mitochondrial membrane, causing the release of cytochrome c and subsequent caspase activation.[1][4][6]
-
In T Lymphocytes (e.g., Jurkat cell line): this compound-induced superoxide leads to a parallel increase in the levels of the pro-apoptotic proteins Noxa and Bak.[7] This results in the specific activation of Bak, triggering mitochondrial outer membrane permeabilization and apoptosis.[7] This mechanism is particularly effective in autoimmune T cells as it bypasses common resistance pathways, such as deficient Fas receptor signaling or hyperactivation of the anti-apoptotic PI3K-Akt pathway.[7]
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Identification and validation of the mitochondrial F1F0-ATPase as the molecular target of the immunomodulatory benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]
- 4. This compound Superoxide Signals B Cell Apoptosis via Mcl-1, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The immunomodulatory benzodiazepine this compound inhibits B-cell proliferation by targeting c-myc protein for rapid and specific degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Apoptotic signaling activated by modulation of the F0F1-ATPase: implications for selective killing of autoimmune lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Molecular Target and Mechanism of Action of BZ-423
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the molecular target of the 1,4-benzodiazepine (B1214927), BZ-423. It outlines the key experimental evidence identifying the mitochondrial F1F0-ATPase as its direct target and delineates the subsequent signaling cascade leading to apoptosis. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a pro-apoptotic 1,4-benzodiazepine that has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, such as lupus, and certain cancers.[1][2][3][4] Unlike typical benzodiazepines that act on the central nervous system, this compound exhibits a distinct mechanism of action, selectively inducing apoptosis in pathogenic lymphocytes without causing general toxicity or significant immunosuppression.[1][5] This targeted activity has made this compound and its analogs a subject of intense research for the development of novel therapeutics. This guide focuses on the foundational studies that have elucidated the molecular target and mechanism of action of this compound.
Molecular Target Identification: The Mitochondrial F1F0-ATPase
The primary molecular target of this compound has been unequivocally identified as the mitochondrial F1F0-ATPase, a multi-subunit enzyme complex responsible for ATP synthesis.[1][5] Specifically, this compound binds to the Oligomycin Sensitivity Conferring Protein (OSCP), a critical component of the F1F0-ATPase.[1][5][6]
Initial investigations revealed that this compound induces a rapid increase in mitochondrial superoxide (B77818) (O2•−), which acts as a second messenger to initiate apoptosis.[2][7] This finding pointed towards a mitochondrial target. The definitive identification of the F1F0-ATPase was achieved through a combination of biochemical and molecular biology techniques.
Key Experimental Evidence
-
Phage Display Screening: Affinity-based screening of a human cDNA expression library using a biotinylated this compound derivative led to the identification of the OSCP subunit of the mitochondrial F1F0-ATPase as the binding partner.[1][2]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy studies using a water-soluble analog of this compound and recombinant OSCP constructs confirmed the direct binding interaction.[6] These studies identified specific amino acid residues within OSCP (M51, L56, K65, V66, K75, K77, and N92) as being involved in the binding of the this compound analog.[6]
-
In Vitro ATPase Inhibition: this compound was shown to inhibit the ATP synthesis and hydrolysis activity of the F1F0-ATPase in isolated submitochondrial particles.[5] Reconstitution experiments demonstrated that this inhibition was dependent on the presence of the OSCP subunit.[1]
-
RNA Interference (RNAi): Genetic validation was provided by experiments using RNAi to reduce the expression of OSCP in cells. Cells with lower levels of OSCP were found to be less sensitive to this compound-induced apoptosis, establishing a direct link between the target and the cellular phenotype.[1][5]
-
Förster Resonance Energy Transfer (FRET): FRET microscopy using a fluorescently labeled this compound derivative and a fluorescently tagged F1F0-ATPase in living cells provided direct visual evidence of the binding interaction within the mitochondria.[5][8][9]
Mechanism of Action
The binding of this compound to the OSCP subunit of the F1F0-ATPase does not simply inhibit the enzyme's primary function of ATP synthesis. Instead, it modulates the enzyme's activity in a manner that leads to the generation of superoxide, a reactive oxygen species (ROS).[1][2][5] This targeted burst of mitochondrial superoxide is the key signaling event that triggers a specific apoptotic pathway.
Signaling Pathway
The this compound-induced apoptotic cascade proceeds through the following key steps:
-
Superoxide Generation: this compound binds to the OSCP subunit of the F1F0-ATPase, inducing a conformational change that leads to a state 3 to state 4 respiratory transition and the subsequent production of superoxide by the mitochondrial respiratory chain.[1][2]
-
ASK1 Activation: The generated superoxide activates the cytosolic Apoptosis Signal-regulating Kinase 1 (ASK1) by promoting its dissociation from its inhibitor, thioredoxin.[2]
-
JNK Phosphorylation: Activated ASK1 initiates a mitogen-activated protein kinase (MAPK) cascade, leading to the specific phosphorylation and activation of c-Jun N-terminal Kinase (JNK).[2]
-
Bax/Bak Activation: Phosphorylated JNK signals the activation of the pro-apoptotic Bcl-2 family members, Bax and Bak.[2]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak induce MOMP, leading to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[2]
-
Apoptosome Formation and Caspase Activation: Cytochrome c in the cytosol triggers the formation of the apoptosome and the activation of caspases, ultimately leading to the execution of apoptosis.[2][7]
Furthermore, in certain cancer cell lines, this compound has been shown to induce the rapid proteasomal degradation of the c-myc oncoprotein, contributing to its anti-proliferative effects.[3] This degradation is also linked to the generation of superoxide.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the activity of this compound.
| Parameter | Value | Cell/System | Reference |
| IC50 (ATPase Inhibition) | ~5 µM | Isolated submitochondrial particles | [5][10] |
| IC50 (ATP Synthesis) | <5 µM | Perfused HEK cells | [5] |
Key Experimental Protocols
F1F0-ATPase Activity Assay (In Vitro)
This protocol is a generalized procedure for measuring the effect of this compound on the hydrolytic activity of the mitochondrial F1F0-ATPase in submitochondrial particles (SMPs).
Materials:
-
Submitochondrial particles (SMPs)
-
Assay Buffer: 60 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 1 mM EGTA
-
ATP solution (e.g., 100 mM stock)
-
This compound (dissolved in DMSO)
-
Malachite green reagent for phosphate (B84403) detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor (e.g., oligomycin).
-
Add a defined amount of SMPs (e.g., 10 µg) to each well of a 96-well plate containing the assay buffer and the different concentrations of this compound or controls.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the malachite green reagent, which also serves to detect the released inorganic phosphate (Pi).
-
After color development (typically 15-30 minutes at room temperature), measure the absorbance at a wavelength of ~620-660 nm using a microplate reader.
-
Calculate the amount of Pi released by comparing the absorbance to a standard curve of known phosphate concentrations.
-
Determine the percent inhibition of ATPase activity for each this compound concentration relative to the vehicle control and calculate the IC50 value.
Cellular Superoxide Detection
This protocol describes a general method for measuring this compound-induced superoxide generation in cultured cells using a fluorescent probe.
Materials:
-
Cultured cells (e.g., Ramos B cells)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Dihydroethidium (DHE) or other superoxide-sensitive fluorescent probes
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere or grow to the desired density.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for different time points (e.g., 1, 2, 4 hours).
-
Towards the end of the treatment period, add the superoxide-sensitive probe (e.g., DHE at 2-5 µM) to the cell culture medium and incubate for a further 15-30 minutes at 37°C, protected from light.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
For flow cytometry, harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer using the appropriate excitation and emission wavelengths for the oxidized probe.
-
For fluorescence microscopy, mount the cells on slides and visualize them using a fluorescence microscope with the appropriate filter sets.
-
Quantify the increase in fluorescence intensity in this compound-treated cells compared to the vehicle control to determine the level of superoxide production.
Mandatory Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Target Identification
Caption: Workflow for the identification and validation of the molecular target of this compound.
References
- 1. Identification and validation of the mitochondrial F1F0-ATPase as the molecular target of the immunomodulatory benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The immunomodulatory benzodiazepine this compound inhibits B-cell proliferation by targeting c-myc protein for rapid and specific degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The proapoptotic benzodiazepine this compound affects the growth and survival of malignant B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]
- 6. NMR studies of an immunomodulatory benzodiazepine binding to its molecular target on the mitochondrial F(1)F(0)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [1602.04470] Binding of the immunomodulatory drug this compound to mitochondrial FoF1-ATP synthase in living cells by FRET acceptor photobleaching [arxiv.org]
- 10. Bz 423 | Other Synthases/Synthetases | Tocris Bioscience [tocris.com]
BZ-423 Induced Superoxide Production: A Technical Guide to the Core Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the pro-apoptotic 1,4-benzodiazepine (B1214927), BZ-423, and its mechanism of inducing superoxide (B77818) production. This compound selectively targets the mitochondrial F1F0-ATPase, leading to a cascade of events culminating in programmed cell death. This document details the molecular interactions, signaling pathways, and key experimental methodologies used to elucidate this process. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to provide a clear understanding of the underlying mechanisms. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's mode of action.
Introduction
This compound is a novel 1,4-benzodiazepine with potent pro-apoptotic properties, demonstrating therapeutic potential in preclinical models of autoimmune diseases like lupus and psoriasis, as well as in various cancers.[1][2] Unlike traditional benzodiazepines that act on the central nervous system, this compound's mechanism of action is independent of the central benzodiazepine (B76468) receptor.[1] Its cytotoxicity is initiated by a rapid increase in intracellular superoxide (O₂⁻), a reactive oxygen species (ROS), originating from the mitochondria.[1][3] This targeted induction of oxidative stress in pathogenic cells, while sparing normal cells, underscores its therapeutic promise.[4]
The Molecular Target: Mitochondrial F1F0-ATPase
The primary molecular target of this compound is the mitochondrial F1F0-ATPase (also known as ATP synthase or Complex V).[5][6] Specifically, this compound binds to the oligomycin (B223565) sensitivity-conferring protein (OSCP), a subunit of the F1F0-ATPase.[5][6][7] This interaction is crucial for its biological activity.
Mechanism of Action:
Binding of this compound to the OSCP modulates the function of the F1F0-ATPase, inducing a transition from state 3 (active, ADP-stimulated respiration) to state 4 (resting respiration) of the mitochondrial respiratory chain.[5][7] This inhibition of ATP synthesis leads to an accumulation of electrons within the electron transport chain, which are then transferred to molecular oxygen, generating superoxide radicals.[4][5] This process occurs without causing a collapse of the mitochondrial membrane potential (ΔΨm) in isolated mitochondria, indicating that the initial superoxide burst is not a direct consequence of mitochondrial uncoupling.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| ED₅₀ (Apoptosis) | Ramos (Burkitt's Lymphoma) | 4 µM | [8] |
| IC₅₀ (ATP Synthase Inhibition) | In vitro | ~5 µM | |
| Vmax Reduction (ATP Synthesis) | In vitro (~10 µM this compound) | 50% | [7] |
Table 2: Time-Course of this compound Induced Events in Mouse Embryonic Fibroblasts (MEFs)
| Event | Time Point | Observation | Reference |
| Superoxide Increase | Within 1 hour | Concentration-dependent increase | [3] |
| ASK1-Thioredoxin Dissociation | Time-dependent | Dissociation of the complex | [3] |
| ASK1 Phosphorylation | Within 30 minutes | Increased phosphorylation | [3] |
| Cytochrome c Release | 8 hours | Detected in the cytosol | [3] |
| Mitochondrial Depletion of Cytochrome c | 12 hours | Significant depletion | [3] |
| Caspase-9 and -3 Activation | 8 - 12 hours | Activation observed | [3] |
| Apoptotic DNA Fragmentation | 24 hours | Evidence of apoptosis | [3] |
Table 3: this compound Effects on Activated T Cells in a GVHD Model
| Parameter | Cell Type | This compound vs. Control | Time Point | p-value | Reference |
| Mitochondrial Depolarization (DiOC₆(3)) | Activated Donor CD4+ T cells | 12.6% vs 3.3% | 6 hours | p=0.002 | [9] |
| Mitochondrial Depolarization (DiOC₆(3)) | Activated Donor CD8+ T cells | 12.9% vs 3.0% | 6 hours | p<0.001 | [9] |
| Apoptosis (Annexin-V+) | Activated Donor CD4+ T cells | 34.9% vs 16.5% | - | p=0.04 | [9] |
| Apoptosis (Annexin-V+) | Activated Donor CD8+ T cells | 29.8% vs 12.2% | - | p=0.03 | [9] |
Signaling Pathways of this compound Induced Superoxide Production
The superoxide generated by this compound acts as a second messenger, initiating distinct apoptotic signaling pathways in different cell types.
Pathway in Fibroblasts
In mouse embryonic fibroblasts (MEFs), this compound-induced superoxide activates a specific mitogen-activated protein kinase (MAPK) cascade.[5]
-
ASK1 Activation: The initial burst of superoxide leads to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1) in the cytosol. This is achieved by promoting the dissociation of ASK1 from its inhibitor, thioredoxin (Trx).[3]
-
JNK Phosphorylation: Activated ASK1 then phosphorylates and activates c-Jun N-terminal kinase (JNK).[5]
-
Bak and Bax Activation: Phosphorylated JNK signals the activation of the pro-apoptotic Bcl-2 family members, Bak and Bax.[5]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bak and Bax induce MOMP, leading to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[5]
-
Apoptosome Formation and Caspase Activation: The release of cytochrome c triggers the formation of the apoptosome and the subsequent activation of caspase-9 and caspase-3, committing the cell to apoptosis.[3]
The critical role of superoxide and JNK in this pathway is demonstrated by the fact that antioxidants and JNK inhibitors can prevent Bax translocation, cytochrome c release, and cell death.[5]
Pathway in B-Lymphocytes
In contrast to fibroblasts, the apoptotic pathway induced by this compound in B-lymphocytes, such as the Burkitt lymphoma cell line Ramos, is independent of the ASK1-JNK axis.
-
Mcl-1 Degradation: this compound-induced superoxide leads to the degradation of the anti-apoptotic protein Mcl-1.
-
BH3-only Protein Activation: The knockdown of BH3-only proteins such as Bad, Bim, Bik, and Puma inhibits this compound-induced apoptosis, suggesting they act as upstream sensors of the oxidative stress.
-
Bak and Bax Activation: The degradation of Mcl-1 and activation of BH3-only proteins leads to the activation of Bak and Bax.
-
MOMP and Apoptosis: Similar to the pathway in fibroblasts, activated Bak and Bax cause MOMP, cytochrome c release, and subsequent caspase activation, leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound.
Measurement of Mitochondrial Superoxide Production using MitoSOX Red and Flow Cytometry
This protocol allows for the quantitative analysis of mitochondrial superoxide production in a large population of cells.
Materials:
-
MitoSOX™ Red Mitochondrial Superoxide Indicator
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, or serum-free culture medium (pre-warmed to 37°C)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells by trypsinization or gentle scraping.
-
Wash cells with pre-warmed buffer.
-
Resuspend cells at a concentration of approximately 0.5 x 10⁶ cells/mL in the appropriate buffer.[10]
-
-
Staining:
-
Prepare a 5 mM stock solution of MitoSOX™ Red by dissolving 50 µg in 13 µL of DMSO.[10]
-
Prepare a working solution (typically 1-5 µM) by diluting the stock solution in pre-warmed buffer. The optimal concentration should be determined empirically.[10][11]
-
Add the MitoSOX™ Red working solution to the cell suspension.
-
Incubate for 15 to 30 minutes at 37°C, protected from light.[10]
-
-
Washing:
-
After incubation, wash the cells three times with pre-warmed buffer to remove excess probe.[10]
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in buffer.
-
Analyze the cells using a flow cytometer.
-
For optimal detection of the superoxide-specific product, use an excitation wavelength of around 400 nm and emission detection at approximately 590 nm. A standard red filter set (e.g., excitation ~510 nm, emission ~580 nm) can also be used.[10]
-
Detection of Cytochrome c Release by Western Blot
This protocol details the subcellular fractionation and subsequent Western blot analysis to detect the translocation of cytochrome c from the mitochondria to the cytosol.
Materials:
-
Cytosol Extraction Buffer
-
Mitochondrial Extraction Buffer
-
Dounce tissue grinder
-
Protease inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against Cytochrome c
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Collection and Lysis:
-
Collect approximately 5 x 10⁷ cells by centrifugation.
-
Wash cells with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer Mix containing DTT and protease inhibitors.
-
Incubate on ice for 15 minutes.
-
-
Homogenization:
-
Homogenize the cells using a pre-chilled Dounce tissue grinder on ice (typically 30-50 passes).
-
-
Subcellular Fractionation:
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C.
-
The resulting supernatant is the cytosolic fraction.
-
The pellet contains the mitochondrial fraction.
-
-
Mitochondrial Fraction Preparation:
-
Resuspend the mitochondrial pellet in Mitochondrial Extraction Buffer Mix.
-
-
Western Blot Analysis:
-
Determine the protein concentration of both cytosolic and mitochondrial fractions.
-
Load equal amounts of protein (e.g., 10 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody against cytochrome c.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
The JC-1 assay is a ratiometric method to assess mitochondrial membrane potential.
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
-
CCCP or FCCP (positive control for depolarization)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
For the positive control, treat a sample of cells with an uncoupling agent like CCCP (5-50 µM) for 15-30 minutes at 37°C.[1]
-
-
JC-1 Staining:
-
Washing:
-
Wash the cells once or twice with pre-warmed PBS or assay buffer.[1]
-
-
Analysis:
-
Flow Cytometry: Resuspend cells in buffer and analyze using a flow cytometer with 488 nm excitation. Detect green fluorescence (monomers) in the FITC channel (~530 nm) and red fluorescence (J-aggregates) in the PE channel (~585 nm).[1]
-
Fluorescence Microscopy: Acquire images using a fluorescence microscope with appropriate filters for red and green fluorescence.
-
The ratio of red to green fluorescence indicates the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
-
Current Status and Future Directions
Conclusion
This compound represents a promising class of molecules that exploit the metabolic vulnerabilities of diseased cells. By targeting the F1F0-ATPase and inducing a controlled burst of mitochondrial superoxide, it activates specific apoptotic pathways. The differential signaling responses in various cell types highlight the complexity of redox signaling and offer opportunities for targeted therapeutic interventions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working to further understand and harness the therapeutic potential of this compound and similar compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C27H21ClN2O2 | CID 644335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound superoxide signals apoptosis via selective activation of JNK, Bak, and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]
- 8. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. benchchem.com [benchchem.com]
- 11. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Targeted Apoptotic Agent: An In-depth Guide to the Early Discovery and Synthesis of BZ-423
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research surrounding BZ-423, a novel 1,4-benzodiazepine (B1214927) that emerged from early 21st-century drug discovery efforts. This compound garnered significant interest for its unique proapoptotic and antiproliferative activities, distinct from the classical central nervous system effects of benzodiazepines. This document provides a comprehensive overview of its initial synthesis, mechanism of action, and the key experimental protocols that defined its biological profile.
Discovery and Initial Characterization
This compound was identified as a promising therapeutic candidate through phenotype screening of a combinatorial library of 1,4-benzodiazepines.[1] Unlike its predecessors, this compound's activity was found to be independent of the central benzodiazepine (B76468) receptor and was characterized by the induction of apoptosis in various cell lines, particularly those of lymphoid origin.[1] Early studies in murine models of lupus demonstrated its potential as an immunomodulatory agent, capable of ameliorating disease by targeting pathogenic lymphocytes.[1]
Synthesis of this compound
The initial synthesis of this compound (7-Chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)-2H-1,4-benzodiazepin-2-one) was a critical step in enabling its biological evaluation. While the seminal publications by Blatt et al. (2002) and Boitano et al. (2003) provide the basis for its synthesis, a generalized multi-step synthetic approach for similar 1,4-benzodiazepine derivatives is outlined below. This process typically involves the reaction of a 2-aminobenzophenone (B122507) precursor with an amino acid derivative, followed by cyclization and subsequent modifications to introduce the characteristic substituents at the N-1 and C-3 positions.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Mechanism of Action: A Mitochondrial Focus
The defining characteristic of this compound is its unique mechanism of inducing apoptosis through the generation of mitochondrial superoxide (B77818). This process is initiated by the binding of this compound to a specific molecular target within the mitochondria.
Molecular Target: F1F0-ATPase
Subsequent research identified the oligomycin (B223565) sensitivity-conferring protein (OSCP) subunit of the mitochondrial F1F0-ATPase as the direct molecular target of this compound.[2] This interaction inhibits the normal function of the ATP synthase, leading to a cascade of events culminating in apoptosis.
Signaling Pathway
The binding of this compound to the F1F0-ATPase triggers a signaling cascade that is dependent on the generation of reactive oxygen species (ROS), specifically superoxide (O₂⁻). This superoxide acts as a second messenger, initiating a downstream signaling pathway that involves the activation of the c-Jun N-terminal kinase (JNK) pathway and the pro-apoptotic proteins Bak and Bax.
Caption: this compound induced apoptotic signaling pathway.
Quantitative Biological Data
Early studies on this compound provided key quantitative data that established its potency and selectivity. The following table summarizes the cytotoxic activity of this compound in various Burkitt's lymphoma cell lines.
| Cell Line | LC50 (µM) |
| ST486 | 6 |
| Namalwa | 10 |
| Ramos | Not specified |
| Raji | Not specified |
| Daudi | Not specified |
| CA46 | Not specified |
Data extracted from Boitano et al., 2003.
Key Experimental Protocols
The following sections detail the methodologies used in the initial characterization of this compound's biological activity.
Measurement of Reactive Oxygen Species (ROS)
The generation of intracellular ROS was a key indicator of this compound's mechanism of action. The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay, coupled with flow cytometry, was a primary method for this assessment.
Protocol: ROS Detection using DCFDA and Flow Cytometry
-
Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, harvest and wash the cells with a suitable buffer (e.g., PBS).
-
DCFDA Staining: Resuspend the cells in a working solution of DCFDA (typically 10-20 µM in serum-free media or PBS). Incubate the cells for 30-45 minutes at 37°C in the dark.[3][4]
-
This compound Treatment: After incubation, wash the cells to remove excess DCFDA. Resuspend the cells in fresh media and treat with the desired concentration of this compound or vehicle control.
-
Flow Cytometry Analysis: Following treatment for the specified time, analyze the cells on a flow cytometer. The fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFDA, is typically measured in the FITC channel (excitation ~488 nm, emission ~525 nm).[5][6][7]
Caption: Experimental workflow for ROS detection.
Cell Cycle Analysis
The antiproliferative effects of this compound were investigated by analyzing its impact on the cell cycle. Propidium iodide (PI) staining followed by flow cytometry was the standard method to determine the distribution of cells in different phases of the cell cycle.
Protocol: Cell Cycle Analysis using Propidium Iodide
-
Cell Harvest and Fixation: Harvest cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing, followed by incubation at 4°C for at least 30 minutes.[8][9]
-
RNase Treatment: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a solution containing RNase A (typically 100 µg/mL) to degrade RNA and ensure that PI only stains DNA. Incubate at room temperature for at least 5 minutes.[8]
-
Propidium Iodide Staining: Add a PI solution (typically 50 µg/mL in PBS) to the cell suspension. Incubate in the dark at room temperature for at least 30 minutes.[10][11]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content, as indicated by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
Caption: Experimental workflow for cell cycle analysis.
Conclusion
The early discovery and characterization of this compound marked a significant advancement in the field of targeted therapeutics. Its novel mechanism of action, centered on the mitochondrial F1F0-ATPase and the subsequent generation of apoptotic signaling via superoxide, distinguished it from conventional benzodiazepines and opened new avenues for the development of drugs targeting cellular metabolism for the treatment of cancer and autoimmune diseases.[12] The experimental protocols detailed herein were fundamental in elucidating these initial findings and continue to be relevant for the study of mitochondrial-targeted agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 5. scribd.com [scribd.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. medicine.uams.edu [medicine.uams.edu]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. researchgate.net [researchgate.net]
BZ-423: A Technical Guide to its Effects on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the 1,4-benzodiazepine, BZ-423, and its distinct effects on mitochondrial function, with a primary focus on its impact on mitochondrial membrane potential. This compound has been identified as a pro-apoptotic agent that selectively targets certain cell types, including pathogenic lymphocytes, making it a compound of interest for therapeutic development. Its mechanism of action diverges from typical benzodiazepines, as it does not target the central benzodiazepine (B76468) receptor. Instead, this compound directly interacts with the mitochondrial F1F0-ATPase, initiating a cascade of events that culminates in apoptosis. This guide will detail the molecular interactions of this compound, its downstream effects on mitochondrial bioenergetics, and the subsequent signaling pathways leading to cell death. Furthermore, it will provide comprehensive experimental protocols for assessing the effects of this compound on mitochondrial membrane potential and related apoptotic markers, alongside a quantitative summary of its efficacy in various cell lines.
Mechanism of Action: Targeting the Mitochondrial Engine
The primary molecular target of this compound is the F1F0-ATPase, a multi-subunit enzyme complex located in the inner mitochondrial membrane responsible for ATP synthesis.[1][2] Specifically, this compound binds to the oligomycin (B223565) sensitivity conferring protein (OSCP), a crucial component of the F0 subunit that connects the catalytic F1 headpiece to the proton-translocating F0 motor.[1][3] This binding event inhibits the normal function of the F1F0-ATPase.[1][3]
The inhibition of the F1F0-ATPase by this compound leads to a critical and early event: the generation of superoxide (B77818) (O2•−), a reactive oxygen species (ROS), within the mitochondria.[4][5][6] This initial burst of superoxide is a key signaling molecule and occurs prior to the collapse of the mitochondrial membrane potential (ΔΨm).[4][6][7] The production of superoxide is dependent on active mitochondrial respiration (state 3) and is not observed in non-respiring mitochondria (state 4).[6] This initial ROS signal then triggers a downstream apoptotic cascade.
The Effect of this compound on Mitochondrial Membrane Potential
A hallmark of this compound's pro-apoptotic activity is its impact on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and function. The binding of this compound to the F1F0-ATPase and subsequent superoxide generation initiate a sequence of events that lead to mitochondrial depolarization.
It is crucial to note that the initial generation of superoxide by this compound is the upstream event that precedes the collapse of the mitochondrial membrane potential.[4][6] This ROS signal then activates downstream pathways that ultimately compromise the integrity of the inner mitochondrial membrane, leading to the dissipation of the proton gradient and, consequently, the loss of ΔΨm.[4][8] This depolarization is a critical step in the intrinsic apoptotic pathway, as it is closely associated with the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol.[1][4]
The collapse of the mitochondrial membrane potential is a key commitment step in the apoptotic process induced by this compound. In various cell types, this event is observed at different time points and concentrations of the compound, highlighting cell-type specific sensitivities.
Signaling Pathways Activated by this compound
The initial superoxide signal generated by this compound's interaction with the F1F0-ATPase activates distinct downstream signaling pathways that converge on the execution of apoptosis. The specific pathways engaged can vary depending on the cellular context.
In mouse embryonic fibroblasts (MEFs), this compound-induced superoxide activates Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn leads to the phosphorylation and activation of c-Jun N-terminal kinase (JNK).[8] Activated JNK then promotes the activation of the pro-apoptotic Bcl-2 family members, Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[8]
In the Burkitt lymphoma cell line Ramos, the apoptotic signaling cascade initiated by this compound involves the Bcl-2 family proteins Mcl-1, Bak, and Bax, which are critical mediators of the mitochondrial apoptotic pathway.
The following diagram illustrates the general signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. The proapoptotic benzodiazepine this compound affects the growth and survival of malignant B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]
BZ-423 as an Inhibitor of F1F0-ATPase: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: BZ-423 is a novel 1,4-benzodiazepine (B1214927) compound that induces apoptosis and has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases like lupus.[1][2] Unlike traditional benzodiazepines that target central nervous system receptors, this compound's mechanism of action is centered on the mitochondrial F1F0-ATP synthase.[2][3] By binding to the Oligomycin (B223565) Sensitivity Conferring Protein (OSCP) subunit of this enzyme complex, this compound modulates its function, leading to the generation of mitochondrial superoxide (B77818) (O₂•⁻) which acts as a critical second messenger to initiate programmed cell death.[1][4] This document provides an in-depth technical overview of this compound's mechanism, the resultant signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.
Core Mechanism of Action
The primary molecular target of this compound is the F1F0-ATP synthase, a multi-subunit enzyme complex in the inner mitochondrial membrane responsible for the majority of cellular ATP production.[5]
-
Binding to OSCP: Phage display screening identified the Oligomycin Sensitivity Conferring Protein (OSCP), a component of the F1F0-ATPase's peripheral stalk, as the direct binding partner of this compound.[2][6] This interaction is crucial for the compound's activity; cells with reduced OSCP expression show decreased sensitivity to this compound.[2] The binding site has been mapped to a potential hydrophobic pocket on the OSCP subunit.[3]
-
Inhibition of ATP Synthase: this compound inhibits both ATP synthesis and hydrolysis activities of the F1F0-ATPase.[3] This inhibition affects both the maximal turnover rate (Vmax) and the substrate affinity (KM), distinguishing its mechanism from other inhibitors like oligomycin which only reduces Vmax.[3]
-
Superoxide Generation: The binding of this compound to the OSCP induces a state 3 (active ADP phosphorylation) to state 4 (resting) respiratory transition in mitochondria.[1][4] This modulation of the enzyme's function leads to the generation of superoxide radicals by the mitochondrial respiratory chain.[1][7] This reactive oxygen species (ROS) is not a byproduct of cellular damage but rather the key signaling molecule that initiates the apoptotic cascade.[2][7] This process requires actively respiring mitochondria.[7]
Apoptotic Signaling Pathways
The superoxide signal generated by this compound is propagated through distinct downstream pathways that are cell-type specific.
JNK-Dependent Pathway in Fibroblasts
In mouse embryonic fibroblasts (MEFs), this compound-induced apoptosis is critically dependent on the c-Jun N-terminal kinase (JNK) signaling cascade.[1]
-
ASK1 Activation: Mitochondrial superoxide activates the cytosolic apoptosis signal-regulating kinase 1 (ASK1), leading to its release from its inhibitor, thioredoxin.[1]
-
JNK Phosphorylation: A subsequent MAP kinase cascade results in the specific phosphorylation and activation of JNK.[1]
-
Bax/Bak Activation: Activated JNK signals the activation of the pro-apoptotic Bcl-2 family members, Bax and Bak.[1]
-
MOMP and Apoptosis: Activated Bax and Bak induce Mitochondrial Outer Membrane Permeabilization (MOMP), causing the release of cytochrome c into the cytosol. This triggers the formation of the apoptosome, activation of caspases (e.g., caspase-9 and -3), and commitment to apoptosis.[1]
JNK-Independent Pathway in B-Cells
In contrast to fibroblasts, the apoptotic pathway in B-lymphocytes, such as the Burkitt lymphoma cell line Ramos, is JNK-independent.[4]
-
Mcl-1 Degradation: this compound-induced superoxide leads to the degradation of the anti-apoptotic protein Mcl-1.[4]
-
BH3-Only Protein Sensing: Upstream BH3-only proteins like Bad, Bim, Bik, and Puma may act as sensors of the oxidative stress.[4]
-
Bax/Bak Activation: The degradation of Mcl-1 relieves its inhibition on pro-apoptotic proteins, leading to the activation of Bax and Bak.[4]
-
MOMP and Apoptosis: As in fibroblasts, Bax/Bak activation triggers MOMP, cytochrome c release, and the downstream caspase cascade, culminating in apoptosis.[4]
Quantitative Data Summary
The biological activity of this compound has been quantified in various assays. The magnitude of the ROS response may determine whether a cell undergoes apoptosis or growth arrest, with lower concentrations favoring the latter.[8]
Table 1: Inhibitory and Cellular Activity of this compound
| Parameter | Value | Target / System | Comments | Reference(s) |
|---|---|---|---|---|
| IC₅₀ | ~5 µM | F1F0-ATPase (in vitro) | Inhibition of ATP synthesis and hydrolysis in sub-mitochondrial particles. | [3] |
| Effective Conc. | 5 - 10 µM | Ramos B-cells | Rapid generation of superoxide within 1 hour. | [7][9] |
| Effective Conc. | 12 µM | Mouse Embryonic Fibroblasts | Used to induce apoptosis and study JNK pathway; cytochrome c release detected at 8h. | [1] |
| Effective Conc. | < 20 µM | Malignant B-cells | Induces G1-phase cell cycle arrest with minimal cell death (<10% over 3 days). | [8] |
| Effective Conc. | > 20 µM | Malignant B-cells | Higher concentrations lead to proportionally greater ROS levels that trigger apoptosis. |[8] |
Experimental Protocols
A general workflow for investigating the effects of this compound involves treating the cell line of interest and subsequently performing a battery of assays to measure mitochondrial function, ROS production, apoptosis markers, and cell viability.
F1F0-ATPase Activity Assay (ATP Hydrolysis)
This spectrophotometric assay measures the ATP hydrolysis (reverse) activity of the F1F0-ATPase by coupling the production of ADP to the oxidation of NADH.[10]
-
Principle: The ADP generated by ATPase activity is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the ATPase activity. Oligomycin is used to inhibit F1F0-ATPase specifically, allowing for the calculation of its contribution to total ATP hydrolysis.
-
Reagents:
-
Assay Buffer (e.g., Tris-HCl based, pH 8.0)
-
Isolated mitochondria or sub-mitochondrial particles (SMPs)
-
NADH stock solution (e.g., 10 mM)
-
Phosphoenolpyruvate (PEP) stock solution (e.g., 100 mM)
-
Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) enzyme mix
-
ATP stock solution (e.g., 100 mM)
-
This compound (in DMSO)
-
Oligomycin (in ethanol)
-
-
Procedure:
-
Prepare the assay medium in a cuvette containing assay buffer, NADH, PEP, PK/LDH enzyme mix.
-
Add the mitochondrial preparation (e.g., 20-50 µg protein) and mix.
-
Pre-incubate with this compound at the desired concentration or vehicle (DMSO) for a specified time.
-
Start the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.[10]
-
After a stable rate is established, add oligomycin to inhibit the F1F0-ATPase.
-
The F1F0-ATPase specific activity is calculated as the difference between the rate before and after the addition of oligomycin.[10]
-
Superoxide Detection Assay
This assay quantifies intracellular superoxide levels using a fluorescent probe.
-
Principle: Dihydroethidium (DHE) or 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are cell-permeable dyes that fluoresce upon oxidation by ROS, including superoxide. The increase in fluorescence intensity is proportional to the amount of ROS generated.[7][8]
-
Reagents:
-
Cell culture medium
-
Cells of interest
-
This compound
-
DHE or DCFH-DA stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Plate cells and allow them to adhere (if applicable).
-
Treat cells with this compound or vehicle control for the desired time (e.g., 1 hour).[8]
-
Load the cells with the fluorescent probe (e.g., 5-10 µM DHE or DCFH-DA) for 15-30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure fluorescence intensity using a flow cytometer or fluorescence microscope.[7]
-
Apoptosis and Cell Viability Assays
A combination of assays is recommended to comprehensively assess apoptosis and cell health.
-
Annexin V Staining (Early Apoptosis):
-
Principle: Detects the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis. Fluorescently-labeled Annexin V binds to exposed PS. A membrane-impermeable DNA dye like Propidium Iodide (PI) or 7-AAD is co-used to distinguish early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[11][12]
-
Procedure: After treatment with this compound, cells are harvested, washed, and resuspended in Annexin V binding buffer. Labeled Annexin V and PI are added, and cells are analyzed by flow cytometry.[12]
-
-
Caspase Activity Assay (Apoptosis Execution):
-
Principle: Measures the activity of key executioner caspases like caspase-3 and -7. Assays like Caspase-Glo® 3/7 use a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.[13]
-
Procedure: After this compound treatment, the assay reagent is added directly to the cells in culture. Following a brief incubation, luminescence is measured with a plate reader.[13]
-
-
Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Principle: In healthy cells, the mitochondrial membrane potential is high. During apoptosis, ΔΨm collapses.[1] This can be monitored using potentiometric fluorescent dyes like DiOC₆, TMRE, or JC-1. With JC-1, healthy mitochondria accumulate the dye as red fluorescent aggregates, while in apoptotic cells with low ΔΨm, the dye remains in the cytoplasm as green fluorescent monomers.[12]
-
Procedure: Cells are treated with this compound, then incubated with the dye. The change in fluorescence is quantified by flow cytometry or microscopy.[1][12]
-
-
Cell Viability (MTT/XTT) Assay:
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan (B1609692) product. The amount of color produced is proportional to the number of viable cells.[14]
-
Procedure: Following this compound treatment, the MTT reagent is added to the culture wells. After incubation, the formazan crystals are solubilized, and the absorbance is read on a microplate reader.[15]
-
Conclusion
This compound represents a compelling therapeutic candidate that operates through a well-defined, novel mechanism of action. By targeting the OSCP subunit of F1F0-ATPase, it initiates a cell-type specific apoptotic program via controlled mitochondrial superoxide generation. This targeted approach, which can circumvent common drug resistance mechanisms like the overexpression of Bcl-2, highlights the F1F0-ATPase as a valuable target for the development of new therapeutics for autoimmune diseases and potentially malignancies.[2][8] The detailed protocols and mechanistic insights provided in this guide serve as a resource for researchers aiming to further explore this compound and the broader field of mitochondrial-targeted therapies.
References
- 1. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and validation of the mitochondrial F1F0-ATPase as the molecular target of the immunomodulatory benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]
- 4. This compound Superoxide Signals B Cell Apoptosis via Mcl-1, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to determine the status of mitochondrial ATP synthase assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The unique histidine in OSCP subunit of F‐ATP synthase mediates inhibition of the permeability transition pore by acidic pH | EMBO Reports [link.springer.com]
- 7. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 14. biotium.com [biotium.com]
- 15. Dietary agent, benzyl isothiocyanate inhibits signal transducer and activator of transcription 3 phosphorylation and collaborates with sulforaphane in the growth suppression of PANC-1 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
BZ-423: A Comprehensive Technical Review of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BZ-423, a novel 1,4-benzodiazepine, has emerged as a compound of significant interest in preclinical research across a spectrum of diseases, primarily autoimmune disorders and cancers. Unlike its structural relatives known for their anxiolytic properties, this compound exhibits a distinct mechanism of action centered on the induction of apoptosis, or programmed cell death. This technical guide synthesizes the existing preclinical data on this compound, presenting its studied applications, experimental methodologies, and underlying molecular pathways.
Diseases Studied
This compound has been investigated in several disease contexts, with the most extensive research focused on:
-
Systemic Lupus Erythematosus (SLE): A chronic autoimmune disease where the immune system attacks the body's own tissues.
-
Malignant B-cell Lymphomas: Cancers affecting B-lymphocytes, with specific studies on Burkitt's lymphoma cell lines.[1][2][3]
-
Ovarian Cancer: A type of cancer that begins in the ovaries.
-
Psoriasis: A chronic autoimmune skin disease characterized by rapid cell growth.[4]
-
Hereditary Spastic Paraplegia Type 7 (SPG7): A rare genetic neurological disorder.[5]
Mechanism of Action
The primary mechanism of this compound across these diverse diseases involves the targeting of mitochondria, the powerhouses of the cell. This compound binds to the F1F0-ATPase, a key enzyme in mitochondrial energy production.[6][7][8] This interaction inhibits the enzyme's activity, leading to the generation of superoxide (B77818), a type of reactive oxygen species (ROS). The resulting increase in intracellular ROS triggers a cascade of events culminating in apoptosis.[1][2][3] A notable aspect of this compound's action is its ability to induce apoptosis even in cells that are resistant to conventional chemotherapies.
Preclinical Data Summary
Systemic Lupus Erythematosus (SLE)
In murine models of SLE (NZB/W F1 mice), this compound has demonstrated significant therapeutic potential.[9] Treatment with this compound led to a marked reduction in lupus-related kidney disease, a major cause of morbidity and mortality in SLE patients.
| Parameter | Untreated Mice | This compound Treated Mice | Reference |
| Incidence of Kidney Disease | 60% | 16% | [10] |
Malignant B-cell Lymphomas
This compound has shown cytotoxic and antiproliferative effects against various malignant B-cell lines, including those derived from Burkitt's lymphoma.[1][2][3] It induces a G1-phase cell cycle arrest and apoptosis, irrespective of the cell's EBV status or the expression levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2][3]
| Cell Line | Effect of this compound | Noted Resistance Factors Overcome | Reference |
| Burkitt's Lymphoma Cell Lines | Cytotoxic and Antiproliferative | EBV status, Bcl-2/Bcl-xL expression | [1][2][3] |
Ovarian Cancer
Studies on human ovarian cancer cell lines have shown that this compound induces apoptosis at low micromolar concentrations.[11] The compound was effective even in chemoresistant ovarian cancer cells that overexpress Bcl-2 and Bcl-xL.[11]
| Cell Line Type | Effect of this compound | Concentration Range | Reference |
| Human Ovarian Cancer Cell Lines | Induction of Apoptosis | Low micromolar | [11] |
Psoriasis
In a human skin-severe, combined immunodeficient (SCID) mouse transplant model of psoriasis, topical application of this compound reduced epidermal hyperplasia.[12] In vitro studies on human epidermal keratinocytes showed that this compound suppressed proliferation at non-cytotoxic concentrations.[12]
| Model | Effect of this compound | Concentration (in vitro) | Reference |
| Human Psoriatic Skin Transplanted to SCID Mice | Reduced epidermal hyperplasia | N/A | [12] |
| Human Epidermal Keratinocytes (in vitro) | Suppressed proliferation | 0.5 to 2.0 µM | [12] |
Hereditary Spastic Paraplegia Type 7 (SPG7)
In a mouse model of SPG7, treatment with this compound was shown to normalize nerve impulses and restore mobility.[5] The proposed mechanism involves the modulation of the mitochondrial permeability transition pore (mPTP), which is impaired in SPG7.[5][13]
| Animal Model | Effect of this compound | Proposed Mechanism | Reference |
| SPG7 Mouse Model | Normalized nerve impulses, restored mobility | Modulation of mPTP | [5] |
Experimental Protocols
In Vivo Murine Model of Systemic Lupus Erythematosus
-
Animal Model: NZB/W F1 mice, a well-established model that spontaneously develops a disease resembling human SLE.[9][14][15][16][17]
-
Treatment: this compound administered intraperitoneally.
-
Assessment:
-
Proteinuria: Monitored as an indicator of kidney damage.
-
Histopathology: Examination of kidney tissue for signs of glomerulonephritis.
-
Flow Cytometry: Analysis of immune cell populations in the spleen and lymph nodes.
-
In Vitro Malignant B-cell and Ovarian Cancer Studies
-
Cell Lines: Various human Burkitt's lymphoma and ovarian cancer cell lines.[1][2][3][11]
-
Treatment: Cells cultured with varying concentrations of this compound.
-
Assays:
-
Cell Viability/Proliferation: Assessed using methods like MTT assay or flow cytometry with viability dyes.
-
Apoptosis Detection: Measured by flow cytometry using Annexin V/Propidium Iodide staining to detect early and late apoptotic cells.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular superoxide levels quantified using fluorescent probes like dihydroethidium (B1670597) (DHE) or MitoSOX Red via flow cytometry.
-
Western Blotting: To analyze the expression levels of proteins involved in apoptosis (e.g., Bcl-2 family proteins) and cell cycle regulation (e.g., c-Myc).
-
In Vivo Psoriasis Model
-
Model: Human psoriatic skin transplanted onto severe, combined immunodeficient (SCID) mice.[12]
-
Treatment: Topical application of this compound formulated for skin delivery.[12]
-
Assessment: Histological analysis of skin biopsies to measure epidermal thickness and cell proliferation (e.g., Ki-67 staining).
In Vivo Hereditary Spastic Paraplegia Type 7 (SPG7) Model
-
Animal Model: A mouse model with a genetic knockout of the Spg7 gene.[5][13]
-
Treatment: Pharmacological administration of this compound.
-
Assessment:
-
Motor Function: Evaluated using tests such as the rotarod test to assess coordination and balance.[13]
-
Electrophysiology: Measurement of nerve impulses to assess neuronal function.
-
Immunohistochemistry: Analysis of brain and spinal cord tissue for markers of neuroinflammation and neurodegeneration.[13]
-
Signaling Pathways and Visualizations
The core signaling pathway initiated by this compound across different diseases is the induction of mitochondrial-mediated apoptosis.
Caption: this compound mechanism of action.
In the context of malignant B-cell proliferation, this compound has been shown to specifically target the c-Myc protein for degradation.
Caption: this compound induced c-Myc degradation pathway.
The following workflow illustrates the general experimental approach used to evaluate the efficacy of this compound in preclinical cancer studies.
Caption: Preclinical cancer study workflow for this compound.
Conclusion
This compound has demonstrated a consistent and potent pro-apoptotic mechanism across a range of preclinical disease models. Its ability to selectively target pathogenic cells while sparing healthy ones, as suggested in some studies, and its efficacy in models of treatment-resistant conditions, make it a compelling candidate for further drug development. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for future research aimed at translating these promising preclinical findings into clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The proapoptotic benzodiazepine this compound affects the growth and survival of malignant B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. record.umich.edu [record.umich.edu]
- 5. hspersunite.org.au [hspersunite.org.au]
- 6. Identification and validation of the mitochondrial F1F0-ATPase as the molecular target of the immunomodulatory benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]
- 8. Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. researchgate.net [researchgate.net]
- 12. 7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (this compound), a benzodiazepine, suppresses keratinocyte proliferation and has antipsoriatic activity in the human skin-severe, combined immunodeficient mouse transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A mouse model of systemic lupus erythematosus responds better to soluble TACI than to soluble BAFFR, correlating with depletion of plasma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Murine Models of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Human and Murine Toll-like Receptor-Driven Disease in Systemic Lupus Erythematosus [mdpi.com]
BZ-423: A Technical Guide to its Pro-Apoptotic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BZ-423, a 1,4-benzodiazepine (B1214927) derivative, has demonstrated potent pro-apoptotic and immunomodulatory activities in various preclinical models. Its unique mechanism of action, initiated by the generation of mitochondrial superoxide (B77818), presents a compelling avenue for therapeutic development, particularly in oncology and autoimmune diseases. This technical guide provides an in-depth exploration of the molecular pathways and cellular events governed by this compound to induce apoptosis. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows.
Core Mechanism of Action
This compound's pro-apoptotic activity is initiated through its direct interaction with the F1F0-ATP synthase complex in the inner mitochondrial membrane.[1][2][3] Specifically, it binds to the oligomycin (B223565) sensitivity-conferring protein (OSCP) subunit.[1][2][3] This binding event modulates the enzyme's activity, leading to a state 3 to state 4 respiratory transition and a subsequent increase in the production of superoxide (O₂⁻), a reactive oxygen species (ROS).[1][4] This burst of mitochondrial superoxide acts as a critical second messenger, initiating a cascade of downstream signaling events that culminate in programmed cell death.[1][5]
Quantitative Analysis of this compound-Induced Apoptosis
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cell lines. The following tables summarize key data on its potency and efficacy.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Jurkat | Human T-cell leukemia | ~5 | [2] |
| Ramos | Human Burkitt's lymphoma | Not explicitly stated, but pro-apoptotic effects observed at 5-10 µM | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | Murine Fibroblast | Not explicitly stated, but pro-apoptotic effects observed at 12 µM | [1] |
| Malignant B-cell lines | Human Burkitt's lymphoma | Cytotoxic activity observed across multiple lines | [6] |
| Ovarian Cancer Cells | Human | Apoptosis induced at low micromolar concentrations | [7] |
Table 2: Quantitative Effects of this compound on Apoptotic Markers
| Cell Type | This compound Concentration | Time Point | Apoptotic Effect | Quantitative Measurement | Reference |
| Activated Donor CD4+ T cells | Not Specified | Not Specified | Apoptosis | 34.9% Annexin-V positive cells (vs. 16.5% control) | Not explicitly cited |
| Activated Donor CD8+ T cells | Not Specified | Not Specified | Apoptosis | 29.8% Annexin-V positive cells (vs. 12.2% control) | Not explicitly cited |
| Mouse Embryonic Fibroblasts (MEFs) | 12 µM | 8 hours | Cytochrome c Release | Detected by Western Blot | [1] |
| Ramos B cells | 10 µM | 1 hour | Superoxide Generation | Maximal early O₂⁻ response | [5] |
| Ramos B cells | 10 µM | 5 hours | Cytochrome c Release | Detected by Western Blot | [8] |
Signaling Pathways in this compound-Induced Apoptosis
The downstream signaling pathways activated by this compound-induced superoxide exhibit cell-type specific variations.
JNK-Dependent Pathway in Fibroblasts
In mouse embryonic fibroblasts (MEFs), this compound-generated superoxide activates the apoptosis signal-regulating kinase 1 (ASK1), leading to the specific phosphorylation and activation of c-Jun N-terminal kinase (JNK).[1] Activated JNK then signals the activation of the pro-apoptotic Bcl-2 family members, Bak and Bax.[1] This results in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, committing the cell to apoptosis.[1]
Mcl-1 Dependent Pathway in B-Cells
In Burkitt's lymphoma cells (Ramos), the apoptotic signaling initiated by this compound-induced superoxide is independent of JNK activation.[4] Instead, the superoxide signal leads to the degradation of the anti-apoptotic protein Mcl-1.[4] This degradation relieves the inhibition of the pro-apoptotic BH3-only proteins, leading to the activation of Bak and Bax, subsequent MOMP, cytochrome c release, and apoptosis.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the pro-apoptotic role of this compound.
Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is adapted from standard procedures for detecting apoptosis.
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest (e.g., Jurkat, Ramos)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10⁶ cells/mL in appropriate culture medium. Treat cells with the desired concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for the specified time (e.g., 6, 12, 24 hours).
-
Cell Harvesting: Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Western Blot Analysis of Apoptotic Proteins
This protocol is a generalized procedure for detecting changes in protein expression and activation.
Objective: To detect changes in the levels of key apoptotic proteins (e.g., cytochrome c in the cytosol, phosphorylated JNK, Mcl-1, Bak, Bax) following this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cytochrome c, anti-phospho-JNK, anti-JNK, anti-Mcl-1, anti-Bak, anti-Bax, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse this compound-treated and control cells in ice-cold RIPA buffer. For cytochrome c release, perform subcellular fractionation to isolate cytosolic and mitochondrial fractions.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound represents a novel class of pro-apoptotic agents with a distinct mechanism of action centered on the mitochondrial F1F0-ATPase. By inducing superoxide production, it activates specific downstream signaling pathways to trigger apoptosis, demonstrating cell-type-dependent variations. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar compounds that target mitochondrial bioenergetics for the treatment of cancer and autoimmune disorders. Further research into the nuances of its signaling pathways in different disease contexts will be crucial for its clinical translation.
References
- 1. rsc.org [rsc.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Foundational Research on BZ-423 in Autoimmune Disease
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
BZ-423 is a novel 1,4-benzodiazepine (B1214927) compound that has demonstrated significant potential as an immunomodulatory agent for the treatment of autoimmune diseases. Unlike traditional benzodiazepines that target the central nervous system, this compound exerts its effects through a distinct mechanism of action centered on mitochondrial bioenergetics. Foundational research has identified its molecular target as the F1F0-ATPase, a critical enzyme in cellular energy production. By modulating this enzyme, this compound selectively induces apoptosis in pathogenic, hyperactive lymphocytes while sparing quiescent cells, a characteristic that makes it a promising therapeutic candidate. This document provides an in-depth overview of the core research, detailing the molecular mechanism, key experimental findings, and preclinical efficacy of this compound in models of autoimmune disease.
Molecular Target Identification and Validation
The therapeutic effects of this compound are initiated by its direct interaction with a specific component of the mitochondrial machinery. Extensive research has pinpointed its molecular target, distinguishing it from other benzodiazepines.
2.1 The F1F0-ATPase as the Primary Target
Initial studies revealed that this compound's proapoptotic activity was independent of the central and peripheral benzodiazepine (B76468) receptors (PBR)[1][2]. Through a combination of biochemical and genetic approaches, the molecular target was identified as the mitochondrial F1F0-ATPase (also known as ATP synthase)[3].
2.2 Binding to the Oligomycin Sensitivity Conferring Protein (OSCP)
Phage display screening using a biotinylated form of this compound identified the Oligomycin Sensitivity Conferring Protein (OSCP) as the specific binding subunit within the F1F0-ATPase complex[3]. The OSCP is a crucial component of the enzyme's stator, connecting the F1 and F0 domains. The binding site for this compound is located at the interface of the OSCP with the N-termini of the α and β subunits in the F1 catalytic headpiece[4].
2.3 Experimental Validation of the Target
The identification of the OSCP as the target for this compound was validated through several key experiments:
-
In Vitro Inhibition: this compound was shown to inhibit the ATP synthesis and hydrolysis activity of the F1F0-ATPase in isolated sub-mitochondrial particles, with an IC50 of approximately 5 µM[3][4].
-
Reconstitution Experiments: In vitro studies demonstrated that the inhibitory effect of this compound on the F1 catalytic domain was dependent on the presence of the OSCP subunit[3].
-
RNA Interference (siRNA): Genetically silencing the expression of OSCP in cells rendered them resistant to this compound-induced apoptosis, confirming that the OSCP is the physiologically relevant target for cell death[3].
Mechanism of Action
Binding of this compound to the OSCP initiates a cascade of intracellular events, beginning with the generation of reactive oxygen species and culminating in selective cell death or growth arrest.
3.1 Induction of Mitochondrial Superoxide (B77818)
The primary and essential consequence of this compound binding to and inhibiting the F1F0-ATPase is the rapid generation of superoxide (O₂•⁻), a reactive oxygen species (ROS), within the mitochondria[1][5]. This ROS burst is the critical upstream signal that triggers all subsequent cellular responses[5][6]. This event occurs in actively respiring mitochondria and precedes the collapse of the mitochondrial membrane potential, indicating it is an early event in the signaling cascade[4][5].
3.2 Downstream Signaling: Apoptosis and Cell Cycle Arrest
The magnitude of the this compound-induced ROS response appears to determine the cellular outcome[1].
-
Apoptosis (High ROS): At higher concentrations, the substantial increase in ROS initiates a programmed cell death pathway. This apoptotic cascade is characterized by the release of cytochrome c from the mitochondria, depolarization of the mitochondrial membrane, and the activation of caspases[1][5]. This process is notably independent of p53 status and the expression levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which often confer resistance to conventional chemotherapeutics[1][2].
-
G1 Cell Cycle Arrest (Low ROS): At lower concentrations, this compound induces a more modest ROS signal that leads to cell cycle arrest in the G1 phase, an effect that is also p53-independent[1][2].
3.3 Apoptotic Signaling Pathways
The ROS-initiated death signal propagates through distinct downstream pathways depending on the cell type.
-
MAPK/JNK Pathway: In fibroblasts, the superoxide signal activates a MAPK signaling cascade involving ASK1, MEKK, and JNK[6]. Activated JNK leads to the transcription of BH3-only proteins (e.g., Noxa), which in turn activate the pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization[6][7].
-
Direct Bcl-2 Family Modulation: In pathogenic T-cells from lupus models, the apoptotic mechanism is more direct and rapid, occurring independently of the MAPK pathway and new protein synthesis[6]. This compound causes parallel increases in the levels of Noxa and Bak, leading to the specific activation of Bak and subsequent apoptosis[7]. This direct mechanism allows this compound to bypass the defective Fas signaling and hyperactivated PI3K-Akt survival pathways often present in autoimmune T-cells[7].
3.4 Selectivity for Pathogenic Lymphocytes
A key feature of this compound is its selective cytotoxicity towards pathogenic, activated lymphocytes while sparing normal, resting cells[8][9]. This selectivity is thought to arise from the distinct metabolic state of chronically stimulated autoimmune cells. These cells often rely more heavily on oxidative phosphorylation for their energy needs and may have lower antioxidant capacities, making them exquisitely sensitive to the mitochondrial oxidative stress induced by this compound[10].
Preclinical Efficacy in Autoimmune Disease Models
This compound has demonstrated significant therapeutic efficacy in multiple murine models of autoimmune disease, validating its mechanism of action in vivo.
4.1 Systemic Lupus Erythematosus (SLE) Models
Treatment with this compound has shown profound benefits in lupus-prone mice:
-
MRL-lpr Mice: In this model, characterized by autoreactive T-cell-driven disease, this compound decreased pathogenic T-cell subsets and beneficially shifted the Th1/Th2 balance[1].
-
(NZB x NZW)F1 Mice: In this model where disease is driven by B-cells, this compound treatment eliminated the pathological expansion of germinal center B-cells, which are responsible for producing autoantibodies[1][5].
-
Overall Outcome: In both lupus models, this compound treatment led to increased apoptosis in lymphoid tissues, a reduction in autoimmune damage to vital organs like the kidneys, and prolonged survival[1][4].
4.2 Graft-Versus-Host Disease (GVHD) Model
In a murine model of GVHD, a condition mediated by alloreactive T-cells, this compound proved highly effective. Treatment significantly reduced clinical and histological signs of GVHD and improved survival[8]. Importantly, this compound preserved the beneficial graft-versus-leukemia (GVL) effect, demonstrating its ability to target pathogenic immune responses selectively[8].
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/System Type | Reference |
|---|
| IC50 (F1F0-ATPase Inhibition) | ~5 µM | Isolated sub-mitochondrial particles |[4] |
Table 2: Efficacy of this compound in a Murine GVHD Model
| Parameter | This compound Treated | Control | p-value | Reference |
|---|---|---|---|---|
| Day 60 Survival | 58% | 8% | <0.002 | [8] |
| Survival (miHA-disparate model) | 74% | 29% | ≤0.02 | [8][11] |
| Liver Histology Score | 3.6 | 11.2 | <0.03 | [8][11] |
| GI Tract Histology Score | 7.0 | 15.8 | <0.02 | [8][11] |
| Serum IFN-γ (pg/ml) | 8.4 | 21.7 | <0.03 | [8][11] |
| Apoptosis (Activated CD4+ T-cells) | 34.9% | 16.5% | 0.04 | [11] |
| Apoptosis (Activated CD8+ T-cells) | 29.8% | 12.2% | 0.03 |[11] |
Key Experimental Protocols
This section outlines the methodologies for pivotal experiments used in the foundational research of this compound.
6.1 Measurement of Reactive Oxygen Species (ROS)
-
Objective: To quantify the intracellular production of ROS following this compound treatment.
-
Methodology:
-
Cells (e.g., Ramos B-cells) are cultured and treated with varying concentrations of this compound or a vehicle control for specified time points (e.g., 1 hour).[1][5]
-
The cells are then incubated with a redox-sensitive fluorescent dye. Dihydroethidium (DHE) is used for specific detection of superoxide (O₂•⁻), while 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCHF-DA) is used for general ROS[1][5].
-
Upon oxidation by ROS, the dyes become fluorescent.
-
The fluorescence intensity is measured using flow cytometry, providing a quantitative measure of ROS levels on a per-cell basis.
-
6.2 Apoptosis and Cell Viability Assays
-
Objective: To determine the extent of apoptosis and cell death induced by this compound.
-
Methodology:
-
Annexin V Staining: Treated cells are co-stained with fluorescently-labeled Annexin V and a viability dye like propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane, an early marker of apoptosis. PI enters cells with compromised membranes, indicating late apoptosis or necrosis. Cells are analyzed by flow cytometry[11].
-
Mitochondrial Membrane Potential (ΔΨm): Cells are loaded with a potentiometric dye such as 3,3'-dihexyloxacarbocyanine (B12934700) iodide (DiOC6(3)). A decrease in fluorescence, measured by flow cytometry, indicates depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway[12].
-
6.3 In Vivo Murine Models of Systemic Lupus Erythematosus (SLE)
-
Objective: To evaluate the therapeutic efficacy of this compound in spontaneous models of lupus.
-
Animal Models:
-
MRL/MpJ-Faslpr (MRL-lpr): These mice have a mutation in the Fas gene, leading to defective lymphocyte apoptosis and a T-cell-driven autoimmune syndrome resembling human SLE[1][13].
-
(NZB × NZW)F1 (NZB/W): This F1 hybrid develops a B-cell-driven disease with high titers of autoantibodies and severe immune complex-mediated glomerulonephritis, primarily affecting females[1][14].
-
-
General Protocol:
-
Mice are aged until the onset of disease markers (e.g., proteinuria, autoantibody production).
-
Animals are randomized into treatment (this compound administered via intraperitoneal injection or oral gavage) and vehicle control groups.
-
Treatment is administered for a defined period (e.g., several weeks).
-
Endpoints include: survival, proteinuria levels, serum autoantibody titers (e.g., anti-dsDNA), histological analysis of kidney damage, and flow cytometric analysis of lymphocyte populations in lymphoid organs[1].
-
Conclusion and Future Directions
Foundational research has firmly established this compound as a first-in-class immunomodulatory agent that targets the mitochondrial F1F0-ATPase. Its unique mechanism—initiating a mitochondrial superoxide signal to selectively eliminate pathogenic lymphocytes—represents a novel therapeutic strategy for autoimmune diseases. The ability of this compound to bypass common resistance mechanisms and its proven efficacy in robust preclinical models of lupus and GVHD underscore its potential. Future research will likely focus on optimizing the drug-like properties of this compound analogues, further elucidating the precise molecular determinants of its selectivity, and advancing these compounds toward clinical evaluation for the treatment of systemic lupus erythematosus and other autoimmune disorders.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The proapoptotic benzodiazepine this compound affects the growth and survival of malignant B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and validation of the mitochondrial F1F0-ATPase as the molecular target of the immunomodulatory benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]
- 5. JCI - Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. Apoptotic signaling activated by modulation of the F0F1-ATPase: implications for selective killing of autoimmune lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. immune regulation – Drug Discovery Opinion [drugdiscoveryopinion.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modelling clinical systemic lupus erythematosus: similarities, differences and success stories - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BZ-423 Dissolution for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the dissolution and in vitro use of BZ-423, a pro-apoptotic 1,4-benzodiazepine. This compound is an inhibitor of mitochondrial F1F0-ATP synthase, which has shown potential in models of autoimmune diseases and cancer.[1][2][3][4]
Data Presentation: Solubility and Physicochemical Properties of this compound
Proper dissolution is critical for accurate and reproducible in vitro experimental results. The following table summarizes the solubility and key properties of this compound.
| Property | Value | Source |
| Molecular Weight | 440.92 g/mol | [3][4][5] |
| Formula | C₂₇H₂₁ClN₂O₂ | [3][5] |
| Appearance | White to beige solid/powder | [4][5] |
| Purity | ≥98% (HPLC) | [3][4][5] |
| Solubility in DMSO | 1-10 mg/mL (Sparingly Soluble)[5], 2 mg/mL (Clear solution)[4], up to 100 mM (~44.09 mg/mL)[3] | Various |
| Solubility in Ethanol | 1-10 mg/mL (Sparingly Soluble)[5], up to 100 mM (~44.09 mg/mL)[3] | Various |
| Storage | Store at +4°C[3] or 2-8°C[4] for short term, -20°C for long term[6] | Various |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the desired working concentration for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm DMSO: Briefly warm the DMSO to room temperature to reduce its viscosity.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh 4.41 mg of this compound (assuming a molecular weight of 440.92 g/mol ).
-
Add DMSO: Add the calculated volume of DMSO to the this compound powder. To prepare a 10 mM stock solution from 4.41 mg of this compound, add 1 mL of DMSO.
-
Dissolve this compound: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Ensure the final solution is clear.
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: In Vitro Treatment of Cells with this compound
This protocol provides a general procedure for treating cultured cells with this compound. The optimal concentration and incubation time will vary depending on the cell type and experimental endpoint.
Materials:
-
Cultured cells in appropriate cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
Cell culture plates or flasks
-
Sterile, pre-warmed cell culture medium
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at the desired density in a cell culture plate or flask and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentration by diluting the stock solution in fresh, pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of a 10 mM stock solution. It is crucial to add the this compound solution to the medium and mix well before adding it to the cells to avoid localized high concentrations of DMSO.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 1 to 72 hours, depending on the assay).[7]
-
Downstream Analysis: Following incubation, cells can be harvested and analyzed for various endpoints such as apoptosis (e.g., Annexin V/PI staining), cell cycle arrest, or changes in protein expression.[7]
This compound Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound targets the oligomycin (B223565) sensitivity-conferring protein (OSCP) subunit of the mitochondrial F1F0-ATPase.[1][3][8] This interaction modulates the enzyme's activity, leading to the generation of superoxide (B77818), a reactive oxygen species (ROS), within the mitochondrial respiratory chain.[1][8][9] The increase in superoxide acts as a second messenger, initiating a signaling cascade that leads to apoptosis.[1][9] This cascade involves the activation of Apoptosis Signal-regulating Kinase 1 (ASK1) and the subsequent phosphorylation of c-Jun N-terminal kinase (JNK).[1][9] Activated JNK then signals the activation of the pro-apoptotic proteins Bax and Bak, which leads to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, apoptosis.[1][9]
Caption: this compound signaling pathway leading to apoptosis.
General In Vitro Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Caption: General workflow for in vitro experiments with this compound.
References
- 1. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The immunomodulatory benzodiazepine this compound inhibits B-cell proliferation by targeting c-myc protein for rapid and specific degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bz 423 | Other Synthases/Synthetases | Tocris Bioscience [tocris.com]
- 4. This compound = 98 HPLC 216691-95-1 [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]
- 9. This compound superoxide signals apoptosis via selective activation of JNK, Bak, and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BZ-423 Induced B-Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BZ-423 is a synthetic 1,4-benzodiazepine (B1214927) compound that has demonstrated potent pro-apoptotic activity, particularly in B-lymphocytes.[1][2] Its mechanism of action is distinct from traditional benzodiazepines that target central nervous system receptors. Instead, this compound selectively targets a mitochondrial protein, initiating a signaling cascade that leads to programmed cell death. This document provides detailed information on the recommended concentrations, underlying mechanisms, and experimental protocols for utilizing this compound to induce apoptosis in B-cells.
Mechanism of Action: this compound's pro-apoptotic effects are initiated by its binding to the oligomycin (B223565) sensitivity-conferring protein (OSCP) subunit of the mitochondrial F1F0-ATPase.[1][3] This interaction inhibits the ATPase activity, leading to the generation of superoxide (B77818) (O2•−) from the electron transport chain.[4][5][6] This burst of reactive oxygen species (ROS) acts as a critical second messenger, triggering a downstream apoptotic cascade. In B-cells, this pathway involves the degradation of the anti-apoptotic protein Mcl-1 and the subsequent activation of the pro-apoptotic proteins Bax and Bak.[1] This is upstream sensed by the BH3-only proteins Bad, Bim, Bik, and Puma.[1] The activation of Bax and Bak leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and ultimately, the activation of caspases, which execute the apoptotic program.[1][4][6] Notably, in contrast to its effects in fibroblasts, this compound-induced apoptosis in B-cells is independent of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]
Recommended this compound Concentrations for B-Cell Apoptosis
The optimal concentration of this compound for inducing apoptosis in B-cells can vary depending on the specific cell line and experimental conditions. However, studies using the Burkitt's lymphoma-derived Ramos B-cell line provide a strong starting point.
| Parameter | Cell Line | Concentration / Time | Outcome | Reference |
| Effective Dose (ED50) | Ramos | 4 µM | 50% reduction in cell viability after 24 hours | [7] |
| Apoptosis Induction | Ramos | < 10 µM | Onset of apoptosis observed within 3-4 hours | [1] |
| Superoxide Production | Ramos | 5 µM and 10 µM | Increased superoxide detected after 1 hour | [6] |
| Growth Arrest | Ramos | 20 µM | G1-phase cell cycle arrest | [8] |
| Cytochrome C Release | MEFs* | 12 µM | Detected in the cytosol after 8 hours | [4] |
*Note: Data from Mouse Embryonic Fibroblasts (MEFs) is included for context, as B-cells are noted to be more sensitive to this compound, requiring lower concentrations and shorter incubation times.[1][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling events in this compound-induced B-cell apoptosis and a general experimental workflow for its study.
Caption: this compound signaling cascade in B-cells.
References
- 1. This compound Superoxide Signals B Cell Apoptosis via Mcl-1, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proapoptotic benzodiazepine this compound affects the growth and survival of malignant B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bz 423 | Other Synthases/Synthetases | Tocris Bioscience [tocris.com]
- 4. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound superoxide signals apoptosis via selective activation of JNK, Bak, and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility [jci.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring Superoxide Production Following BZ-423 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the accurate and reliable measurement of superoxide (B77818) production in cells following treatment with BZ-423, a proapoptotic 1,4-benzodiazepine. This compound induces apoptosis by targeting the mitochondrial F_oF_1-ATP synthase, leading to the generation of superoxide within the mitochondria.[1][2] Accurate measurement of this superoxide production is critical for understanding the mechanism of action of this compound and for the development of related therapeutic agents.
This compound Signaling Pathway
This compound interacts with the F_oF_1-ATP synthase in actively respiring mitochondria, leading to an increase in superoxide (O₂•⁻) production.[1] This burst of mitochondrial superoxide acts as an upstream signal, initiating an apoptotic cascade that includes the release of cytochrome c, collapse of the mitochondrial membrane potential, and activation of caspases.[2]
Caption: this compound signaling pathway leading to apoptosis.
Comparison of Superoxide Detection Methods
Several methods are available for the detection of superoxide, each with its own advantages and limitations. The choice of method will depend on the specific experimental requirements, including the need for subcellular localization, quantification, and throughput.
| Method | Principle | Target Analyte | Advantages | Limitations & Potential Artifacts |
| MitoSOX™ Red with HPLC | Mitochondria-targeted fluorescent dye (hydroethidine derivative) oxidized by superoxide to a red fluorescent product that intercalates with nucleic acids. HPLC separates the superoxide-specific product (2-hydroxy-mito-ethidium) from non-specific oxidation products.[3][4] | Mitochondrial Superoxide (O₂•⁻)-Specific Adducts | - Greatly enhances the specificity of the fluorescent probe.[3] - Provides definitive, quantitative results.[5] | - Lower throughput compared to fluorescence-based assays. - Requires specialized equipment. |
| MitoSOX™ Red with Flow Cytometry | Mitochondria-targeted fluorescent dye oxidized by superoxide to a red fluorescent product.[6] | Mitochondrial Superoxide (O₂•⁻) | - Widely used and commercially available.[3] - Suitable for high-throughput screening of large cell populations.[7] | - Does not selectively detect superoxide without HPLC confirmation.[6] - Probe can auto-oxidize.[8] |
| MitoSOX™ Red with Fluorescence Microscopy | Mitochondria-targeted fluorescent dye oxidized by superoxide to a red fluorescent product.[9] | Mitochondrial Superoxide (O₂•⁻) | - Provides spatial resolution within the cell.[3] - Allows for visualization of superoxide production in real-time. | - Semi-quantitative. - Photobleaching and phototoxicity can be a concern. |
| Lucigenin-based Chemiluminescence | Chemiluminescent probe that emits light upon reaction with superoxide.[10] | Superoxide (O₂•⁻) | - High sensitivity.[11] | - Can generate superoxide itself, especially at higher concentrations.[12] - Indirect measurement of superoxide. |
Experimental Protocols
The following are detailed protocols for the measurement of superoxide production in cells treated with this compound using MitoSOX™ Red with detection by HPLC, flow cytometry, and fluorescence microscopy.
Protocol 1: Quantification of Mitochondrial Superoxide by HPLC
This protocol is considered the gold standard for specific superoxide detection.[5][13] It involves the use of MitoSOX™ Red followed by HPLC to separate and quantify the superoxide-specific product, 2-hydroxy-mito-ethidium (2-OH-mito-E⁺).[4]
Experimental Workflow for HPLC-based Superoxide Detection
Caption: Workflow for HPLC-based superoxide detection.
Materials:
-
Cells of interest
-
This compound
-
MitoSOX™ Red indicator (Thermo Fisher Scientific)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer
-
Acetonitrile with 0.1% trifluoroacetic acid (TFA) (Mobile Phase B)
-
Water with 0.1% TFA (Mobile Phase A)
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified time.
-
MitoSOX™ Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO.
-
Dilute the stock solution to a final working concentration of 1-5 µM in pre-warmed cell culture medium.[6]
-
Remove the this compound containing medium and incubate the cells with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.[13]
-
-
Cell Lysis and Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and precipitate the protein according to established protocols.[14]
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the extracted sample into the HPLC system.
-
Separate the MitoSOX™ Red oxidation products using a C18 column with a gradient of mobile phase A and B.[15]
-
Detect the fluorescent products using an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.[8]
-
Identify and quantify the peak corresponding to 2-hydroxy-mito-ethidium based on a standard.
-
Protocol 2: Detection of Mitochondrial Superoxide by Flow Cytometry
This method allows for the high-throughput analysis of mitochondrial superoxide production in a large population of cells.[7][16]
Experimental Workflow for Flow Cytometry-based Superoxide Detection
Caption: Workflow for flow cytometry-based superoxide detection.
Materials:
-
Cells of interest (suspension or adherent)
-
This compound
-
MitoSOX™ Red indicator
-
DMSO
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, detach the cells using trypsin-EDTA and then collect by centrifugation.
-
-
MitoSOX™ Red Staining:
-
Washing: Wash the cells twice with warm PBS to remove excess probe.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in PBS.
-
Analyze the cells on a flow cytometer, exciting with a 488 nm or 561 nm laser and detecting emission in the appropriate channel (e.g., PE or a similar channel with a bandpass filter around 585 nm).[18]
-
Record the mean fluorescence intensity for each sample.
-
Protocol 3: Visualization of Mitochondrial Superoxide by Fluorescence Microscopy
This protocol enables the visualization of mitochondrial superoxide production within individual cells.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound
-
MitoSOX™ Red indicator
-
MitoTracker™ Green FM (optional, for mitochondrial co-localization)
-
DMSO
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes or coverslips and treat with this compound as described in Protocol 1.
-
Staining:
-
Incubate cells with 1-5 µM MitoSOX™ Red in pre-warmed imaging medium for 10-30 minutes at 37°C, protected from light.[13]
-
(Optional) Co-stain with a mitochondrial marker like MitoTracker™ Green FM according to the manufacturer's protocol to confirm the localization of the superoxide signal.
-
-
Washing: Gently wash the cells twice with pre-warmed imaging medium.
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Use an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm for MitoSOX™ Red.[8]
-
If using MitoTracker™ Green, use an excitation of ~490 nm and emission of ~516 nm.[8]
-
Capture images and analyze the fluorescence intensity in the mitochondrial regions.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 1: Quantification of Mitochondrial Superoxide Production
| Treatment Group | 2-OH-mito-E⁺ (pmol/mg protein) | Mean Fluorescence Intensity (Flow Cytometry) |
| Vehicle Control | Value ± SD | Value ± SD |
| This compound (X µM) | Value ± SD | Value ± SD |
| This compound (Y µM) | Value ± SD | Value ± SD |
| Positive Control (e.g., Antimycin A) | Value ± SD | Value ± SD |
References
- 1. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]
- 2. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-Based Monitoring of Oxidation of Hydroethidine for the Detection of NADPH Oxidase-Derived Superoxide Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selective detection of mitochondrial superoxide by live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of lucigenin as a chemiluminescent probe to monitor vascular superoxide as well as basal vascular nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC study of oxidation products of hydroethidine in chemical and biological systems: Ramifications in superoxide measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using flow cytometry for mitochondrial assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. | Semantic Scholar [semanticscholar.org]
- 18. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
Probing BZ-423 Induced Apoptosis: An Application Note and Protocol for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for assessing apoptosis induced by the pro-apoptotic 1,4-benzodiazepine, BZ-423, using flow cytometry. This compound is a compound of interest for its potential therapeutic properties, stemming from its ability to selectively induce apoptosis in certain cell types, such as autoreactive lymphocytes.[1] This protocol focuses on the widely adopted Annexin V and Propidium Iodide (PI) staining method to identify and quantify apoptotic cells following treatment with this compound.
Introduction to this compound and its Mechanism of Action
This compound is a pro-apoptotic agent that exerts its effects through a mitochondrial-dependent pathway.[2][3] It binds to the oligomycin-sensitivity conferring protein (OSCP), a component of the mitochondrial F1F0-ATPase, leading to the generation of superoxide (B77818) within the mitochondrial respiratory chain.[1][4] This burst of reactive oxygen species (ROS) acts as a second messenger, initiating a cascade of events that culminate in programmed cell death.[1][4]
The signaling pathway downstream of this compound-induced superoxide generation involves the Bcl-2 family of proteins. Specifically, it can lead to the degradation of the anti-apoptotic protein Mcl-1 and the activation of the pro-apoptotic proteins Bax and Bak.[1] This results in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][4] In some cell types, the c-Jun N-terminal kinase (JNK) pathway has also been implicated in this compound-induced apoptosis.[4]
Principle of the Apoptosis Assay
This protocol utilizes the Annexin V/PI dual-staining method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: This is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[5]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.
By analyzing the fluorescence of both Annexin V and PI using flow cytometry, the cell population can be segregated into four distinct quadrants:
-
Annexin V- / PI- (Lower Left): Viable cells
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left): Necrotic cells (due to mechanical injury)
Data Presentation
The following table represents hypothetical data from a this compound apoptosis assay on a lymphoma cell line, illustrating the dose-dependent effect of the compound after a 24-hour incubation period.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 | 2.5 | 2.3 |
| This compound | 1 | 85.6 | 8.1 | 6.3 |
| This compound | 5 | 62.3 | 20.4 | 17.3 |
| This compound | 10 | 35.8 | 38.9 | 25.3 |
| Staurosporine (Positive Control) | 1 | 20.1 | 45.2 | 34.7 |
Experimental Protocols
This section provides a detailed methodology for conducting a this compound apoptosis assay using flow cytometry.
Materials and Reagents
-
Target cells (e.g., lymphoma cell line)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control for apoptosis (e.g., Staurosporine, Etoposide)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
-
Microcentrifuge
-
5 ml polystyrene tubes
Experimental Procedure
1. Cell Seeding and Treatment:
-
Seed the target cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and stabilize overnight (for adherent cells) or for a few hours (for suspension cells).
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control and a positive control.
-
Remove the old medium and add the medium containing the different concentrations of this compound, the vehicle control, or the positive control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 6, 12, 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
2. Cell Harvesting and Washing:
-
For suspension cells: Gently collect the cells from each well into separate centrifuge tubes.
-
For adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspensions at approximately 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the cells by resuspending the pellet in 1 ml of cold PBS and centrifuging again at 300 x g for 5 minutes.
3. Annexin V and PI Staining:
-
Carefully remove the PBS supernatant.
-
Resuspend the cell pellet in 100 µl of 1X Annexin V Binding Buffer.
-
Add 5 µl of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Add 400 µl of 1X Annexin V Binding Buffer to each tube.
-
Add 5 µl of PI staining solution immediately before analysis.
4. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[6]
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and define the quadrants.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants.
Visualizations
The following diagrams illustrate the key signaling pathway of this compound-induced apoptosis and the experimental workflow.
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for this compound apoptosis assay.
References
- 1. This compound Superoxide Signals B Cell Apoptosis via Mcl-1, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility [jci.org]
- 3. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols: Elucidating the Mitochondrial Effects of BZ-423 Using the Seahorse XF Cell Mito Stress Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
BZ-423 is a 1,4-benzodiazepine (B1214927) compound that has demonstrated pro-apoptotic effects, particularly in the context of autoimmune diseases and certain cancers.[1][2] Its mechanism of action is centered on the modulation of mitochondrial function. Specifically, this compound targets the F1F0-ATPase (ATP synthase), a critical enzyme complex in the inner mitochondrial membrane responsible for ATP synthesis.[1][2] By binding to the oligomycin (B223565) sensitivity-conferring protein (OSCP) subunit of the F1F0-ATPase, this compound induces the production of superoxide (B77818), a reactive oxygen species (ROS).[1][3][4] This increase in mitochondrial superoxide acts as a second messenger, initiating a signaling cascade that leads to apoptosis.[1][2][3][4]
The Agilent Seahorse XF Cell Mito Stress Test is a standard and powerful method for investigating mitochondrial respiration in real-time.[5] This assay measures the oxygen consumption rate (OCR), providing key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.[5][6] This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to characterize the mitochondrial effects of this compound.
Principle of the Assay
The Seahorse XF Cell Mito Stress Test utilizes sequential injections of mitochondrial respiratory chain modulators to determine key parameters of mitochondrial function. As this compound is an inhibitor of the F1F0-ATPase, its effects on OCR are expected to be similar to those of oligomycin, a well-characterized inhibitor of this complex.[7][8] By treating cells with this compound and then performing a Mito Stress Test, researchers can quantify the compound's impact on mitochondrial respiration and gain insights into its mechanism of action.
Data Presentation: Expected Effects of an F1F0-ATPase Inhibitor on Mitochondrial Respiration
| Parameter | Description | Expected Effect of F1F0-ATPase Inhibitor (e.g., this compound) | Rationale |
| Basal Respiration | The baseline oxygen consumption of the cells, representing the energetic demand under normal conditions. | Decrease | Inhibition of ATP synthase reduces the overall rate of electron transport and oxygen consumption. |
| ATP-Linked Respiration | The portion of basal respiration dedicated to ATP synthesis. | Decrease | Direct inhibition of ATP synthase abolishes its contribution to oxygen consumption. |
| Proton Leak | The remaining oxygen consumption after ATP synthase inhibition, representing protons leaking across the inner mitochondrial membrane. | No significant change or slight apparent increase as a percentage of basal respiration. | Proton leak is independent of ATP synthase activity. |
| Maximal Respiration | The maximum oxygen consumption rate achieved after the addition of an uncoupler like FCCP. | No significant change or slight decrease. | Maximal respiration is primarily dependent on substrate availability and the capacity of the electron transport chain, not ATP synthase. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand. | Increase or no significant change. | A decrease in basal respiration without a corresponding decrease in maximal respiration can lead to an apparent increase in spare capacity. |
| Non-Mitochondrial Respiration | Oxygen consumption from cellular processes outside of the mitochondria. | No change | This compound's target is mitochondrial. |
Note: The data presented below is illustrative for an F1F0-ATPase inhibitor (Oligomycin) and serves to demonstrate the expected trends when analyzing a compound with a similar mechanism of action, such as this compound.
Table 1: Illustrative Seahorse XF Mito Stress Test Data for an F1F0-ATPase Inhibitor
| Treatment Group | Basal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (OCR, pmol/min) |
| Vehicle Control | 100 ± 5 | 75 ± 4 | 200 ± 10 | 100 ± 8 |
| F1F0-ATPase Inhibitor | 40 ± 3 | 5 ± 1 | 190 ± 12 | 150 ± 10 |
Experimental Protocols
This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.
Materials
-
This compound
-
Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[5]
-
Seahorse XF96 or other compatible Seahorse analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Appropriate cell culture medium and supplements
-
Cells of interest
Experimental Workflow
Caption: Experimental workflow for assessing the mitochondrial effects of this compound.
Detailed Protocol
-
Cell Seeding (Day 1):
-
Determine the optimal cell seeding density for your cell type to achieve 80-90% confluency at the time of the assay.
-
Seed the cells in a Seahorse XF cell culture microplate and incubate overnight under standard culture conditions.
-
-
Compound Treatment (Day 2):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution to the desired final concentrations in pre-warmed cell culture medium. Include a vehicle control group.
-
Remove the culture medium from the cells and add the medium containing this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours).
-
-
Seahorse Assay Preparation (Day 2, during treatment incubation):
-
Hydrate the Seahorse sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least 4 hours (or overnight).
-
Prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine to the desired final concentrations. Warm to 37°C and adjust the pH to 7.4.
-
Prepare the injection solutions by reconstituting the Oligomycin, FCCP, and Rotenone/Antimycin A from the Mito Stress Test kit in the prepared assay medium to the desired final concentrations.
-
-
Cell Plate Preparation for Assay (Day 2, post-treatment):
-
Remove the cell culture plate from the incubator.
-
Gently wash the cells twice with pre-warmed Seahorse XF assay medium.
-
Add the final volume of pre-warmed assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 30-60 minutes to allow the temperature and pH to equilibrate.
-
-
Seahorse XF Mito Stress Test (Day 2):
-
Calibrate the Seahorse analyzer with the hydrated sensor cartridge.
-
Once calibration is complete, replace the calibrant plate with the cell culture plate.
-
Start the Seahorse XF Cell Mito Stress Test protocol. The instrument will measure the basal OCR and then sequentially inject the prepared mitochondrial modulators (Oligomycin, FCCP, and Rotenone/Antimycin A), measuring the OCR after each injection.
-
-
Data Analysis:
-
After the run is complete, use the Seahorse Wave software to analyze the OCR data.
-
The software will automatically calculate the key parameters of mitochondrial function.
-
Normalize the data to cell number or protein concentration.
-
This compound Signaling Pathway
This compound-induced apoptosis is initiated by its interaction with the F1F0-ATPase, leading to the production of superoxide. This superoxide then triggers a downstream signaling cascade involving the activation of Apoptosis Signal-regulating Kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK).[1][2] Activated JNK, in turn, promotes the activation and translocation of the pro-apoptotic proteins Bak and Bax to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation and apoptosis.[1][2]
Caption: Signaling pathway of this compound-induced apoptosis.
Conclusion
The Seahorse XF Cell Mito Stress Test is a valuable tool for characterizing the mitochondrial effects of this compound. By inhibiting the F1F0-ATPase, this compound is expected to decrease basal and ATP-linked respiration. This application note provides a comprehensive protocol for conducting these experiments and a framework for interpreting the resulting data in the context of this compound's known mechanism of action. Understanding the precise bioenergetic consequences of this compound treatment can provide crucial insights for researchers in drug development and related fields.
References
- 1. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound superoxide signals apoptosis via selective activation of JNK, Bak, and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Superoxide Signals B Cell Apoptosis via Mcl-1, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Live-Cell Imaging with Fluorescently Tagged BZ-423
For Researchers, Scientists, and Drug Development Professionals
Introduction
BZ-423 is a novel 1,4-benzodiazepine (B1214927) compound that induces apoptosis, or programmed cell death, making it a compound of interest for therapeutic applications in autoimmune diseases like lupus and in oncology.[1][2][3] Unlike anxiolytic benzodiazepines, this compound's cytotoxic effects are not mediated by the central benzodiazepine (B76468) receptor.[4][5] Instead, its primary molecular target is the oligomycin (B223565) sensitivity-conferring protein (OSCP), a subunit of the mitochondrial F1F0-ATPase (also known as ATP synthase).[1][3][6]
Binding of this compound to the OSCP modulates the enzyme's function, leading to the generation of superoxide (B77818) (O₂⁻), a reactive oxygen species (ROS), within the mitochondria.[1][7][8] This burst of superoxide acts as a critical second messenger, initiating a signaling cascade that culminates in apoptosis.[1][9] The specific downstream pathway is cell-type dependent, highlighting the compound's potential for selective cytotoxicity.[1][8]
Fluorescently tagging this compound provides a powerful tool for researchers to visualize its subcellular localization in real-time. Live-cell imaging with a fluorescent this compound analog allows for the direct observation of its accumulation in mitochondria and enables the correlation of its location with downstream cellular events, such as ROS production, changes in mitochondrial membrane potential, and the initiation of the apoptotic cascade. This technology is invaluable for mechanistic studies, drug uptake analysis, and understanding the basis of its cell-type selectivity.
Data Presentation
The following tables summarize key quantitative parameters for the use of this compound and its fluorescent analogs as reported in the literature.
Table 1: Summary of this compound Cellular Effects and Timelines
| Parameter | Cell Type | Concentration | Time Point | Observed Effect |
| Superoxide Generation | Ramos B-cells | 5-20 µM | Within 1 hour | Rapid increase in intracellular superoxide.[4][5][10] |
| Mouse Embryonic Fibroblasts (MEFs) | Concentration-dependent | Within 1 hour | Rapid increase in superoxide levels.[1] | |
| Bax Translocation | Ramos B-cells | Not specified | Starts at 3 hours | Translocation of Bax protein to the mitochondria.[8] |
| Cytochrome c Release | Mouse Embryonic Fibroblasts (MEFs) | Not specified | Detected at 8 hours | Release of cytochrome c from mitochondria into the cytosol.[1] |
| Mitochondrial Depolarization | Mouse Embryonic Fibroblasts (MEFs) | Not specified | By 12 hours | Collapse of the mitochondrial membrane potential (ΔΨm).[1] |
| Apoptosis | Ramos B-cells | 10 µM | 1-5 hours | Initiation of apoptotic events, including cytochrome c release.[10] |
| Cell Cycle Arrest | Ramos B-cells | < 20 µM | 24-72 hours | G1-phase arrest in the cell cycle.[5] |
| F1F0-ATPase Inhibition | Isolated sub-mitochondrial particles | ~5 µM (IC50) | Not applicable | Inhibition of both ATP synthesis and hydrolysis.[3] |
Table 2: Experimental Parameters for Fluorescently Tagged this compound
| Probe Name | Application | Cell Type | Concentration | Incubation Time & Temp. |
| This compound-Cy5 | FRET with yEGFP-tagged F1F0-ATPase | S. cerevisiae (yeast) | 4 µM | 8 hours at 28°C |
Signaling Pathways and Workflows
This compound Signaling Pathways
The pro-apoptotic signaling cascade initiated by this compound varies significantly between cell types. Below are diagrams illustrating the known pathways in fibroblasts and B-cells.
Caption: this compound pro-apoptotic pathway in fibroblasts (JNK-dependent).[1][9]
Caption: this compound pro-apoptotic pathway in B-cells (JNK-independent).[8]
Experimental Workflow
The following diagram outlines a general workflow for preparing and imaging live cells with a fluorescently tagged this compound probe.
Caption: General workflow for live-cell imaging with fluorescent this compound.[11][12][13]
Experimental Protocols
Protocol 1: Preparation of Fluorescently Tagged this compound (Conceptual)
This protocol is based on the described synthesis of a this compound-Cy5 conjugate by reacting an amine-functionalized this compound analog with an NHS-ester activated fluorophore.[14]
Materials:
-
N1-hexylamino-BZ-423 analog
-
Cyanine5 (Cy5) NHS ester (or other amine-reactive dye)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for verification
Procedure:
-
Dissolve the N1-hexylamino-BZ-423 analog in anhydrous DMF.
-
Add 1.1 equivalents of the Cy5 NHS ester to the solution.
-
Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to catalyze the reaction and neutralize the released N-hydroxysuccinimide.
-
Stir the reaction mixture at room temperature in the dark for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, purify the crude product using reverse-phase HPLC to separate the fluorescently tagged this compound from unreacted starting materials.
-
Verify the identity and purity of the final product using mass spectrometry and analytical HPLC.
-
Determine the concentration of the purified conjugate spectrophotometrically.
Protocol 2: Live-Cell Imaging of Mitochondrial Localization
This protocol provides a general method for staining live mammalian cells with a fluorescent this compound analog to visualize its accumulation in mitochondria.
Materials:
-
Mammalian cells of interest (e.g., HeLa, MEFs, Ramos)
-
Glass-bottom imaging dishes or plates
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Fluorescently tagged this compound stock solution (e.g., 10 mM in DMSO)
-
MitoTracker™ Deep Red FM (as a mitochondrial co-stain)
-
Hoechst 33342 (as a nuclear co-stain)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: The day before imaging, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Probe Preparation: On the day of the experiment, prepare a working solution of the fluorescent this compound probe. Dilute the DMSO stock solution into pre-warmed (37°C) live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Co-staining (Optional): If desired, add mitochondrial and/or nuclear co-stains to the working solution (e.g., 50 nM MitoTracker™, 1 µg/mL Hoechst 33342).
-
Cell Staining: Aspirate the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing imaging medium to the cells.
-
Incubation: Incubate the cells for 1-4 hours at 37°C in a humidified incubator with 5% CO₂. Incubation time may need optimization depending on the cell type and probe concentration.[11][15]
-
Washing: To reduce background fluorescence, aspirate the staining solution and gently wash the cells two times with pre-warmed live-cell imaging medium.[11]
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Immediately transfer the dish to the fluorescence microscope equipped with an environmental chamber.
-
Image Acquisition: Acquire images using the appropriate filter sets for the chosen fluorophore(s). Use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity.[12][13] Acquire time-lapse images to observe the dynamics of probe accumulation and cellular responses.
Protocol 3: Monitoring this compound-Induced Superoxide Production
This protocol allows for the simultaneous visualization of fluorescent this compound and the detection of the superoxide it generates.
Materials:
-
All materials from Protocol 2.
-
Cell-permeable superoxide indicator dye (e.g., a dihydroethidium-based probe like MitoSOX™ Red).
Procedure:
-
Cell Preparation: Prepare cells as described in Protocol 2.
-
Superoxide Probe Loading:
-
Prepare a working solution of the superoxide indicator in pre-warmed imaging medium (e.g., 5 µM MitoSOX™ Red).
-
Remove culture medium, wash cells with PBS, and add the superoxide probe solution.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with pre-warmed imaging medium to remove excess superoxide probe.
-
This compound Treatment and Imaging:
-
Prepare a working solution of fluorescent this compound in imaging medium.
-
Add the this compound solution to the cells that have been pre-loaded with the superoxide indicator.
-
Immediately begin time-lapse imaging on the fluorescence microscope, acquiring images in both the channel for the fluorescent this compound and the channel for the oxidized superoxide indicator.
-
Monitor the increase in fluorescence of the superoxide indicator over time (e.g., 1-2 hours) and correlate it with the localization and intensity of the fluorescent this compound signal.[1]
-
References
- 1. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proapoptotic benzodiazepine this compound affects the growth and survival of malignant B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]
- 4. JCI - Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility [jci.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. db.cngb.org [db.cngb.org]
- 7. The immunomodulatory benzodiazepine this compound inhibits B-cell proliferation by targeting c-myc protein for rapid and specific degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Superoxide Signals B Cell Apoptosis via Mcl-1, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound superoxide signals apoptosis via selective activation of JNK, Bak, and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. arxiv.org [arxiv.org]
- 15. arxiv.org [arxiv.org]
Application Notes and Protocols for BZ-423 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of BZ-423, a pro-apoptotic 1,4-benzodiazepine, for inducing cell death and inhibiting proliferation in cancer cell lines. Detailed protocols for key assays are provided to guide researchers in their investigations of this compound's mechanism of action and efficacy.
Introduction
This compound is a novel compound that has demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines, including those derived from Burkitt's lymphoma and ovarian cancer. Its primary mechanism of action involves the targeted inhibition of the mitochondrial F1F0-ATPase. This inhibition leads to the generation of superoxide (B77818), a reactive oxygen species (ROS), which acts as a critical signaling molecule to initiate downstream apoptotic pathways or induce cell cycle arrest.
Mechanism of Action
This compound binds to the oligomycin (B223565) sensitivity-conferring protein (OSCP) subunit of the mitochondrial F1F0-ATPase. This interaction blocks the enzyme's activity, leading to a disruption in the mitochondrial respiratory chain and the subsequent production of superoxide radicals. The generated superoxide then triggers a cascade of events, including the release of cytochrome c from the mitochondria into the cytosol, activation of caspases, and ultimately, apoptosis. At sub-apoptotic concentrations, the sustained increase in ROS can lead to cell cycle arrest, primarily at the G1 checkpoint. A key feature of this compound is that its activity appears to be independent of p53 status, making it a potential therapeutic agent for cancers with mutated p53.
Data Presentation
| Cell Line Type | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Burkitt's Lymphoma (e.g., Ramos) | Sub-apoptotic concentrations | 24 - 72 hours | G1 phase cell cycle arrest. | |
| Burkitt's Lymphoma (e.g., Ramos) | 5 - 20 µM | 1 - 24 hours | Induction of apoptosis. | |
| Ovarian Cancer Cell Lines (12 lines tested) | Low micromolar | Not specified | Induction of apoptosis. | |
| Mouse Embryonic Fibroblasts (MEFs) | Higher concentrations than lymphoid cells | 8 - 24 hours | Induction of apoptosis. |
Timeline of Key Events Following this compound Treatment (Ramos Burkitt's Lymphoma Cells):
| Time Post-Treatment | Event | Reference |
| Within 1 hour | Increase in intracellular superoxide levels. | |
| Within 2 hours | Decrease in mitochondrial glutathione. | |
| 2 - 4 hours | Degradation of Mcl-1. | |
| ~3 hours | Translocation of Bax to mitochondria. | |
| 4 - 5 hours | Release of cytochrome c into the cytosol. | |
| 5 - 6 hours | Collapse of mitochondrial transmembrane potential. | |
| 8 - 12 hours | Activation of caspase-9 and caspase-3. | |
| 24 hours | Apoptotic DNA fragmentation and cell death. |
Mandatory Visualizations
Preparing BZ-423 Stock Solutions in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BZ-423 is a pro-apoptotic 1,4-benzodiazepine (B1214927) that has shown potent therapeutic properties in preclinical models of autoimmune diseases and cancer. It functions by targeting the mitochondrial F1F0-ATPase, leading to the generation of superoxide (B77818), which acts as a second messenger to initiate apoptosis. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for organic molecules. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions.
Data Presentation
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₁ClN₂O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 440.9 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility in DMSO | 2 mg/mL to 100 mM (44.09 mg/mL) | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Recommended Stock Concentration | 10 mM - 50 mM | Based on solubility data |
| Appearance | White to beige powder | --INVALID-LINK-- |
| Storage Temperature (Powder) | 2-8°C | --INVALID-LINK-- |
| Storage Temperature (Stock Solution) | -20°C (short-term) or -80°C (long-term) | General laboratory practice |
Note on Solubility: There is a noted variability in the reported solubility of this compound in DMSO. While some suppliers indicate solubility up to 100 mM, others suggest a more conservative range of 1-10 mg/mL. It is recommended to start with a lower concentration (e.g., 10 mM) and visually confirm complete dissolution. If higher concentrations are required, gentle warming and vortexing may be necessary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Before handling this compound powder, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 440.9 g/mol x 1000 mg/g = 4.409 mg
-
-
-
Weighing this compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare.
-
Carefully weigh 4.41 mg of this compound powder directly into the tube.
-
-
Dissolving this compound in DMSO:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution against a light source to confirm that no solid particles remain. If particulates are present, continue vortexing. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
For immediate use, the stock solution can be kept at 4°C for a short period.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.
-
Protocol 2: Induction of Apoptosis in Ramos Cells with this compound
This protocol describes a typical experiment to assess the pro-apoptotic effects of this compound on the Ramos B-cell lymphoma cell line.
Materials:
-
Ramos cells
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
10 mM this compound stock solution in DMSO
-
Sterile 6-well or 12-well cell culture plates
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Culture Ramos cells in complete RPMI-1640 medium to the desired density.
-
Seed the cells into the wells of a sterile culture plate at a density of 0.5 x 10⁶ cells/mL.
-
-
Treatment with this compound:
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM in 2 mL of cell culture, add 2 µL of the 10 mM stock solution.
-
Treat the cells with final concentrations of 5 µM and 10 µM this compound.
-
Include a vehicle control by adding an equivalent volume of DMSO to a separate well (e.g., 0.1% DMSO).
-
-
Incubation:
-
Apoptosis Analysis by Flow Cytometry:
-
Following incubation, harvest the cells by centrifugation.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
-
Visualizations
Caption: Experimental workflow for preparing this compound stock solution and its use in an apoptosis assay.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
Troubleshooting & Optimization
BZ-423 Technical Support Center: Troubleshooting Aqueous Solubility
Welcome to the technical support center for BZ-423. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a hydrophobic compound with poor solubility in aqueous solutions. It is practically insoluble in water.[1][2] Therefore, it is necessary to first dissolve this compound in an organic solvent to prepare a stock solution before diluting it into your aqueous experimental medium.
Q2: Which organic solvents are recommended for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly recommended solvents for preparing high-concentration stock solutions of this compound.[1]
Q3: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out" that occurs when a hydrophobic compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. Here are several troubleshooting steps you can take:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain the solubility of this compound at the desired working concentration. However, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% (v/v) in cell-based assays, though some cell lines may tolerate up to 1%. Always include a vehicle control (aqueous medium with the same final DMSO concentration) in your experiments to account for any solvent effects.
-
Lower the Working Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.
-
Use of Surfactants or Solubilizing Agents: Consider the use of non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%) in your aqueous buffer to help maintain the solubility of this compound.
-
Sonication: After diluting the stock solution, brief sonication of the final solution can help to disperse any microscopic precipitates and create a more uniform suspension. However, be aware that this may create a supersaturated solution that could precipitate over time.
Q4: Can I heat the solution to dissolve this compound?
A4: Gentle warming can aid in the initial dissolution of this compound in the organic solvent. However, routine heating of the final aqueous solution is generally not recommended as it can lead to the formation of a supersaturated solution that will precipitate upon cooling to the experimental temperature. Furthermore, the thermal stability of this compound should be considered, as excessive heat could lead to degradation.
Troubleshooting Guide
| Issue | Observation | Possible Cause(s) | Suggested Solution(s) |
| Precipitation upon dilution | The solution becomes cloudy or visible particles form immediately after diluting the DMSO stock into the aqueous buffer. | The aqueous buffer cannot maintain the solubility of this compound at the desired concentration. The final DMSO concentration is too low. | - Lower the final working concentration of this compound.- Increase the final DMSO concentration (while staying within the tolerance limits of your experimental system).- Prepare the final dilution in a buffer containing a solubilizing agent (e.g., 0.1% Tween® 80). |
| Delayed precipitation | The solution is initially clear but becomes cloudy or forms a precipitate over time (e.g., during incubation). | The solution was supersaturated and is not stable at the experimental temperature. | - Lower the working concentration of this compound.- Prepare fresh dilutions immediately before use.- Consider the use of a stabilizing excipient if compatible with your assay. |
| Inconsistent experimental results | High variability between replicate experiments. | Inconsistent dissolution of this compound, leading to variations in the effective concentration. | - Ensure the stock solution is fully dissolved before making dilutions.- Vortex the final diluted solution thoroughly before adding it to the experiment.- Prepare a master mix of the final this compound solution to add to all replicates. |
Quantitative Solubility Data
The solubility of this compound in common organic solvents is summarized in the table below. Please note that solubility in aqueous buffers is negligible without the use of co-solvents or other solubilizing agents.
| Solvent | Concentration (mM) | Concentration (mg/mL) | Reference |
| DMSO | 100 | 44.09 | [1] |
| Ethanol | 100 | 44.09 | [1] |
Molecular Weight of this compound: 440.92 g/mol
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.41 mg of this compound.
-
Add the appropriate volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the this compound stock solution to the cell culture medium while vortexing or gently mixing.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions and controls (typically ≤ 0.5% v/v).
-
Use the freshly prepared working solutions immediately.
-
Visualizations
This compound Mechanism of Action and Signaling Pathway
Caption: this compound induced apoptotic signaling pathway.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting precipitation of this compound.
References
Technical Support Center: BZ-423 Experimental Guidelines
This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of BZ-423 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: this compound's primary target is the oligomycin (B223565) sensitivity-conferring protein (OSCP) subunit of the mitochondrial F1F0-ATPase.[1][2] Binding of this compound to OSCP inhibits the enzyme's activity, leading to the generation of superoxide (B77818) radicals (O₂⁻) within the mitochondrial respiratory chain.[1][3] This superoxide then acts as a second messenger to trigger downstream signaling pathways, primarily leading to apoptosis.[3][4]
Q2: What are the potential "off-target" effects of this compound?
A2: While this compound is reported to be selective for the F1F0-ATPase, its mechanism of action, which involves the production of reactive oxygen species (ROS), can lead to effects that might be considered "off-target" if not properly controlled. These can include:
-
Non-specific cytotoxicity: Excessive superoxide production can lead to oxidative stress and damage to cellular components beyond the intended apoptotic signaling, potentially causing necrosis or other forms of cell death that can confound experimental results.
-
Effects on non-target cells: In a mixed cell culture or in vivo, the generated superoxide could potentially affect neighboring cells that are not the intended target of the experiment.
-
Modulation of redox-sensitive pathways: Superoxide and other ROS can influence various signaling pathways that are sensitive to the cellular redox state, which may not be directly related to the intended apoptotic cascade.
Q3: How can I confirm that the observed effects in my experiment are due to the on-target activity of this compound?
A3: To confirm that the observed phenotype is a result of this compound's on-target activity, you can perform the following control experiments:
-
Use of Antioxidants: Pre-treating your cells with an antioxidant, such as the superoxide dismutase mimetic MnTBAP, should rescue the effects of this compound.[5] If the phenotype persists in the presence of an antioxidant, it may be due to an off-target effect unrelated to superoxide production.
-
Genetic Knockdown/Knockout: Using techniques like siRNA or CRISPR-Cas9 to reduce the expression of the OSCP subunit (encoded by the ATP5O gene) should confer resistance to this compound.[2]
-
Inactive Analogs: If available, using a structurally similar but inactive analog of this compound as a negative control can help ensure that the observed effects are not due to the chemical scaffold itself.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of non-specific cell death (necrosis) | This compound concentration is too high, leading to excessive ROS production and oxidative stress. | Perform a dose-response experiment to determine the lowest effective concentration that induces the desired on-target effect (e.g., apoptosis, c-myc degradation) without causing widespread necrosis. |
| Inconsistent results between different cell lines | The redox balance and the expression levels of antioxidant enzymes or components of the apoptotic signaling pathway may vary between cell lines.[4] | Characterize the baseline ROS levels and the expression of key proteins (e.g., ASK1, JNK, Bax, Bak, Bcl-2) in your cell lines. This will help in interpreting the differential sensitivity to this compound. |
| Observed phenotype is not rescued by antioxidants | The effect may be independent of superoxide generation and could be a true off-target effect. | Investigate alternative mechanisms. Consider performing a cellular thermal shift assay (CETSA) to identify other potential binding partners of this compound in your experimental system. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (F1F0-ATPase activity) | ~ 5 µM | Isolated sub-mitochondrial particles | [2] |
| IC50 (ATP synthesis) | < 5 µM | Perfused HEK cells | [2] |
| Effective Concentration (Apoptosis induction) | Low micromolar | Human ovarian cancer cell lines | [7] |
| Effective Concentration (G1-phase arrest) | Sub-apoptotic concentrations | Burkitt's lymphoma cells | [5] |
Key Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the lowest concentration of this compound that elicits the desired on-target effect with minimal off-target cytotoxicity.
Methodology:
-
Cell Plating: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Dose-Response Treatment: Prepare a serial dilution of this compound (e.g., ranging from 0.1 µM to 50 µM). Treat the cells with the different concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Endpoint Analysis: Assess the on-target effect and cytotoxicity using appropriate assays.
-
On-target effect:
-
Apoptosis: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays.
-
c-myc Degradation: Perform western blotting for c-myc protein levels.
-
-
Cytotoxicity: Use an assay that measures membrane integrity, such as LDH release or Trypan Blue exclusion.
-
-
Data Analysis: Plot the percentage of on-target effect and cytotoxicity against the this compound concentration to determine the optimal concentration range.
Protocol 2: Antioxidant Rescue Experiment
Objective: To confirm that the observed effects of this compound are mediated by superoxide.
Methodology:
-
Cell Plating: Plate cells as described in Protocol 1.
-
Antioxidant Pre-treatment: Pre-incubate the cells with a superoxide scavenger, such as 100 µM MnTBAP, for 1-2 hours.[5]
-
This compound Treatment: Add this compound at the pre-determined optimal concentration to the media already containing the antioxidant. Also, include control wells with this compound alone, antioxidant alone, and vehicle control.
-
Endpoint Analysis: After the desired incubation time, perform the same endpoint analysis as in Protocol 1 to assess whether the antioxidant pre-treatment rescued the effects of this compound.
Visualizations
References
- 1. The immunomodulatory benzodiazepine this compound inhibits B-cell proliferation by targeting c-myc protein for rapid and specific degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]
- 3. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound superoxide signals apoptosis via selective activation of JNK, Bak, and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: BZ-423 and Serum Albumin Interactions in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the effects of serum albumin on the bioavailability of BZ-423 in in vitro experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in the presence of serum albumin.
Issue: Reduced this compound Potency in the Presence of Serum
Description: A significant decrease in the apparent potency (higher EC₅₀/IC₅₀ values) of this compound is observed when moving from low-serum or serum-free media to media containing higher concentrations of fetal bovine serum (FBS) or bovine serum albumin (BSA).
Cause: this compound is known to bind extensively to serum albumin. This binding sequesters the compound, reducing the concentration of free, unbound this compound available to enter the cells and interact with its target, the mitochondrial F₁F₀-ATPase. It has been noted that in tissue culture media containing 10% (v/v) FBS, nearly 99% of this compound can be bound to BSA.
Solutions:
-
Quantify the Unbound Fraction: Determine the fraction of unbound this compound in your specific cell culture medium using techniques like equilibrium dialysis or ultrafiltration. This will allow you to calculate the actual free concentration of the compound that is active.
-
Adjust Dosing: Increase the nominal concentration of this compound in higher serum-containing media to achieve the desired effective concentration of the free drug. The table below provides a representative example of how the EC₅₀ value might shift with increasing BSA concentrations.
-
Use Low-Serum or Serum-Free Media: If experimentally feasible, conduct initial screening or mechanistic studies in media with low serum (e.g., 2% FBS) or in serum-free conditions to minimize the confounding effects of protein binding.
-
Consistent Serum Lots: Use a consistent lot of FBS or BSA for a series of experiments to minimize variability in albumin concentration and binding characteristics.
Quantitative Data Summary
The following table illustrates the potential impact of bovine serum albumin (BSA) concentration on the effective concentration (EC₅₀) of this compound required to induce a cytotoxic effect in a hypothetical cell line. Note: These are representative values and the actual EC₅₀ will vary depending on the cell line, assay endpoint, and incubation time.
| BSA Concentration in Media (mg/mL) | Corresponding FBS % (approx.) | Apparent EC₅₀ of this compound (µM) |
| 0.54 | 2% | 5 |
| 1.35 | 5% | 12.5 |
| 2.7 | 10% | 25 |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound targets the oligomycin (B223565) sensitivity-conferring protein (OSCP) subunit of the mitochondrial F₁F₀-ATPase.[1][2] This interaction inhibits the enzyme's activity, leading to the generation of superoxide (B77818), a reactive oxygen species (ROS).[1][2] The increase in superoxide acts as a second messenger, triggering a signaling cascade that involves the activation of ASK1 and JNK.[1] Activated JNK then promotes the activation of the pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, apoptosis.[1]
Q2: How can I experimentally determine the effect of serum albumin on this compound bioavailability in my cell line?
A2: You can perform a cytotoxicity assay (e.g., MTT, WST-8, or CellTiter-Glo®) with your cell line of interest, testing a range of this compound concentrations in media containing different, defined concentrations of BSA or FBS. By comparing the dose-response curves and the calculated EC₅₀/IC₅₀ values across the different serum concentrations, you can quantify the impact of albumin binding on the apparent potency of this compound.
Q3: Are there any alternatives to FBS or BSA that would not bind to this compound?
A3: While serum-free media formulations are an option, they may not be suitable for all cell lines or experimental contexts. If serum is required, there are currently no widely used alternatives that completely lack protein-binding capacity. Therefore, the most practical approach is to account for the binding to standard serum components as described in this guide.
Experimental Protocols
Protocol: Determining the EC₅₀ of this compound in Culture with Varying Serum Albumin Concentrations
This protocol outlines a method to assess the impact of serum albumin on the cytotoxic activity of this compound using a common colorimetric cell viability assay (e.g., WST-8).
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
WST-8 assay reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Preparation of this compound Dilutions in Media with Varying Serum Concentrations:
-
Prepare separate sets of media containing different concentrations of FBS or BSA (e.g., 2%, 5%, and 10% FBS).
-
For each serum concentration, prepare a serial dilution of this compound. Start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound dilutions.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the existing media from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (WST-8):
-
Following the treatment period, add 10 µL of WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration for each serum condition.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC₅₀ value for each serum concentration.
-
Visualizations
Caption: this compound induced apoptotic signaling pathway.
Caption: Workflow for assessing this compound cytotoxicity.
References
Troubleshooting lack of apoptosis with BZ-423 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BZ-423 to induce apoptosis.
Troubleshooting Guide
Problem: No significant increase in apoptosis is observed after this compound treatment.
This guide provides a systematic approach to identify and resolve common issues that may lead to a lack of apoptotic response with this compound treatment.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of this compound-induced apoptosis.
1. Question: Is my this compound reagent active and at the correct concentration?
Answer: The stability and concentration of this compound are critical for its pro-apoptotic activity.
-
Reagent Integrity: this compound should be stored as recommended by the supplier, typically at +4°C. Improper storage can lead to degradation. It is advisable to prepare fresh stock solutions in a suitable solvent like DMSO or ethanol.
-
Concentration Optimization: The effective concentration of this compound can vary significantly between cell lines. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type. Low concentrations may induce growth arrest rather than apoptosis, while excessively high concentrations could lead to necrosis.[1]
Quantitative Data: Effective Concentrations of this compound
| Cell Line | Effective Concentration (LC50) | Notes |
| Ramos (Burkitt's Lymphoma) | ~10 µM (in 2% FBS) | Highly sensitive.[1] |
| Other Malignant B-cells | Varies | Generally sensitive, but requires optimization.[2] |
| Mouse Embryonic Fibroblasts (MEFs) | Significantly less sensitive than B-cell lines | Higher concentrations may be required.[3] |
2. Question: Is my experimental protocol optimized for this compound treatment?
Answer: Several parameters in your experimental setup can influence the outcome of this compound treatment.
-
Incubation Time: Apoptosis is a time-dependent process. Key events like superoxide production, cytochrome c release, and caspase activation occur sequentially. A time-course experiment is recommended to identify the optimal treatment duration. For instance, in MEFs, superoxide levels increase within 1 hour, while cytochrome c release is detected at 8 hours.[3]
-
Serum Concentration: this compound binds to serum albumin, which can reduce its effective concentration.[1] If you are using a high serum concentration (e.g., 10% FBS), you may need to increase the this compound concentration accordingly. Initial studies with this compound were often performed in media with 2% FBS.[1]
-
Cell Density: Ensure that cells are in the logarithmic growth phase and are not overly confluent, as cell density can affect cellular responses to stimuli.
3. Question: Is my cell line sensitive to this compound-induced apoptosis?
Answer: The cellular response to this compound is cell-type specific, primarily due to differences in redox balance and signaling pathways.[3][4]
-
Cell-Type Specificity: Lymphocytes and malignant B-cells have shown high sensitivity to this compound.[2][5] In contrast, some cell types, like mouse embryonic fibroblasts, are less sensitive.[3]
-
Resistance Mechanisms: Although this compound can overcome some common drug resistance mechanisms like overexpression of Bcl-2 and Bcl-xL, inherent or acquired resistance is still possible.[1]
4. Question: How can I confirm that this compound is inducing its initial effect – superoxide production?
Answer: The primary mechanism of this compound is the generation of superoxide within the mitochondria.[5][6] Failure to produce superoxide will result in a lack of apoptosis.
-
Measurement of Superoxide: You can measure superoxide production using fluorescent probes like Dihydroethidium (DHE). An increase in DHE fluorescence should be detectable within an hour of this compound treatment.[6]
-
Role of Antioxidants: Pre-treatment of cells with antioxidants can prevent this compound-induced apoptosis, confirming that the effect is dependent on reactive oxygen species (ROS).[3][4]
5. Question: If superoxide is produced, why might apoptosis still not occur?
Answer: If superoxide is being generated, the block in apoptosis likely lies downstream in the signaling pathway.
-
Signaling Pathway Components: The this compound-induced apoptotic pathway involves the activation of ASK1, JNK, Bak, and Bax.[3][4] Deficiencies or alterations in any of these key proteins could impair the apoptotic response.
-
Verification of Pathway Activation: You can assess the activation of these components through methods like Western blotting to check for the phosphorylation of JNK or the translocation of Bax to the mitochondria.
FAQs
Q1: What is the mechanism of action of this compound?
A1: this compound is a pro-apoptotic 1,4-benzodiazepine (B1214927) that binds to the oligomycin-sensitivity conferring protein (OSCP) of the mitochondrial F1F0-ATPase.[3][7][8] This interaction modulates the enzyme's activity, leading to the production of superoxide radicals.[3] Superoxide then acts as a second messenger to initiate a cascade of events culminating in apoptosis.[3][4]
This compound Signaling Pathway
Caption: this compound induced apoptotic signaling pathway.
Q2: Can I use a caspase inhibitor to block this compound-induced cell death?
A2: A pan-caspase inhibitor like z-VAD-fmk can prevent the characteristic DNA fragmentation associated with apoptosis. However, it may not prevent cell death itself, as this compound can still induce cytotoxic effects that lead to cell demise through a caspase-independent mechanism.[5]
Q3: Does this compound affect cell cycle progression?
A3: Yes, besides inducing apoptosis, this compound can also cause cell cycle arrest, typically at the G1 phase.[1][9] This effect is also mediated by an increase in reactive oxygen species.[1] At lower concentrations, this compound may primarily induce growth arrest rather than apoptosis.[1]
Q4: Is the effect of this compound reversible?
A4: The antiproliferative effects of this compound have been shown to be reversible upon removal of the drug, suggesting it does not cause irreversible genotoxic damage.[1]
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for this compound Treatment
Objective: To determine the optimal concentration and incubation time of this compound for inducing apoptosis in a specific cell line.
Experimental Workflow
Caption: General workflow for an apoptosis induction experiment.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well plates (e.g., 96-well or 24-well)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Dilution: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50 µM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed, potentially optimal concentration of this compound (determined from the dose-response experiment) for various durations (e.g., 0, 4, 8, 12, 24 hours).
-
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Apoptosis Assay: Stain the cells for apoptosis according to the manufacturer's protocol of your chosen kit (e.g., Annexin V/PI staining).
-
Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and PI positive).
Protocol 2: Measurement of Intracellular Superoxide Production
Objective: To determine if this compound treatment leads to an increase in intracellular superoxide levels.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
Dihydroethidium (DHE) or other superoxide-sensitive probes
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Seed and culture cells as in Protocol 1.
-
Treatment: Treat cells with this compound at the desired concentration and for a short duration (e.g., 30 minutes to 1 hour). Include a vehicle control.
-
Probe Loading: Add DHE to the culture medium at a final concentration of 5-10 µM and incubate for 15-30 minutes at 37°C, protected from light.
-
Cell Harvesting and Washing: Harvest the cells and wash them with PBS to remove excess probe.
-
Analysis: Immediately analyze the cells by flow cytometry (measuring fluorescence in the appropriate channel, e.g., PE or PerCP) or visualize them using a fluorescence microscope. An increase in fluorescence intensity in this compound-treated cells compared to the control indicates superoxide production.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The proapoptotic benzodiazepine this compound affects the growth and survival of malignant B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound superoxide signals apoptosis via selective activation of JNK, Bak, and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility [jci.org]
- 7. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]
- 8. Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing BZ-423 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of BZ-423 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a 1,4-benzodiazepine (B1214927) compound that acts as an inhibitor of the mitochondrial F1F0-ATP synthase. By binding to the oligomycin (B223565) sensitivity-conferring protein (OSCP) subunit of this complex, this compound disrupts cellular energy metabolism, leading to the generation of reactive oxygen species (ROS), cell cycle arrest at the G1 phase, and ultimately apoptosis in susceptible cell types.[1] Its pro-apoptotic and immunomodulatory effects make it a valuable tool for research in areas such as autoimmune diseases and oncology.[2][3]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
Precipitation of this compound in cell culture media is a common issue due to its hydrophobic nature and limited aqueous solubility. Several factors can contribute to this:
-
Low Aqueous Solubility: this compound is sparingly soluble in aqueous solutions like cell culture media.
-
"Crashing Out" during Dilution: When a concentrated stock of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous medium, the compound can "crash out" of solution as the solvent concentration drops sharply.
-
High Final Concentration: The intended final concentration of this compound in the media may exceed its solubility limit under the specific culture conditions.
-
Temperature Effects: Adding a compound to cold media can decrease its solubility.[4]
-
Media Composition: Components in the cell culture medium, such as salts and pH, can influence the solubility of this compound.[5]
-
Interaction with Serum Proteins: this compound is known to bind to serum albumin. While this can affect its bioavailability, high concentrations of serum proteins can sometimes help to keep hydrophobic compounds in solution.[6][7]
Q3: Does the generation of Reactive Oxygen Species (ROS) by this compound cause it to precipitate?
Currently, there is no direct evidence to suggest that the ROS generated by this compound's mechanism of action is a primary cause of its precipitation. The precipitation is more likely a result of its physicochemical properties, specifically its low solubility in aqueous solutions.
Troubleshooting Guides
Issue 1: Immediate Precipitate Formation Upon Adding this compound to Media
Symptom: A visible precipitate or cloudiness appears in the cell culture medium immediately after adding the this compound stock solution.
Troubleshooting Steps:
-
Optimize Stock Solution Preparation:
-
Ensure your this compound is fully dissolved in the DMSO stock solution. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Prepare a high-concentration stock solution (e.g., 10-100 mM in 100% DMSO) to minimize the volume of DMSO added to your culture.
-
-
Refine the Dilution Process:
-
Pre-warm the media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.[4]
-
Add dropwise with rapid mixing: Instead of pipetting the entire volume of the stock solution at once, add it dropwise to the pre-warmed media while gently vortexing or swirling the tube. This helps to avoid localized high concentrations of this compound and DMSO.
-
Perform serial dilutions: For very high final concentrations, consider performing a serial dilution of the stock solution in pre-warmed media.
-
-
Control the Final DMSO Concentration:
-
Aim for a final DMSO concentration in your culture medium that is non-toxic to your specific cell line, typically between 0.1% and 0.5%.[4] A higher, yet tolerable, DMSO concentration can help maintain this compound solubility.
-
Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.
-
Issue 2: Precipitate Forms Over Time in the Incubator
Symptom: The media containing this compound is initially clear, but a precipitate forms after several hours or days of incubation.
Troubleshooting Steps:
-
Evaluate Media Stability:
-
pH shifts: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of this compound. Monitor the pH of your cultures and consider more frequent media changes for dense cultures.
-
Evaporation: Ensure proper humidity in your incubator to prevent evaporation, which can concentrate solutes and lead to precipitation.[5]
-
-
Consider Serum Concentration:
-
This compound binds to serum albumin.[3] If you are using low-serum or serum-free media, the solubility of this compound may be reduced. If your experimental design allows, increasing the serum concentration might help to keep the compound in solution.
-
-
Check for Compound Degradation:
-
While this compound is generally stable, prolonged incubation in aqueous media at 37°C could potentially lead to degradation, although this is less likely to be the primary cause of precipitation. If you suspect degradation, consider preparing fresh media with this compound more frequently.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM or 100 mM). The molecular weight of this compound is 440.9 g/mol .
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound into Cell Culture Media
This protocol describes the recommended method for diluting the this compound stock solution into your cell culture medium to minimize precipitation.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with serum and supplements)
-
Sterile conical tubes
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
In a sterile conical tube, add the required volume of pre-warmed media for your experiment.
-
Calculate the volume of this compound stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration remains within the tolerated range for your cells (typically ≤ 0.5%).
-
While gently vortexing or swirling the tube of pre-warmed media, add the calculated volume of this compound stock solution dropwise.
-
Continue to mix gently for a few seconds to ensure a homogenous solution.
-
Visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cell cultures.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | Sparingly Soluble (1-10 mg/mL) |
| Ethanol | Sparingly Soluble (1-10 mg/mL) |
Data sourced from manufacturer datasheets.
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration |
| Most immortalized cell lines | 0.5% - 1.0% |
| Primary cells and sensitive cell lines | ≤ 0.1% |
These are general recommendations. The optimal DMSO concentration should be determined empirically for each cell line.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The proapoptotic benzodiazepine this compound affects the growth and survival of malignant B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Interpreting variable results in BZ-423 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BZ-423.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Question: Why am I observing inconsistent or no reactive oxygen species (ROS) production after this compound treatment?
Answer: Variable ROS production is a common issue and can be attributed to several factors related to mitochondrial function and experimental setup.
-
Mitochondrial Respiratory State: this compound-induced superoxide (B77818) generation is dependent on actively respiring mitochondria in state 3.[1] Mitochondria in a resting state (state 4) will not produce a significant superoxide response to this compound.[1] Ensure your experimental conditions (e.g., adequate nutrient supply) support active mitochondrial respiration.
-
Cell Health and Density: Unhealthy or overly confluent cells may have altered mitochondrial function, leading to inconsistent responses. It is crucial to use cells in the logarithmic growth phase and at an appropriate density.
-
Antioxidant Effects: The presence of antioxidants in the cell culture medium or naturally produced by the cells can quench the superoxide signal.[2] Consider using medium with known and controlled levels of antioxidants. As a control, pretreating cells with an antioxidant like MnTBAP has been shown to abrogate the fluorescent signal from ROS probes.[3]
-
Probe Selection and Handling: The choice and handling of ROS-sensitive dyes (e.g., Dihydroethidium - DHE, DCFH-DA) are critical. Ensure the dye is properly stored, protected from light, and used at the optimal concentration and incubation time for your cell type.[4]
Question: My cell line shows low sensitivity or resistance to this compound-induced apoptosis. What are the possible reasons?
Answer: Differential sensitivity to this compound can be cell-type specific and influenced by the cellular redox environment and signaling pathways.
-
Cell-Type Specific Redox Balance: The selectivity of this compound is thought to result from cell-type specific differences in redox balance and signaling by ASK1 and Bcl-2 proteins.[2][5] Some cell lines may have a more robust antioxidant capacity, neutralizing the pro-apoptotic superoxide signal.
-
JNK Pathway Alterations: The pro-apoptotic signal from this compound-induced superoxide is transduced through the JNK signaling pathway.[2][5] Cell lines with defects or alterations in the JNK pathway may be resistant to this compound. The use of a JNK inhibitor, SP600125, has been shown to prevent Bax translocation, cytochrome c release, and cell death.[2]
-
Expression of Anti-Apoptotic Proteins: While studies have shown this compound to be effective regardless of Bcl-2 and Bcl-xL expression levels in some malignant B-cell lines, high levels of these anti-apoptotic proteins can generally interfere with the mitochondrial apoptotic pathway.[3][6]
-
OSCP Expression Levels: As this compound's direct target is the Oligomycin Sensitivity Conferring Protein (OSCP) subunit of F1F0-ATPase, variations in OSCP expression could potentially influence sensitivity.[7]
Question: I am observing cell cycle arrest instead of apoptosis. Is this expected?
Answer: Yes, at lower concentrations, this compound can induce cell cycle arrest rather than apoptosis. The magnitude of the ROS response appears to determine the cellular outcome.
-
Dose-Dependent Effects: Low concentrations of this compound may produce levels of ROS that lead to growth arrest, specifically a G1-phase arrest, while higher concentrations generate a greater ROS burst that triggers apoptosis.[3]
-
p53-Independent Arrest: This G1-phase arrest has been observed to be independent of p53 function.[3][6]
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound?
Answer: this compound is a pro-apoptotic 1,4-benzodiazepine (B1214927) that targets the F1F0-ATP synthase in mitochondria.[8] It binds to the Oligomycin Sensitivity Conferring Protein (OSCP), a component of the F1F0-ATPase.[5][7] This binding modulates the enzyme's activity, leading to the generation of superoxide, a reactive oxygen species (ROS), within the mitochondrial respiratory chain.[1][5] This superoxide then acts as a second messenger to initiate a specific apoptotic signaling cascade.[2][5]
Question: What is the signaling pathway activated by this compound?
Answer: The superoxide generated by this compound activates the cytosolic Apoptosis Signal-regulating Kinase 1 (ASK1) by promoting its release from its inhibitor, thioredoxin.[2][5] This initiates a mitogen-activated protein kinase (MAPK) cascade, leading to the specific phosphorylation and activation of c-Jun N-terminal kinase (JNK).[2][5] Activated JNK then signals the activation of the pro-apoptotic proteins Bax and Bak, which leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and commitment to apoptosis.[2][5]
Question: What is the recommended solvent and storage for this compound?
Answer: this compound is soluble in DMSO and ethanol, with a maximum concentration of 100 mM.[9] For storage, it is recommended to keep it at +4°C.[9] Always refer to the manufacturer's specific instructions for the batch you are using.
Question: Can this compound affect cell proliferation?
Answer: Yes, in addition to inducing apoptosis, this compound is a potent antiproliferative agent.[3][6] It can cause a G1-phase cell cycle arrest.[3] This effect is also mediated by increased ROS levels.[3] In some cases, this compound has also been shown to trigger the proteasomal degradation of the c-myc protein, which is a key regulator of proliferation.[10]
Data Summary
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ATP Synthase Inhibition) | ~5 µM | In vitro | [9] |
| ED50 (Cell Viability) | 4 µM | Ramos B cells | [11] |
| Effective Concentration (Apoptosis) | 5-10 µM | Ramos B cells | [4] |
| Effective Concentration (Growth Arrest) | < 20 µM | Ramos B cells | [3] |
Experimental Protocols
Protocol: Measurement of Intracellular ROS Production
This protocol is a general guideline for measuring this compound-induced superoxide production using a fluorescent probe like Dihydroethidium (DHE).
-
Cell Preparation:
-
Plate cells at an appropriate density in a suitable plate format (e.g., 96-well plate for plate reader analysis or specific plates for microscopy/flow cytometry).
-
Allow cells to adhere and grow overnight under standard cell culture conditions.
-
-
Controls:
-
Negative Control: Vehicle-treated cells (e.g., DMSO).
-
Positive Control (Optional): A known ROS-inducing agent like Antimycin A.
-
Quenching Control: Cells pre-treated with an antioxidant (e.g., 100 µM MnTBAP) for 1-2 hours before this compound treatment.[3]
-
-
This compound Treatment:
-
ROS Probe Staining:
-
Prepare the DHE working solution (typically 5-10 µM in serum-free medium or PBS, protect from light).
-
Remove the treatment medium and wash the cells once with pre-warmed PBS.
-
Add the DHE working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Measurement:
-
After incubation, wash the cells again with PBS.
-
Add fresh PBS or medium to the wells.
-
Measure the fluorescence immediately using a suitable instrument:
-
Flow Cytometer: Excitation ~488 nm, Emission ~575 nm.
-
Fluorescence Microscope: Use appropriate filter sets for red fluorescence.
-
Plate Reader: Use appropriate excitation and emission wavelengths.
-
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity for each condition.
-
Normalize the fluorescence of treated samples to the vehicle control.
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]
- 2. This compound superoxide signals apoptosis via selective activation of JNK, Bak, and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The proapoptotic benzodiazepine this compound affects the growth and survival of malignant B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and validation of the mitochondrial F1F0-ATPase as the molecular target of the immunomodulatory benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Bz 423 | Other Synthases/Synthetases | Tocris Bioscience [tocris.com]
- 10. The immunomodulatory benzodiazepine this compound inhibits B-cell proliferation by targeting c-myc protein for rapid and specific degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
BZ-423 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of BZ-423. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C.[1][2] Some suppliers also suggest storage at +4°C or between 2-8°C for shorter periods.[3] The compound is shipped at ambient temperature, indicating its stability for short durations without refrigeration.[1][2] If stored correctly, this compound is stable for at least two to four years.[1][2]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO and ethanol.[1][3] It is recommended to prepare a concentrated stock solution in anhydrous DMSO, for example, at 10 mM or higher. This stock solution should then be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. For preparing working solutions, the DMSO stock can be further diluted in the aqueous buffer of your choice.
Q3: What is the appearance and purity of this compound?
A3: this compound is a solid powder, typically white to beige in color.[4] The purity is generally ≥98% as determined by HPLC.[1][3][4]
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the mitochondrial F1F0-ATP synthase.[1][3] It binds to the oligomycin (B223565) sensitivity-conferring protein (OSCP) subunit of the enzyme, which leads to the generation of superoxide (B77818) and subsequently induces apoptosis.[3][5] This mechanism has been implicated in its pro-apoptotic effects on pathogenic immune cells.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous solution. | Low solubility in aqueous buffers. | This compound has limited aqueous solubility. Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is sufficient to maintain solubility, but also compatible with your experimental system. It is advisable to prepare working solutions fresh from a concentrated stock just before use. |
| Inconsistent or lower than expected activity. | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Inaccurate concentration of the stock solution. | 1. Ensure the solid compound and stock solutions are stored at the recommended temperature (-20°C) and protected from light. 2. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. 3. Verify the concentration of your stock solution. If possible, use a spectrophotometric method or HPLC to confirm the concentration. |
| Variability in solubility between different batches or suppliers. | Different suppliers report varying solubility data, from "sparingly soluble: 1-10 mg/ml"[1] to "soluble to 100 mM" (~44 mg/mL).[3] This could be due to differences in the crystalline form or purity. | Always perform a small-scale solubility test with a new batch or from a new supplier before preparing a large stock solution. Start with the lower end of the reported solubility range and gradually increase the concentration. Gentle warming and vortexing can aid in dissolution. |
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation/Data | References |
| Physical Form | Solid | White to beige powder | [4] |
| Long-term Storage | Solid | -20°C | [1][2] |
| Short-term Storage | Solid | 0 - 4°C (days to weeks) | [2] |
| Shipping | Solid | Ambient temperature | [1][2] |
| Stock Solution Storage | In DMSO | -20°C (long term), 0 - 4°C (short term) | [2] |
| Stated Stability | Solid (if stored properly) | ≥ 4 years or > 2 years | [1][2] |
Solubility Data
| Solvent | Reported Solubility | Supplier/Reference |
| DMSO | Sparingly Soluble: 1-10 mg/mL | Cayman Chemical[1] |
| DMSO | 2 mg/mL, clear | Sigma-Aldrich[4] |
| DMSO | Soluble to 100 mM (~44 mg/mL) | R&D Systems[3], Tocris |
| Ethanol | Sparingly Soluble: 1-10 mg/mL | Cayman Chemical[1] |
| Ethanol | Soluble to 100 mM (~44 mg/mL) | R&D Systems[3], Tocris |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder, MW: 440.9 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.41 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: General Guideline for Assessing this compound Working Solution Stability
This is a general protocol that can be adapted to your specific experimental conditions.
-
Objective: To determine the stability of a this compound working solution in a specific aqueous buffer over a defined time course.
-
Materials:
-
This compound stock solution in DMSO
-
The aqueous buffer used in your experiments (e.g., PBS, cell culture medium)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
-
Procedure:
-
Prepare a working solution of this compound in your aqueous buffer at the desired final concentration. Ensure the final DMSO concentration is consistent with your experimental design.
-
Immediately after preparation (t=0), take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Store the remaining working solution under your typical experimental conditions (e.g., 37°C, room temperature).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots and analyze them by HPLC.
-
Compare the peak area of this compound at each time point to the initial peak area at t=0. A significant decrease in the peak area over time indicates degradation of the compound.
-
Visually inspect the solution at each time point for any signs of precipitation.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Logical workflow for troubleshooting inconsistent this compound activity.
References
Adjusting BZ-423 dosage for different cell densities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the pro-apoptotic benzodiazepine (B76468), BZ-423.
Frequently Asked Questions (FAQs)
Q1: How does this compound induce cell death?
A1: this compound induces cell death primarily through a mechanism involving the mitochondria. It binds to the F1F0-ATPase, a key enzyme in mitochondrial energy production.[1][2][3] This binding event leads to the generation of superoxide (B77818), a type of reactive oxygen species (ROS).[1][4][5] The accumulation of superoxide acts as a second messenger, triggering a signaling cascade that culminates in apoptosis (programmed cell death).[1][5][6]
Q2: What is the typical effective concentration range for this compound?
A2: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, published studies often report activity in the low micromolar range. For instance, in Ramos B-cell lymphoma lines, concentrations between 5 µM and 10 µM have been shown to increase superoxide levels.[7] The ED50 (the concentration at which 50% of the maximum effect is observed) for cell viability reduction in Ramos cells has been reported to be approximately 4 µM.[7] For other cell lines, it is crucial to perform a dose-response experiment to determine the optimal concentration.
Q3: My this compound treatment is showing inconsistent results. What could be the cause?
A3: Inconsistent results with this compound can arise from several factors, with cell density being a critical, and often overlooked, variable. The number of cells present at the time of treatment can significantly influence the apparent potency of the compound, a phenomenon sometimes referred to as the "inoculum effect".[8] Other factors include the health and passage number of your cells, and the specific lot of the compound. For reproducible results, it is essential to standardize your cell seeding density and other experimental parameters.
Q4: How does cell density specifically affect the action of this compound?
A4: At higher cell densities, the effective concentration of this compound per cell is lower. This can lead to a decrease in the observed cytotoxic or anti-proliferative effects. Cells at high confluence may also exhibit altered metabolic states or cell-cell communication that can influence their response to the drug.[8] Therefore, an experiment optimized at a low cell density may not yield the same results at a higher density, and the this compound concentration may need to be adjusted accordingly.
Troubleshooting Guide: Adjusting this compound Dosage for Different Cell Densities
A common challenge in working with this compound is determining the appropriate dosage for different experimental setups, particularly with varying cell densities. This guide provides a systematic approach to optimize this compound concentration for your specific cell line and seeding density.
Experimental Workflow for Dosage Optimization
Data Presentation: Dosage Adjustment Strategy
Since the optimal this compound concentration is highly dependent on the specific cell line and experimental conditions, providing a universal dosage chart is not feasible. Instead, the following table outlines a strategic approach for determining the optimal concentration based on your desired outcome (cytotoxicity vs. cytostasis) at different cell densities.
| Cell Seeding Density | Desired Outcome | Suggested this compound Concentration Range (Starting Point) | Expected Observations |
| Low (e.g., 30-50% confluence) | Cytotoxicity | 1 - 10 µM | A clear dose-dependent decrease in cell viability. |
| Cytostasis | 0.1 - 5 µM | Inhibition of cell proliferation with minimal cell death. | |
| Medium (e.g., 50-70% confluence) | Cytotoxicity | 5 - 20 µM | Higher concentrations may be needed to achieve similar levels of cell death as in low-density cultures. |
| Cytostasis | 1 - 10 µM | A shift to higher concentrations may be required to observe growth arrest. | |
| High (e.g., >80% confluence) | Cytotoxicity | 10 - 50 µM | Significant resistance to cell death may be observed; higher concentrations are likely necessary. |
| Cytostasis | 5 - 25 µM | The anti-proliferative effect may be less pronounced due to contact inhibition in control cells. |
Note: The concentration ranges provided are starting points for optimization. The actual optimal concentrations will need to be determined experimentally for each cell line.
Experimental Protocol: Determining the Optimal this compound Concentration
This protocol describes a method to determine the optimal this compound concentration for a given cell line and a range of cell densities using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
Materials:
-
Healthy, log-phase cells of the desired cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Prepare a serial dilution of your cell suspension to achieve a range of seeding densities (e.g., from 1,000 to 40,000 cells/well for a 96-well plate).
-
Seed 100 µL of each cell suspension into the wells of a 96-well plate. Include wells with media only as a background control.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow cells to adhere and resume growth.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's protocol.
-
For example, for an MTT assay, you would typically add the MTT reagent and incubate for a few hours, then solubilize the formazan (B1609692) crystals and read the absorbance.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells) from all other readings.
-
Normalize the data to the vehicle-treated control wells for each cell density.
-
Plot the normalized cell viability against the log of the this compound concentration for each seeding density.
-
Use a non-linear regression analysis to determine the IC50 (the concentration that inhibits 50% of cell viability) for each cell density.
-
This compound Signaling Pathway
References
- 1. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]
- 3. Bz 423 | Other Synthases/Synthetases | Tocris Bioscience [tocris.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The proapoptotic benzodiazepine this compound affects the growth and survival of malignant B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound superoxide signals apoptosis via selective activation of JNK, Bak, and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BZ-423 Mitochondrial Respiration Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BZ-423 in mitochondrial respiration assays. The information is tailored for scientists and drug development professionals to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mitochondrial target?
A1: this compound is a 1,4-benzodiazepine (B1214927) compound that has been identified as a pro-apoptotic agent.[1][2] Its primary mitochondrial target is the F1F0-ATP synthase, specifically the oligomycin (B223565) sensitivity conferring protein (OSCP) component.[2][3][4]
Q2: What is the mechanism of action of this compound on mitochondria?
A2: this compound inhibits the F1F0-ATP synthase, which is essential for the production of ATP through oxidative phosphorylation.[1][4] A key feature of this compound's mechanism is the induction of superoxide (B77818) (O₂⁻) generation within the mitochondria.[2][3] This increase in reactive oxygen species (ROS) acts as a signaling molecule to initiate apoptosis.[2][3]
Q3: What is the expected effect of this compound on the Oxygen Consumption Rate (OCR) in a mitochondrial stress test?
A3: As an ATP synthase inhibitor, this compound is expected to decrease the OCR associated with ATP production, similar to oligomycin. However, its induction of superoxide can complicate the interpretation of OCR data. Increased ROS production can lead to an increase in oxygen consumption, potentially through the uncoupling of the respiratory chain. Therefore, the net effect on OCR may be a combination of inhibition of ATP synthesis-linked respiration and a potential increase in non-ATP-linked oxygen consumption.
Q4: How does the superoxide production by this compound affect the interpretation of a mitochondrial stress test?
A4: The superoxide production can confound the results of a standard mitochondrial stress test. The increase in oxygen consumption due to ROS generation can mask the inhibitory effect on ATP synthase. This may manifest as a smaller than expected decrease in OCR after this compound addition, or in some cases, even an increase in non-mitochondrial respiration or proton leak.
Q5: What are the recommended solvents and storage conditions for this compound?
A5: this compound is soluble in DMSO and ethanol.[5] It is recommended to store the compound at +4°C.[5] For experimental use, prepare fresh dilutions from a stock solution to ensure compound stability and activity.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in mitochondrial respiration assays, such as those performed with a Seahorse XF Analyzer.
| Problem | Potential Cause | Recommended Action |
| No significant decrease in OCR after this compound injection. | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit ATP synthase in your specific cell type. | 1. Perform a dose-response experiment: Titrate this compound across a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal inhibitory concentration for your cells. |
| 2. High Non-Mitochondrial Oxygen Consumption: The superoxide induced by this compound can increase non-mitochondrial oxygen consumption, masking the decrease in mitochondrial respiration. | 2. Measure non-mitochondrial respiration: Ensure your protocol includes the injection of rotenone (B1679576) and antimycin A to quantify and subtract non-mitochondrial OCR. Consider co-treatment with an antioxidant like MnTBAP to see if it reverses the effect. | |
| 3. Degraded this compound: The compound may have lost activity due to improper storage or handling. | 3. Use a fresh aliquot of this compound: Prepare fresh dilutions from a properly stored stock solution for each experiment. | |
| Unexpected increase in OCR after this compound injection. | 1. Dominant Superoxide Effect: At certain concentrations or in specific cell types, the oxygen consumption due to superoxide generation may be greater than the inhibition of ATP synthase-linked respiration. | 1. Lower the this compound concentration: A lower concentration may be sufficient to inhibit ATP synthase without causing a dramatic increase in ROS-related oxygen consumption. |
| 2. Cell Stress Response: The injection process or the compound itself may be inducing a stress response leading to a temporary increase in OCR. | 2. Optimize injection strategy: Ensure gentle mixing and that the vehicle control does not elicit a similar response. | |
| High variability in OCR readings between wells treated with this compound. | 1. Inconsistent Cell Seeding: Uneven cell density across wells will lead to variable OCR measurements. | 1. Ensure a homogenous cell monolayer: Visually inspect the wells after seeding to confirm even cell distribution. |
| 2. Inaccurate Pipetting of this compound: Small variations in the volume of the compound added can lead to significant differences in response. | 2. Use calibrated pipettes and proper technique: Ensure accurate and consistent delivery of this compound to each well. | |
| Low basal OCR, making it difficult to assess the effect of this compound. | 1. Insufficient Cell Number: Too few cells will result in a low OCR signal. | 1. Optimize cell seeding density: Perform a titration to find the optimal cell number that gives a robust basal OCR. |
| 2. Unhealthy Cells: Cells that are stressed or dying will have compromised mitochondrial function. | 2. Ensure cell health: Use cells from a healthy, logarithmically growing culture and visually inspect them before the assay. |
Experimental Protocols
A detailed protocol for a standard mitochondrial stress test is provided below. This can be adapted for use with this compound by replacing the oligomycin injection with a this compound injection or by adding this compound as a pre-treatment.
Seahorse XF Cell Mito Stress Test Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFp)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Oligomycin (optional, for comparison)
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Rotenone/Antimycin A mixture
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.
-
Allow cells to adhere and form a monolayer overnight in a CO₂ incubator.
-
-
Sensor Cartridge Hydration:
-
One day prior to the assay, hydrate (B1144303) the sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate overnight in a non-CO₂ incubator at 37°C.
-
-
Assay Medium Preparation:
-
On the day of the assay, warm the assay medium to 37°C and adjust the pH to 7.4.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solutions in the assay medium to the desired working concentrations.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the cell plate and wash the cells gently with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
-
Compound Loading:
-
Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge. A typical injection strategy is:
-
Port A: this compound (or Oligomycin)
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A
-
-
-
Running the Assay:
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Execute the Mito Stress Test protocol on the instrument. The instrument will measure OCR at baseline and after each compound injection.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein content per well.
-
Calculate the key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, proton leak, and non-mitochondrial oxygen consumption.
-
Data Presentation
The following table summarizes the expected effects of this compound on the key parameters of a mitochondrial stress test, based on its known mechanism of action. Actual quantitative values will be cell-type and concentration-dependent.
| Parameter | Definition | Expected Effect of this compound | Rationale |
| Basal Respiration | The baseline oxygen consumption of the cells. | Variable (may decrease or show no change) | Inhibition of ATP synthase will decrease OCR, but superoxide-induced oxygen consumption may counteract this effect. |
| ATP-Linked Respiration | The portion of basal respiration used to generate ATP. | Decrease | This compound directly inhibits ATP synthase. |
| Maximal Respiration | The maximum oxygen consumption rate achieved after FCCP injection. | Decrease | Inhibition of a component of the electron transport chain (ATP synthase) can limit the maximal respiratory rate. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration. | Decrease | Reflects a reduced ability of the cell to respond to increased energy demand due to the inhibition of ATP synthase. |
| Proton Leak | Respiration not coupled to ATP synthesis. | Potential Increase | Superoxide production may cause mitochondrial damage and increase the proton leak. |
| Non-Mitochondrial Oxygen Consumption | Oxygen consumption from cellular processes outside the mitochondria. | Potential Increase | The generation of superoxide is an oxygen-consuming process that is not part of mitochondrial respiration. |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on mitochondrial F1F0-ATP synthase.
Experimental Workflow for a Mitochondrial Stress Test
Caption: General workflow for a Seahorse XF Cell Mito Stress Test.
Troubleshooting Logic for this compound Assays
Caption: Troubleshooting decision tree for this compound mitochondrial respiration assays.
References
Validation & Comparative
Validating BZ-423's Effect on F1F0-ATPase with RNAi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BZ-423, a notable F1F0-ATPase inhibitor, with other alternatives. It includes supporting experimental data and detailed protocols to validate its mechanism of action using RNA interference (RNAi).
This compound: Targeting F1F0-ATPase for Therapeutic Intervention
This compound is a 1,4-benzodiazepine (B1214927) compound that has demonstrated immunomodulatory effects by inducing apoptosis in pathogenic lymphocytes.[1][2] Its mechanism of action is centered on the inhibition of the mitochondrial F1F0-ATPase (also known as ATP synthase), a critical enzyme for cellular energy production.[1][2][3]
This compound specifically binds to the Oligomycin (B223565) Sensitivity Conferring Protein (OSCP), a subunit of the F1F0-ATPase.[1][2][4] This interaction inhibits both the ATP synthesis and hydrolysis functions of the enzyme.[2][5] A key consequence of this inhibition is the generation of superoxide (B77818), a reactive oxygen species (ROS), within the mitochondria.[1][2][6] This increase in superoxide acts as a signaling molecule, initiating a cascade of events that lead to apoptosis, or programmed cell death.[1][7][8] This targeted induction of apoptosis in rapidly proliferating or pathologically activated cells, such as certain lymphocytes, underscores the therapeutic potential of this compound.[1][9]
Comparison of F1F0-ATPase Inhibitors
To understand the unique properties of this compound, it is essential to compare it with other well-characterized F1F0-ATPase inhibitors. The following table summarizes key quantitative data for this compound and two common alternatives: Oligomycin and BTB06584.
| Inhibitor | Target Subunit(s) | Mechanism of Action | IC50 Value (ATP Hydrolysis/Synthesis) | Key Cellular Effects |
| This compound | Oligomycin Sensitivity Conferring Protein (OSCP) of the F1 domain[1][2][4] | Inhibits both ATP synthesis and hydrolysis, leading to superoxide generation and apoptosis.[2][6][7] | ~5 µM (for both ATP synthesis and hydrolysis)[4][5] | Induces apoptosis selectively in activated lymphocytes.[1][9] |
| Oligomycin | F0 subunit (specifically the c-subunit)[3][10][11] | Blocks the proton channel of the F0 subunit, inhibiting both ATP synthesis and hydrolysis.[3][10][11] | EC50: 107 ± 1.1 nM (ATP Hydrolysis in yeast)[5] | Potent inhibitor of oxidative phosphorylation, can induce ATP depletion.[10][12] |
| BTB06584 | IF1-dependent, targets the F1 domain[13][14][15] | Selectively inhibits the ATP hydrolase activity of F1F0-ATPase without affecting ATP synthesis.[13][16] | Not explicitly defined as a traditional IC50, acts by stabilizing the inhibitory action of IF1. | Protects against ischemic cell death by preventing ATP depletion from reversed F1F0-ATPase activity.[13][16][17] |
Experimental Validation of this compound's Target Using RNAi
RNA interference is a powerful tool to validate the specific molecular target of a compound. By knocking down the expression of the putative target protein, in this case, the OSCP subunit of F1F0-ATPase, one can observe if the cellular response to the compound is altered. A diminished effect of this compound in cells with reduced OSCP levels would provide strong evidence that OSCP is indeed the direct target.
Detailed Experimental Protocol: RNAi-mediated Knockdown of OSCP
This protocol outlines the key steps for validating the on-target effect of this compound.
1. siRNA Design and Synthesis:
-
Design at least two independent siRNAs targeting the mRNA of the human Oligomycin Sensitivity Conferring Protein (OSCP, also known as ATP5O).
-
Include a non-targeting control siRNA (scrambled sequence) to control for off-target effects of the siRNA delivery system.
-
Synthesize and purify the siRNAs to ensure high quality.
2. Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., Jurkat T-lymphocytes or another cell line sensitive to this compound-induced apoptosis) in appropriate growth medium.
-
On the day of transfection, seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare siRNA-lipid transfection complexes according to the manufacturer's protocol (e.g., using Lipofectamine RNAiMAX).
-
Add the transfection complexes to the cells and incubate for 24-48 hours.
3. Verification of OSCP Knockdown:
-
After the incubation period, harvest a subset of the cells from each treatment group (OSCP siRNA 1, OSCP siRNA 2, and non-targeting control).
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA and perform reverse transcription to generate cDNA. Use qRT-PCR with primers specific for OSCP and a housekeeping gene (e.g., GAPDH) to quantify the level of OSCP mRNA knockdown.
-
Western Blotting: Lyse the cells and perform SDS-PAGE and western blotting using a primary antibody specific for the OSCP protein. A loading control (e.g., β-actin) should be used to normalize protein levels. This will confirm the reduction of OSCP protein levels.
4. This compound Treatment and Apoptosis Assay:
-
Following confirmation of successful knockdown, treat the remaining cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 hours).
-
Harvest the cells and assess the level of apoptosis using a standard method such as Annexin V/Propidium Iodide staining followed by flow cytometry.
5. Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Compare the dose-response curve of this compound in cells treated with OSCP siRNAs to that of cells treated with the non-targeting control siRNA.
-
A rightward shift in the dose-response curve and a decrease in the maximum apoptotic effect in the OSCP knockdown cells would validate that the pro-apoptotic effect of this compound is dependent on the presence of the OSCP subunit.
Visualizing the Pathways and Protocols
To further clarify the concepts discussed, the following diagrams illustrate the key processes.
Caption: Mechanism of this compound induced apoptosis.
Caption: Experimental workflow for RNAi validation.
Caption: Comparison of F1F0-ATPase inhibitor targets.
References
- 1. Identification and validation of the mitochondrial F1F0-ATPase as the molecular target of the immunomodulatory benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]
- 3. What are F1F0-ATPase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Bz 423 | Other Synthases/Synthetases | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. The immunomodulatory benzodiazepine this compound inhibits B-cell proliferation by targeting c-myc protein for rapid and specific degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. benchchem.com [benchchem.com]
- 11. Modifiers of the oligomycin sensitivity of the mitochondrial F1F0-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oligomycin, an F1Fo-ATPase inhibitor, protects against ischemic acute kidney injury in male but not in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The compound BTB06584 is an IF1-dependent selective inhibitor of the mitochondrial F1Fo-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BTB06584, 5MG | Labscoop [labscoop.com]
A Comparative Guide to F1F0-ATPase Inhibitors: BZ-423 vs. Oligomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent F1F0-ATPase inhibitors: BZ-423 and oligomycin (B223565). By examining their mechanisms of action, binding sites, and downstream cellular effects, this document aims to equip researchers with the necessary information to select the appropriate inhibitor for their experimental needs.
Introduction to F1F0-ATPase Inhibition
The F1F0-ATPase, or ATP synthase, is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane. It plays a pivotal role in cellular energy metabolism by synthesizing ATP from ADP and inorganic phosphate, driven by the electrochemical gradient of protons.[1] The enzyme is composed of two main sectors: the F1 sector, which is responsible for the catalytic synthesis of ATP, and the F0 sector, which forms a proton channel across the membrane.[2] Inhibition of this complex is a critical area of research for understanding mitochondrial function and for the development of therapeutics targeting cellular metabolism in various diseases, including cancer and autoimmune disorders.[2][3]
Mechanism of Action and Binding Sites
This compound and oligomycin inhibit the F1F0-ATPase through distinct mechanisms by targeting different subunits of the enzyme complex.
This compound is a 1,4-benzodiazepine (B1214927) that binds to the Oligomycin Sensitivity Conferring Protein (OSCP), a component of the F1F0-ATPase.[3][4][5] The OSCP is part of the peripheral stalk that connects the F1 and F0 domains. The binding of this compound to the OSCP induces a conformational change that allosterically inhibits both ATP synthesis and hydrolysis.[4][5] A key consequence of this compound-mediated inhibition is the rapid generation of mitochondrial superoxide (B77818) (O2•−), a reactive oxygen species (ROS) that acts as a signaling molecule to initiate apoptosis.[3][4][5] This mechanism of action has shown therapeutic potential in autoimmune diseases like lupus by selectively eliminating pathogenic lymphocytes.[3]
Oligomycin , a macrolide antibiotic, targets the F0 subunit of the F1F0-ATPase, specifically binding to the c-subunit ring.[2][6][7][8] This binding physically obstructs the proton channel, preventing the translocation of protons from the intermembrane space to the mitochondrial matrix.[6][9] By blocking this proton flow, oligomycin effectively uncouples the proton gradient from ATP synthesis, leading to a halt in mitochondrial ATP production and hyperpolarization of the mitochondrial membrane.[6] Unlike this compound, oligomycin primarily reduces the maximal velocity (Vmax) of the enzyme without significantly affecting the Michaelis constant (KM).[4]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and oligomycin, providing a basis for comparing their potency. It is important to note that IC50 and EC50 values can vary depending on the experimental conditions, such as the cell type, enzyme source, and assay methodology.
| Inhibitor | Target Subunit(s) | Effect on Enzyme Kinetics | IC50/EC50 | Organism/Cell Line |
| This compound | Oligomycin Sensitivity Conferring Protein (OSCP) | Affects both Vmax and KM | ~5 µM (ATP synthesis and hydrolysis)[1][4] | Human embryonic kidney (HEK) cells |
| Oligomycin | F0 subunit (c-subunit) | Reduces Vmax only | EC50: 107 ± 1.1 nM (ATP Hydrolysis)[1] | Yeast |
Downstream Cellular Signaling Pathways
The inhibition of F1F0-ATPase by this compound and oligomycin triggers distinct downstream signaling cascades.
This compound: The primary signaling pathway initiated by this compound is the production of mitochondrial ROS, which leads to the activation of the intrinsic apoptotic pathway. This targeted induction of apoptosis in pathogenic lymphocytes is a key feature of its immunomodulatory effects.[3][4]
Oligomycin: As a potent inhibitor of oxidative phosphorylation, oligomycin induces a significant energy deficit within the cell. This metabolic stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10][11] Additionally, oligomycin has been shown to induce endoplasmic reticulum (ER) stress, leading to the upregulation of the pro-apoptotic protein CHOP and sensitization of cells to TRAIL-induced apoptosis.[12] It is also reported to have off-target effects, such as the inhibition of store-operated calcium channels, independent of its action on the F1F0-ATPase.[13]
Experimental Protocols
The following provides a generalized workflow for assessing the inhibitory effects of compounds like this compound and oligomycin on F1F0-ATPase activity.
Measurement of F1F0-ATPase Hydrolytic Activity
This spectrophotometric assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.[14][15]
1. Preparation of Mitochondria:
-
Homogenize tissue or cells in an ice-cold homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl, pH 7.2) with a protease inhibitor cocktail.[14]
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 15,000 x g for 5 minutes) to pellet the mitochondrial fraction.[15]
-
Resuspend the mitochondrial pellet in a suitable buffer.
2. Assay Procedure:
-
Prepare an assay buffer containing reagents for the coupled enzyme reaction: phosphoenolpyruvate, NADH, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase in a buffered solution (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 50 mM Tris, pH 8.25).[14]
-
Add the mitochondrial sample to the assay buffer in a cuvette.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
To determine the specific F1F0-ATPase activity, add a saturating concentration of oligomycin to inhibit the enzyme and measure the residual rate of ATP hydrolysis. The difference between the total and the oligomycin-insensitive rate represents the F1F0-ATPase activity.[14]
-
To determine the IC50 of an inhibitor (e.g., this compound), perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.[1]
Conclusion
This compound and oligomycin are both valuable tools for studying the F1F0-ATPase, but their distinct mechanisms of action and downstream effects make them suitable for different research applications. This compound, with its specific targeting of the OSCP and subsequent ROS-mediated apoptosis, presents a promising avenue for developing targeted therapies for autoimmune diseases. Oligomycin, a classical and potent inhibitor of the F0 proton channel, remains an indispensable tool for dissecting the bioenergetics of mitochondrial respiration and for inducing metabolic stress in cellular models. A thorough understanding of their differential effects is crucial for the accurate interpretation of experimental results and for the advancement of drug development programs targeting mitochondrial function.
References
- 1. benchchem.com [benchchem.com]
- 2. What are F1F0-ATPase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Identification and validation of the mitochondrial F1F0-ATPase as the molecular target of the immunomodulatory benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]
- 5. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modifiers of the oligomycin sensitivity of the mitochondrial F1F0-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oligomycin | Cell Signaling Technology [cellsignal.com]
- 11. Oligomycin-induced Bioenergetic Adaptation in Cancer Cells with Heterogeneous Bioenergetic Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oligomycin A enhances apoptotic effect of TRAIL through CHOP-mediated death receptor 5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 15. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
BZ-423: A Paradigm Shift from Classical Benzodiazepines in Cellular Targeting and Mechanism of Action
For Immediate Release
[City, State] – [Date] – BZ-423, a novel 1,4-benzodiazepine, represents a significant departure from the pharmacological activity of classical benzodiazepines. While structurally related, this compound engages a distinct molecular target, initiating a unique signaling cascade that culminates in programmed cell death, or apoptosis. This positions this compound as a promising candidate for anti-cancer and immunomodulatory therapies, contrasting sharply with the traditional anxiolytic and sedative effects of its predecessors which act on the central nervous system. This guide provides a comprehensive comparison of this compound and classical benzodiazepines, supported by experimental data, for researchers, scientists, and drug development professionals.
Key Distinctions at a Glance
| Feature | This compound | Classical Benzodiazepines (e.g., Diazepam) |
| Primary Molecular Target | Mitochondrial F1F0-ATPase (specifically the Oligomycin Sensitivity Conferring Protein - OSCP) | Gamma-aminobutyric acid type A (GABA-A) Receptors |
| Primary Mechanism of Action | Inhibition of ATP synthase, leading to superoxide (B77818) generation and induction of apoptosis. | Positive allosteric modulation of GABA-A receptors, enhancing GABAergic inhibition. |
| Primary Cellular Effect | Pro-apoptotic, anti-proliferative. | Anxiolytic, sedative, hypnotic, anticonvulsant, muscle relaxant. |
| Therapeutic Potential | Oncology, autoimmune diseases. | Anxiety disorders, insomnia, seizures, muscle spasms. |
Comparative Analysis of Binding Affinity and Potency
A critical differentiator between this compound and classical benzodiazepines is their respective binding affinities for their distinct molecular targets.
| Compound | Target | Metric | Value | Reference |
| This compound | Mitochondrial F1F0-ATPase | IC50 | ~5 µM | [1][2] |
| Diazepam | GABA-A Receptor | Modulatory | Positive Allosteric Modulator | [3] |
Note: A direct comparison of binding affinity using a single metric like IC50 is challenging due to the different mechanisms of action. Diazepam does not inhibit its target but rather enhances the effect of the natural ligand, GABA.
Cytotoxicity of this compound in Malignant B-Cells
This compound has demonstrated potent cytotoxic activity against various cancer cell lines, particularly those of B-cell origin, such as Burkitt's lymphoma.
| Cell Line | Cancer Type | Metric | Value |
| Ramos | Burkitt's Lymphoma | LC50 | Low micromolar range |
| Raji | Burkitt's Lymphoma | LC50 | Low micromolar range |
| Daudi | Burkitt's Lymphoma | LC50 | Low micromolar range |
Note: Specific LC50 values can vary between studies and experimental conditions. The consistent finding is that this compound is effective at micromolar concentrations in these cell lines.
Mechanistic Deep Dive: The this compound Signaling Pathway
Unlike classical benzodiazepines that hyperpolarize neurons, this compound initiates a pro-apoptotic signaling cascade within the mitochondria.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Measurement of Superoxide Production
Objective: To quantify the generation of mitochondrial superoxide in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., Ramos Burkitt's lymphoma cells)
-
This compound
-
MitoSOX Red mitochondrial superoxide indicator (or Dihydroethidium - DHE)
-
Fluorescence microscope or flow cytometer
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere or reach the desired confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 1-4 hours).
-
In the final 10-20 minutes of treatment, add MitoSOX Red (typically 5 µM) to the culture medium.
-
Wash the cells twice with warm PBS.
-
Analyze the cells using a fluorescence microscope (excitation ~510 nm, emission ~580 nm) or a flow cytometer.
-
Quantify the mean fluorescence intensity to determine the relative levels of superoxide production.
Cytochrome c Release Assay (Western Blotting)
Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.
Materials:
-
Treated and control cells
-
Cytosol/Mitochondria Fractionation Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Harvest treated and control cells and wash with ice-cold PBS.
-
Perform subcellular fractionation according to the kit manufacturer's instructions to separate cytosolic and mitochondrial fractions.
-
Determine the protein concentration of each fraction using the BCA assay.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against cytochrome c, COX IV, and GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates release.
Bak and Bax Activation Assay (Immunofluorescence)
Objective: To visualize the conformational activation of the pro-apoptotic proteins Bak and Bax.
Materials:
-
Treated and control cells on coverslips
-
Formaldehyde (B43269) or paraformaldehyde for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies that specifically recognize the activated forms of Bak and Bax
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Culture and treat cells on coverslips.
-
Fix the cells with formaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies against activated Bak and Bax overnight at 4°C.
-
Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. A punctate staining pattern in the mitochondrial region indicates activation and localization of Bak and Bax.
c-Myc Degradation Assay (Western Blotting)
Objective: To assess the levels of c-Myc protein following this compound treatment.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-c-Myc, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and control cells and collect the total protein lysate.
-
Determine the protein concentration using the BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against c-Myc and β-actin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the c-Myc band intensity relative to the loading control indicates degradation.
JNK Phosphorylation Assay (Western Blotting)
Objective: To determine the activation of JNK by detecting its phosphorylated form.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and control cells and collect the total protein lysate.
-
Determine the protein concentration using the BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-JNK and total JNK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increased ratio of phospho-JNK to total JNK indicates activation.
Conclusion
This compound stands apart from classical benzodiazepines due to its unique molecular target and pro-apoptotic mechanism of action. By targeting the mitochondrial F1F0-ATPase, this compound induces superoxide-mediated apoptosis, a pathway with significant therapeutic implications for cancer and autoimmune diseases. This starkly contrasts with the GABAergic modulation of classical benzodiazepines. The experimental data and protocols provided herein offer a foundational understanding for researchers and drug development professionals exploring the novel therapeutic potential of this compound and similar compounds.
References
- 1. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The immunomodulatory benzodiazepine this compound inhibits B-cell proliferation by targeting c-myc protein for rapid and specific degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct evidence for diazepam modulation of GABAA receptor microscopic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BZ-423 and Approved Immunomodulatory Drugs for Systemic Lupus Erythematosus
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical investigational drug BZ-423 against the approved immunomodulatory drugs: belimumab, anifrolumab, and voclosporin (B1684031), for the treatment of systemic lupus erythematosus (SLE) and lupus nephritis (LN). This document outlines their distinct mechanisms of action, summarizes key experimental data, and provides an overview of the methodologies employed in pivotal studies.
Executive Summary
Systemic lupus erythematosus is a complex autoimmune disease characterized by the production of autoantibodies and the formation of immune complexes, leading to widespread inflammation and organ damage. While several immunomodulatory drugs have been approved for the treatment of SLE and its severe manifestation, lupus nephritis, the search for novel therapeutic agents with improved efficacy and safety profiles continues. This guide focuses on this compound, a pre-clinical compound with a unique mechanism of action, and compares its profile with that of three approved biologics and small molecules: belimumab, anifrolumab, and voclosporin.
It is critical to note that this compound has not been evaluated in human clinical trials for lupus, and the available data is derived from preclinical studies. In contrast, belimumab, anifrolumab, and voclosporin have undergone extensive clinical development and are approved for clinical use.
Mechanism of Action
The therapeutic agents discussed herein employ distinct strategies to modulate the immune system and mitigate the pathology of lupus.
This compound: This 1,4-benzodiazepine (B1214927) compound induces apoptosis (programmed cell death) in pathogenic lymphocytes.[1][2] It targets the F1F0-ATPase in the mitochondria, leading to the generation of superoxide (B77818), a reactive oxygen species.[3] This initiates a signaling cascade that results in the activation of pro-apoptotic proteins Bak and Bax, ultimately leading to cell death.[3][4] The selectivity of this compound for disease-causing cells is thought to be due to differences in redox balance and signaling pathways in these cells compared to healthy cells.[1]
Belimumab (Benlysta®): A fully human monoclonal antibody that specifically targets and inhibits the biological activity of B-lymphocyte stimulator (BLyS), also known as B-cell activating factor (BAFF).[5] BLyS is a cytokine that promotes the survival and differentiation of B cells into antibody-producing plasma cells.[5] By neutralizing BLyS, belimumab reduces the survival of autoreactive B cells and decreases the production of autoantibodies that are central to lupus pathology.[5]
Anifrolumab (Saphnelo®): A human monoclonal antibody that binds to the type I interferon receptor subunit 1 (IFNAR1).[6] This binding blocks the activity of all type I interferons (IFN-I), which are key inflammatory cytokines implicated in the pathogenesis of lupus.[6] By inhibiting IFN-I signaling, anifrolumab reduces the expression of interferon-stimulated genes and dampens the downstream inflammatory cascade.[6]
Voclosporin (Lupkynis®): An oral calcineurin inhibitor that suppresses the immune response by inhibiting the activation of T cells.[7] It binds to cyclophilin A, and this complex then inhibits calcineurin, a phosphatase that is crucial for the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[7] By blocking NFAT activation, voclosporin reduces the production of pro-inflammatory cytokines such as IL-2, thereby inhibiting T-cell proliferation and activation.[7]
Signaling Pathway Diagrams
References
- 1. This compound superoxide signals apoptosis via selective activation of JNK, Bak, and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound Superoxide Signals B Cell Apoptosis via Mcl-1, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effectiveness and safety of Belimumab combined with standard therapy in severe active lupus nephritis requiring kidney replacement therapy: A case report and literature review [frontiersin.org]
- 6. Anifrolumab Phase III trial meets primary endpoint in systemic lupus erythematosus [astrazeneca.com]
- 7. Voclosporin for Lupus Nephritis — NephJC [nephjc.com]
Validating BZ-423 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the engagement of BZ-423 with its molecular target, the F1F0-ATP synthase (also known as ATP synthase or Complex V), within a cellular context. This compound is a 1,4-benzodiazepine (B1214927) that induces apoptosis in pathogenic lymphocytes by binding to the oligomycin (B223565) sensitivity conferring protein (OSCP) subunit of the F1F0-ATPase.[1][2][3] This interaction inhibits the enzyme, leading to the generation of mitochondrial superoxide (B77818), which acts as a signaling molecule to initiate apoptosis.[1][2][3]
Objective validation of this target engagement is crucial for understanding its mechanism of action and for the development of novel therapeutics. This guide compares several key methodologies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate techniques for their studies.
Quantitative Comparison of F1F0-ATPase Inhibitors
To contextualize the activity of this compound, it is useful to compare its inhibitory potency against other known modulators of the F1F0-ATPase. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other common inhibitors.
| Inhibitor | Target Subunit(s) | IC50 Value | Organism/Cell Line |
| This compound | OSCP of F1F0-ATPase | ~5 µM | In vitro (bovine heart mitochondria) |
| Oligomycin | F0 subunit | EC50: 107 ± 1.1 nM | Yeast |
| Aurovertin B | F1 subunit (β subunit) | 0.09 µM - 0.89 µM | Human cancer cell lines |
| Resveratrol | F1 subunit | IC50: 21.6 µM (hydrolysis), 27.7 µM (synthesis) | Rat brain and liver |
Note: IC50 values can vary depending on the specific experimental conditions, including the source of the enzyme, substrate concentrations, and the assay method used.
Methodologies for Validating this compound Target Engagement
Several distinct methodologies can be employed to confirm that this compound directly interacts with and modulates the F1F0-ATPase in cells. Each method offers unique advantages and provides a different facet of evidence for target engagement.
Direct Binding and Biophysical Interaction Assays
These methods provide direct evidence of this compound binding to its target protein.
CETSA is a powerful technique to confirm target engagement in intact cells.[4][5] The principle is based on the ligand-induced thermal stabilization of the target protein.[6]
Experimental Protocol: Cellular Thermal Shift Assay for F1F0-ATPase
-
Cell Culture and Treatment: Culture cells of interest (e.g., a human lymphocyte cell line) to a sufficient density. Treat cells with this compound at various concentrations (e.g., 1-50 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: After treatment, wash the cells with PBS and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice for 3 minutes.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Immunodetection: Perform Western blotting using a primary antibody specific for the OSCP subunit of F1F0-ATPase. A loading control, such as β-actin or GAPDH, should also be probed.
-
Data Analysis: Quantify the band intensities for OSCP. A positive thermal shift, observed as a higher amount of soluble OSCP at elevated temperatures in the this compound-treated samples compared to the vehicle control, indicates target engagement.
This technique uses a photoreactive version of this compound to covalently label its binding partner upon UV irradiation, allowing for subsequent identification.[7]
Experimental Protocol: Photoaffinity Labeling with a this compound Probe
-
Probe Synthesis: Synthesize a this compound derivative containing a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne).
-
Cell Treatment and UV Crosslinking: Treat cells with the photoaffinity probe. To demonstrate specificity, include control groups with an excess of unmodified this compound to compete for binding. Irradiate the cells with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its target.
-
Cell Lysis and Protein Enrichment: Lyse the cells and enrich the biotin-tagged protein-probe complexes using streptavidin-coated beads.
-
Target Identification: Elute the captured proteins and identify them using mass spectrometry (proteomics) or confirm the presence of OSCP by Western blotting.
FRET can be used to visualize the close proximity between this compound and its target in living cells.[8][9] This requires a fluorescently labeled this compound derivative and a fluorescently tagged F1F0-ATPase.
Experimental Protocol: FRET-based Target Engagement Assay
-
Reagent Preparation:
-
Synthesize a fluorescently labeled this compound derivative (e.g., this compound-Cy5) to act as the FRET acceptor.[10]
-
Genetically encode a fluorescent protein (e.g., GFP) fused to a subunit of the F1F0-ATPase (e.g., the γ subunit) to serve as the FRET donor. Transfect cells to express this fusion protein.
-
-
Live-Cell Imaging: Culture the transfected cells on a suitable imaging dish. Treat the cells with the fluorescent this compound derivative.
-
FRET Measurement: Perform live-cell fluorescence microscopy. FRET can be measured by several methods, including sensitized emission (measuring acceptor emission upon donor excitation) or acceptor photobleaching (measuring the increase in donor fluorescence after photobleaching the acceptor).[8]
-
Data Analysis: An increase in FRET signal in the presence of the this compound probe indicates that it is in close proximity (typically <10 nm) to the F1F0-ATPase, confirming engagement.
Functional and Downstream Effect Assays
These methods provide indirect but physiologically relevant evidence of target engagement by measuring the functional consequences of this compound binding to the F1F0-ATPase.
A direct consequence of this compound binding to the F1F0-ATPase is the increased production of mitochondrial superoxide.[1] This can be quantified using fluorescent probes.
Experimental Protocol: Detection of Mitochondrial Superoxide
-
Cell Culture and Treatment: Plate cells in a format suitable for fluorescence measurement (e.g., 96-well plate or imaging dish). Treat cells with this compound, a vehicle control, and a positive control such as Antimycin A.
-
Staining with Superoxide-Sensitive Dye: Load the cells with a mitochondrial superoxide-specific fluorescent probe, such as MitoSOX Red, according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
Data Analysis: An increase in fluorescence in the this compound-treated cells compared to the vehicle control indicates an increase in mitochondrial superoxide production, a functional readout of target engagement.
Reducing the expression of the target protein should confer resistance to the compound. This genetic approach provides strong evidence for on-target activity.[2][3]
Experimental Protocol: OSCP Knockdown and this compound Sensitivity Assay
-
siRNA Transfection: Transfect cells with small interfering RNA (siRNA) specifically targeting the OSCP subunit (ATP5O). A non-targeting siRNA should be used as a control.
-
Verification of Knockdown: After a suitable incubation period (e.g., 48-72 hours), harvest a portion of the cells to verify the knockdown of OSCP protein levels by Western blotting.
-
Cell Viability Assay: Treat the remaining OSCP-knockdown and control cells with a range of this compound concentrations.
-
Data Analysis: Measure cell viability using a standard assay (e.g., MTT or CellTiter-Glo). A rightward shift in the dose-response curve for this compound in the OSCP-knockdown cells compared to the control cells indicates that reduced target expression leads to decreased sensitivity, thus validating OSCP as the target.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the signaling pathway initiated by this compound.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
References
- 1. JCI - Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility [jci.org]
- 2. medium.com [medium.com]
- 3. researchgate.net [researchgate.net]
- 4. medium.com [medium.com]
- 5. graphviz.org [graphviz.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. Comparison of siRNA-induced off-target RNA and protein effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of BZ-423: A Comparative Guide to its Cross-Reactivity with Mitochondrial Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mitochondrial protein cross-reactivity of BZ-423, a pro-apoptotic 1,4-benzodiazepine (B1214927) with immunomodulatory properties. The primary focus is to objectively assess its selectivity for its known target and explore available data on its interactions with other mitochondrial proteins. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to aid in research and drug development.
Executive Summary
This compound is a well-characterized inhibitor of the mitochondrial F1F0-ATP synthase (also known as Complex V). Its primary and specific molecular target within this complex is the Oligomycin (B223565) Sensitivity-Conferring Protein (OSCP) subunit.[1][2] Binding of this compound to the OSCP allosterically inhibits both ATP synthesis and hydrolysis.[3] A key characteristic of this compound is its selectivity; it does not exhibit strong binding to the peripheral benzodiazepine (B76468) receptor (PBR), a common target for other benzodiazepine derivatives.[3][4]
The mechanism of action of this compound involves the generation of superoxide (B77818) radicals within the mitochondria, which act as second messengers to initiate a cascade of events leading to apoptosis.[4][5] While the inhibition of F1F0-ATP synthase is the primary event, the subsequent production of superoxide is dependent on a functional electron transport chain. Notably, the pro-apoptotic superoxide generation by this compound can be abolished by sodium azide, an inhibitor of Complex IV (cytochrome c oxidase), suggesting a functional interplay between the inhibition of ATP synthase and the respiratory chain.[3] However, direct binding or inhibitory activity of this compound against other individual mitochondrial respiratory complexes (Complex I, II, and III) has not been extensively reported in the available scientific literature.
Comparative Analysis of this compound Activity
The following table summarizes the known inhibitory activity of this compound against its primary target and provides a comparison with another well-known F1F0-ATP synthase inhibitor, oligomycin.
| Target Protein | This compound IC50 | Oligomycin IC50 | Notes |
| Mitochondrial F1F0-ATP Synthase | ~5 µM[6] | Varies by isoform and organism (typically nM to low µM range) | This compound is a non-competitive inhibitor, while oligomycin is a direct inhibitor of the F0 proton channel.[7] |
| Peripheral Benzodiazepine Receptor (PBR) | No significant binding[3][4] | N/A | This highlights the selectivity of this compound compared to other benzodiazepines. |
| Mitochondrial Respiratory Chain Complexes I, II, III | Data not available | N/A | No direct inhibitory data has been found in the reviewed literature. |
Signaling Pathway and Experimental Workflow
The interaction of this compound with its target and the subsequent cellular response can be visualized through the following diagrams.
References
- 1. db.cngb.org [db.cngb.org]
- 2. Identification and validation of the mitochondrial F1F0-ATPase as the molecular target of the immunomodulatory benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]
- 4. JCI - Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility [jci.org]
- 5. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bz 423 | Other Synthases/Synthetases | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of BZ-423 in Diverse Cancer Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the pro-apoptotic benzodiazepine (B76468), BZ-423, across various cancer cell models. This document outlines its mechanism of action, summarizes its efficacy, and provides detailed experimental protocols for its study.
This compound is a novel 1,4-benzodiazepine (B1214927) that induces cell death through a unique mitochondrial-mediated pathway. Its efficacy appears to be independent of common cancer resistance mechanisms, such as p53 mutation or overexpression of anti-apoptotic Bcl-2 family proteins, making it a compound of significant interest for cancer therapy.
Mechanism of Action: Targeting Mitochondrial ATP Synthase
This compound exerts its cytotoxic and antiproliferative effects by targeting the mitochondrial F1Fo-ATPase, a key enzyme in cellular energy production.[1][2] Specifically, it binds to the oligomycin (B223565) sensitivity conferring protein (OSCP) subunit of the F1Fo-ATPase.[1] This interaction inhibits the enzyme's activity, leading to the generation of reactive oxygen species (ROS), particularly superoxide (B77818) radicals (O2•−), within the mitochondria.[1] This surge in mitochondrial ROS acts as a critical signaling event, initiating a cascade that leads to apoptotic cell death.[3]
The signaling pathway downstream of this compound-induced ROS generation involves the intrinsic apoptotic pathway. Key events include the activation of the pro-apoptotic proteins Bax and Bak, which leads to mitochondrial outer membrane permeabilization (MOMP).[4] This is followed by the release of cytochrome c from the mitochondria into the cytoplasm, the collapse of the mitochondrial transmembrane gradient, and the formation of the apoptosome complex containing Apaf-1 and caspase-9.[5][6] In some cell types, such as Burkitt's lymphoma, the degradation of the anti-apoptotic protein Mcl-1 has been identified as a crucial link between the superoxide signal and the activation of Bax and Bak.[4] Notably, the involvement of the JNK signaling pathway appears to be cell-type specific.[4]
A significant advantage of this compound is its ability to induce apoptosis irrespective of the p53 tumor suppressor status and the expression levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][5][6] This suggests that this compound may be effective against a broad range of cancers, including those that have developed resistance to conventional chemotherapies.
Performance of this compound Across Different Cancer Cell Lines
| Cancer Type | Cell Line(s) | Reported Effect | Quantitative Data (IC50) | Citation(s) |
| Malignant B-Cell Lymphoma | Burkitt's Lymphoma (Ramos, ST486, CA46, etc.) | Cytotoxic and antiproliferative; induces G1-phase arrest and apoptosis. | Not explicitly reported in a comparative table. Described as effective at micromolar concentrations. | [3][7] |
| Ovarian Cancer | 12 different human ovarian cancer cell lines | Induces apoptosis at low micromolar concentrations, including in chemoresistant cells overexpressing Bcl-2 and Bcl-xL. | Not explicitly reported in a comparative table. | [5][6][8][9] |
| Breast Cancer | MCF-7 | Less sensitive to this compound-induced growth inhibition when overexpressing manganese superoxide dismutase. | Not Reported | [10] |
| Leukemia | HL60, KG1A | Mentioned in the context of ROS-induced apoptosis by other compounds, suggesting potential sensitivity. | Not Reported | |
| Glioma | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol determines the percentage of viable and non-viable cells after treatment with this compound. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cancer cells to the desired confluence and treat with various concentrations of this compound for the desired duration.
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes) and resuspend the cell pellet in 1X Binding Buffer.
-
-
Staining:
-
Adjust the cell suspension to a concentration of 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use an appropriate laser and filter combination for PI detection (e.g., excitation at 488 nm, emission at ~617 nm).
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of PI-positive (non-viable) and PI-negative (viable) cells.
-
Measurement of Intracellular Reactive Oxygen Species (ROS) using Dihydroethidium (DHE)
This protocol measures the intracellular production of superoxide, a key event in this compound's mechanism of action. DHE is oxidized by superoxide to a fluorescent product that can be detected by flow cytometry or fluorescence microscopy.
Materials:
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Dihydroethidium (DHE) stock solution (e.g., 5 mM in DMSO)
-
Cell culture medium without phenol (B47542) red
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides).
-
Treat cells with this compound for the desired time. Include a positive control (e.g., a known ROS inducer like Antimycin A) and an untreated control.
-
-
DHE Staining:
-
Prepare a fresh working solution of DHE (e.g., 10 µM) in pre-warmed serum-free medium or PBS.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Analysis:
-
For Flow Cytometry:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Analyze immediately on a flow cytometer using an appropriate laser and filter set for DHE (e.g., excitation at 488 nm, emission at ~585 nm).
-
-
For Fluorescence Microscopy:
-
Wash the cells twice with warm PBS.
-
Add fresh warm PBS or mounting medium.
-
Visualize the cells immediately using a fluorescence microscope with appropriate filters.
-
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression. It involves staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
RNase A solution (e.g., 100 µg/mL)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Treat cells with this compound for the desired duration.
-
Harvest approximately 1-2 x 10^6 cells.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve resolution.
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence intensity to visualize the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. revvity.com [revvity.com]
- 4. A protocol for in vivo detection of reactive oxygen species - 谷战军课题组 [m.guzjlab.org]
- 5. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 6. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 7. The proapoptotic benzodiazepine this compound affects the growth and survival of malignant B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Validating Superoxide Production as the Primary Mechanism of BZ-423: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BZ-423's performance with alternative methods of modulating mitochondrial superoxide (B77818) production. We delve into the experimental data and detailed protocols that substantiate superoxide as the primary signaling molecule in the pro-apoptotic mechanism of this compound.
The 1,4-benzodiazepine (B1214927) this compound has emerged as a potent pro-apoptotic agent with therapeutic potential in autoimmune diseases like lupus and psoriasis.[1][2] Its mechanism of action is distinguished by its ability to selectively induce apoptosis in pathogenic cells, a process initiated by the generation of superoxide within the mitochondria.[1][3][4] This guide will explore the experimental evidence validating this mechanism, compare this compound to other agents that modulate mitochondrial superoxide, and provide detailed protocols for assessing its effects.
Mechanism of Action: Superoxide as a Second Messenger
This compound's journey to induce apoptosis begins at the mitochondrial F1F0-ATPase.[1][5][6] Affinity-based screening identified the oligomycin-sensitivity conferring protein (OSCP), a subunit of the F1F0-ATPase, as the direct molecular target of this compound.[1][6][7] The binding of this compound to the OSCP modulates the enzyme's activity, inducing a respiratory transition from state 3 to state 4.[1][5] This transition leads to the production of superoxide (O2•−) by the mitochondrial respiratory chain.[1][5]
This newly generated superoxide does not act as a direct damaging agent but rather as a crucial second messenger.[1] It initiates a specific signaling cascade that culminates in apoptosis. The key steps in this pathway have been elucidated in mouse embryonic fibroblasts and other cell lines:
-
Activation of ASK1: this compound-induced superoxide activates the cytosolic apoptosis signal-regulating kinase 1 (ASK1) by promoting its release from its inhibitor, thioredoxin.[1][2]
-
JNK Phosphorylation: ASK1 activation triggers a mitogen-activated protein kinase (MAPK) cascade, leading to the specific phosphorylation of c-Jun N-terminal kinase (JNK).[1][2]
-
Activation of Bak and Bax: Phosphorylated JNK then signals the activation of the pro-apoptotic Bcl-2 family members, Bak and Bax.[1][2]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bak and Bax induce MOMP, leading to the release of cytochrome c from the mitochondria into the cytosol.[1]
-
Apoptosis Commitment: The release of cytochrome c is a critical step that commits the cell to apoptosis, which is then executed by caspases.[1][3][4]
Crucially, the entire apoptotic response initiated by this compound is dependent on both superoxide generation and JNK activation. The use of antioxidants or JNK inhibitors has been shown to prevent the downstream events of Bax translocation, cytochrome c release, and ultimately, cell death.[1][2]
Visualizing the this compound Signaling Pathway
Caption: this compound signaling pathway initiating apoptosis via superoxide production.
Comparative Analysis: this compound vs. Other Superoxide Modulators
To understand the unique properties of this compound, it is essential to compare it with other compounds known to modulate mitochondrial superoxide levels.
| Compound/Method | Mechanism of Superoxide Modulation | Primary Target | Downstream Effects | Selectivity |
| This compound | Modulates F1F0-ATPase, inducing a state 3 to 4 respiratory transition.[1][5] | Oligomycin sensitivity conferring protein (OSCP) of F1F0-ATPase.[1][6] | Activates a specific ASK1-JNK-Bak/Bax apoptotic pathway.[1][2] | Selective for pathogenic lymphocytes in vivo.[1][6] |
| Antimycin A | Inhibits Complex III of the mitochondrial respiratory chain.[8][9] | Cytochrome b subunit of Complex III. | Broad induction of mitochondrial ROS and apoptosis.[8] | General mitochondrial poison, lacks cell-type selectivity. |
| Menadione | Redox cycling compound that generates superoxide in mitochondria.[10] | Multiple cellular components through redox reactions. | Induces widespread oxidative stress and cell death, which can be caspase-independent.[10] | Non-specific, induces general cellular toxicity. |
| S3QELs | Suppressors of site IIIQo Electron Leak from Complex III.[11] | Site IIIQo of Complex III. | Selectively reduces superoxide production from Complex III without impairing oxidative phosphorylation.[11] | Specific for a particular site of superoxide generation. |
| MitoParaquat (mPQ) | Redox cycling agent that specifically generates superoxide within the mitochondria.[12] | Mitochondrial matrix components. | Increases mitochondrial superoxide, leading to altered metabolic activity and epigenetic regulation.[12] | Targeted to mitochondria, but redox cycling is non-specific within the organelle. |
Quantitative Validation of this compound-Induced Superoxide Production
The generation of superoxide by this compound has been quantified in various cell types and isolated mitochondria.
| Cell Type / System | This compound Concentration | Fold Increase in Superoxide (vs. Control) | Measurement Method | Reference |
| Ramos B cells | 10 µM | Not explicitly quantified as fold-increase, but rapid and robust DHE staining observed. | Dihydroethidium (B1670597) (DHE) staining and flow cytometry. | [3] |
| Isolated rat liver mitochondria | 10 µM | Rate of DCF production slope of 2.1 x 10⁻³ (vs. 1.1 x 10⁻³ for vehicle). | Dichlorodihydrofluorescein diacetate (DCFH-DA) oxidation to DCF. | [8] |
| Mouse Embryonic Fibroblasts (MEFs) | 1 hour incubation (concentration not specified) | Sufficient to initiate downstream signaling. | DHE oxidation. | [1] |
| Ramos cells | 20 µM | Significant increase in DCF fluorescence detected by flow cytometry. | Dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescence. | [13] |
Experimental Protocols
Detection of Intracellular Superoxide using Dihydroethidium (DHE)
This protocol is adapted from studies investigating this compound-induced superoxide production.[3][14][15]
-
Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, harvest and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
DHE Loading: Resuspend the cells in pre-warmed buffer containing 2 µM dihydroethidium (HEt). Incubate for a short period (2-3 minutes) to allow for dye uptake while minimizing intracellular accumulation of the oxidized product.
-
Treatment: Add this compound or the vehicle control to the cell suspension at the desired final concentration.
-
Data Acquisition: Immediately begin acquiring data using a flow cytometer or a fluorescence microscope.
-
Flow Cytometry: Excite the cells with a 488 nm laser and collect emission in the appropriate channels for the oxidized (red fluorescence, e.g., >560 nm) and reduced (blue fluorescence, e.g., 405-470 nm) forms of the dye. The rate of superoxide generation can be measured by the slope of the ratio of the oxidized to the reduced form.
-
Fluorescence Microscopy: Use appropriate filter sets to visualize the red fluorescence of the oxidized DHE, which indicates superoxide production. Time-lapse imaging can be used to monitor the kinetics of superoxide generation.
-
-
Analysis: Quantify the mean fluorescence intensity of the cell population or the ratio of oxidized to reduced dye over time to determine the extent of superoxide production.
Caption: Experimental workflow for detecting intracellular superoxide using DHE.
Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol is a standard method for specifically detecting superoxide within the mitochondria.[10][16]
-
Cell Preparation: Plate cells in a suitable format for microscopy or flow cytometry and allow them to adhere.
-
MitoSOX Loading: Remove the culture medium and incubate the cells with pre-warmed medium containing 5 µM MitoSOX Red for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm buffer to remove excess probe.
-
Treatment: Add fresh, pre-warmed medium containing this compound or the vehicle control.
-
Data Acquisition:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with excitation around 510 nm and emission detection around 580 nm.
-
Flow Cytometry: Excite the cells with a 488 nm or 561 nm laser and collect emission in the appropriate red channel (e.g., 585/42 nm).
-
-
Analysis: Quantify the mean fluorescence intensity of the mitochondrial regions (microscopy) or the entire cell population (flow cytometry) to determine the level of mitochondrial superoxide.
Conclusion
References
- 1. This compound Superoxide Signals Apoptosis via Selective Activation of JNK, Bak, and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound superoxide signals apoptosis via selective activation of JNK, Bak, and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzodiazepine-induced superoxide signals B cell apoptosis: mechanistic insight and potential therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound [frontiersin.org]
- 6. Identification and validation of the mitochondrial F1F0-ATPase as the molecular target of the immunomodulatory benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suppressors of superoxide production from mitochondrial complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid generation of mitochondrial superoxide induces mitochondrion-dependent but caspase-independent cell death in hippocampal neuronal cells that morphologically resembles necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial superoxide targets energy metabolism to modulate epigenetic regulation of NRF2-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Live-cell imaging; reactive oxygen species (Superoxide) [protocols.io]
- 15. protocols.io [protocols.io]
- 16. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Immunomodulation: BZ-423 vs. Cyclosporin A in T-Cell Proliferation
For researchers, scientists, and drug development professionals, understanding the nuances of immunosuppressive agents is critical. This guide provides a comprehensive comparison of BZ-423 and the well-established drug, Cyclosporin A, focusing on their efficacy in inhibiting T-cell proliferation. We delve into their distinct mechanisms of action, present comparative data, and provide detailed experimental protocols to support further research.
At the heart of adaptive immunity, T-lymphocytes are pivotal players. Their proliferation is a hallmark of a robust immune response, but in the context of autoimmune diseases and organ transplantation, unchecked T-cell expansion can be detrimental. Consequently, agents that can modulate T-cell proliferation are of significant therapeutic interest. This guide offers an objective comparison of two such agents, this compound and Cyclosporin A, providing a framework for their evaluation in T-cell proliferation assays.
Mechanisms of Action: Two Distinct Approaches to T-Cell Suppression
This compound and Cyclosporin A employ fundamentally different strategies to achieve their immunosuppressive effects.
Cyclosporin A (CsA) is a calcineurin inhibitor.[1][2] Its primary mechanism involves forming a complex with the intracellular protein cyclophilin.[1][2] This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[1] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][3] In its phosphorylated state, NFAT cannot translocate to the nucleus to initiate the transcription of genes essential for T-cell activation and proliferation, most notably Interleukin-2 (IL-2).[1][3]
This compound , a 1,4-benzodiazepine, takes a different route by targeting cellular metabolism. It specifically binds to the F1F0-ATP synthase on the inner mitochondrial membrane. This interaction inhibits ATP synthesis and, more critically, leads to the generation of reactive oxygen species (ROS), particularly superoxide. This surge in ROS acts as a secondary messenger, triggering downstream signaling pathways that can lead to either apoptosis (programmed cell death) or cell cycle arrest in lymphocytes, thereby halting their proliferation.
Comparative Efficacy in T-Cell Proliferation Assays
While direct head-to-head published studies comparing this compound and Cyclosporin A on T-cell proliferation are limited, we can synthesize available data and present a plausible comparative scenario. The following table summarizes hypothetical but representative data from a T-cell proliferation assay, such as a [3H]-thymidine incorporation assay, where peripheral blood mononuclear cells (PBMCs) are stimulated with a mitogen like Phytohemagglutinin (PHA).
| Compound | Concentration | Mean Proliferation (CPM) | % Inhibition | IC50 |
| Vehicle Control | - | 150,000 | 0% | - |
| This compound | 1 µM | 120,000 | 20% | \multirow{4}{}{~10 µM} |
| 5 µM | 90,000 | 40% | ||
| 10 µM | 75,000 | 50% | ||
| 50 µM | 30,000 | 80% | ||
| Cyclosporin A | 1 ng/mL (0.83 nM) | 105,000 | 30% | \multirow{4}{}{~5 ng/mL (4.16 nM)} |
| 5 ng/mL (4.16 nM) | 75,000 | 50% | ||
| 10 ng/mL (8.32 nM) | 45,000 | 70% | ||
| 100 ng/mL (83.2 nM) | 15,000 | 90% |
Note: The data presented for this compound in a T-cell proliferation assay is illustrative and based on its known effects on other lymphocyte populations. The IC50 for Cyclosporin A can vary depending on the specific stimulus and assay conditions.
Experimental Protocols
Accurate and reproducible data are paramount in comparative studies. Below are detailed methodologies for two common T-cell proliferation assays.
[3H]-Thymidine Incorporation Assay
This classic assay measures the incorporation of a radioactive nucleoside, [3H]-thymidine, into the DNA of proliferating cells.
1. Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile Phosphate Buffered Saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Adjust the cell density to 1 x 106 cells/mL.
2. Assay Setup:
-
Add 100 µL of the cell suspension (1 x 105 cells) to each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound and Cyclosporin A in complete RPMI-1640 medium.
-
Add 50 µL of the compound dilutions or vehicle control to the appropriate wells.
-
Add 50 µL of a T-cell mitogen, such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL, or an antigen to stimulate proliferation. For unstimulated controls, add 50 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
3. [3H]-Thymidine Labeling and Harvesting:
-
18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated [3H]-thymidine.
-
Allow the filters to dry completely.
4. Measurement and Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits proliferation by 50%) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Carboxyfluorescein Succinimidyl Ester (CFSE) Proliferation Assay
This flow cytometry-based assay tracks cell division by measuring the progressive halving of the fluorescent dye CFSE in daughter cells.
1. Cell Preparation and Staining:
-
Isolate and prepare PBMCs as described for the [3H]-thymidine assay.
-
Resuspend the cells at 1 x 107 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the cells at 1 x 106 cells/mL in complete RPMI-1640 medium.
2. Assay Setup:
-
Follow the same procedure for plating cells, adding compounds, and stimulating with a mitogen as described for the [3H]-thymidine assay.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.
3. Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain the cells with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.
-
Acquire the data on a flow cytometer, measuring the CFSE fluorescence in the appropriate channel (typically FITC).
-
Analyze the data using flow cytometry software. Proliferating cells will show a sequential decrease in CFSE fluorescence, appearing as distinct peaks.
-
Quantify proliferation by determining the percentage of cells that have undergone one or more divisions (i.e., have reduced CFSE fluorescence compared to the undivided parent population).
-
Calculate the percentage of inhibition and IC50 values as described previously.
Visualizing the Pathways
To better understand the distinct mechanisms of this compound and Cyclosporin A, the following diagrams illustrate the key signaling pathways involved.
Caption: T-Cell activation pathways and points of inhibition for Cyclosporin A and this compound.
Caption: General workflow for a T-cell proliferation assay.
Conclusion
This compound and Cyclosporin A represent two distinct and compelling strategies for the modulation of T-cell proliferation. Cyclosporin A's well-characterized inhibition of the calcineurin-NFAT pathway provides a targeted approach to suppressing T-cell activation. In contrast, this compound's novel mechanism of inducing ROS through mitochondrial targeting offers an alternative means of controlling lymphocyte expansion. The choice between these or other immunomodulatory agents will depend on the specific research or therapeutic context. The experimental protocols and comparative framework provided in this guide are intended to facilitate further investigation into these and other compounds aimed at regulating T-cell-mediated immunity.
References
Safety Operating Guide
Standard Operating Procedure: BZ-423 Disposal
This document provides essential safety and logistical procedures for the proper disposal of the research chemical BZ-423. As a potent, cytotoxic, and biologically active 1,4-benzodiazepine (B1214927) derivative, all waste streams containing or contaminated with this compound must be handled as hazardous chemical waste.[1][2][3] Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Chemical and Hazard Identification
This compound is a specialized research chemical used for its immunomodulatory and proapoptotic properties.[1][4] It functions as an ATP synthase inhibitor, which induces the generation of superoxide (B77818) (a reactive oxygen species) and triggers apoptosis, or programmed cell death.[4][5] Due to its mechanism of action, it should be regarded as a cytotoxic compound.
Table 1: this compound Identification and Hazard Summary
| Property | Data |
| Chemical Name | 7-Chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)-2H-1,4-benzodiazepin-2-one[5] |
| Synonym | LYC-30904[5] |
| Molecular Formula | C₂₇H₂₁ClN₂O₂[5] |
| Molecular Weight | 440.9 g/mol [5] |
| Primary Use | Laboratory Research Only |
| Mechanism of Action | Inhibits mitochondrial F₁F₀-ATPase, generating reactive oxygen species (ROS) and inducing apoptosis.[4][5] |
| Primary Known Hazards | Cytotoxic: Induces cell death in various cell lines.[1][6] Biologically Active: Potent modulator of cellular pathways.[4] |
| Solubility | Sparingly soluble in DMSO and ethanol (B145695).[5] |
Protocol for Safe Disposal of this compound and Associated Waste
This protocol outlines the mandatory step-by-step process for the safe handling and disposal of all waste streams contaminated with this compound.
Before handling this compound or its associated waste, the following minimum PPE is required:
-
Standard laboratory coat.
-
ANSI-rated safety glasses or goggles.
-
Two pairs of nitrile gloves (double-gloving) to prevent exposure.
Proper segregation at the point of generation is critical. Never mix this compound waste with general trash or other non-hazardous waste streams. All waste contaminated with this compound must be collected as hazardous chemical waste.
-
Solid Waste: Includes contaminated gloves, bench paper, pipette tips, vials, and any other solid materials that have come into contact with this compound.
-
Procedure: Collect directly into a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste: Includes unused stock solutions, cell culture media containing this compound, and solvent rinses from contaminated glassware.
-
Procedure: Collect in a dedicated, sealed, and shatter-proof hazardous waste container (e.g., a coated glass or polyethylene (B3416737) bottle). Do not overfill; leave at least 10% headspace. Ensure the container is compatible with the solvents used (e.g., DMSO, ethanol).
-
-
Sharps Waste: Includes needles, syringes, or contaminated glassware capable of piercing or cutting.
-
Procedure: Place immediately into a designated, puncture-resistant sharps container labeled "Biohazard" and "Hazardous Chemical Waste."
-
-
Procedure: After completing work, wipe all surfaces where this compound was handled with a solvent known to solubilize it (e.g., ethanol or isopropanol), followed by a standard laboratory disinfectant. All wipes used for decontamination must be disposed of as this compound solid waste.
All waste containers must be correctly labeled to ensure safe handling and disposal by your institution's Environmental Health & Safety (EHS) department.
-
Labeling Requirement: Affix a completed hazardous waste tag to each container.
-
Content Declaration: Clearly write "Hazardous Waste: this compound (Cytotoxic Agent)" and list all chemical constituents, including solvents and their approximate percentages.
-
Container Integrity: Ensure all containers are tightly sealed, clean on the outside, and in good condition before arranging for pickup.
Under no circumstances should this compound or its contaminated waste be disposed of down the drain or in regular trash.
-
Procedure: Store the properly labeled, sealed waste containers in a designated, secure satellite accumulation area. Contact your institution's EHS office to schedule a pickup for final disposal, which is typically handled via high-temperature incineration by a licensed hazardous waste contractor.[7][8][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste streams.
Caption: this compound hazardous waste disposal and segregation workflow.
References
- 1. The proapoptotic benzodiazepine this compound affects the growth and survival of malignant B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The immunomodulatory benzodiazepine this compound inhibits B-cell proliferation by targeting c-myc protein for rapid and specific degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
- 8. How to Dispose of Biohazard Waste [wastemanaged.co.uk]
- 9. drugcheckingbc.ca [drugcheckingbc.ca]
Essential Safety and Operational Protocols for Handling BZ-423
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of BZ-423 (CAS #216691-95-1), a pro-apoptotic 1,4-benzodiazepine (B1214927) derivative. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on its known biological activities, the safety profiles of analogous compounds, and general best practices for handling cytotoxic and powdered chemical agents.
Hazard Identification and Risk Assessment
This compound is a potent inhibitor of mitochondrial F1F0-ATPase, inducing apoptosis through the generation of superoxide (B77818).[1][2] As a cytotoxic compound, it should be handled with extreme caution. Based on the SDS for Alprazolam, a related benzodiazepine (B76468), this compound should be considered potentially toxic if swallowed, in contact with skin, or inhaled, and may be harmful to fertility or an unborn child.
Key Hazards:
-
Cytotoxicity: Induces programmed cell death.
-
Respiratory Tract Irritation: As a fine powder, inhalation may cause irritation.
-
Skin and Eye Irritation: Direct contact may cause irritation.
-
Reproductive Toxicity: Potential for harm to fertility or a developing fetus.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for various procedures involving this compound.
| Procedure | Required PPE | Rationale |
| Weighing and Aliquoting (Powder) | - Disposable, solid-front lab coat- Double nitrile gloves- Safety goggles with side shields- N95 or higher-rated respirator | To prevent inhalation of airborne particles and protect skin and eyes from contact with the powdered compound. |
| Solution Preparation and Handling | - Disposable, solid-front lab coat- Double nitrile gloves- Safety goggles with side shields | To protect against splashes and skin contact with the dissolved compound. |
| Cell Culture and In Vitro Assays | - Disposable, solid-front lab coat- Nitrile gloves- Safety glasses | Standard laboratory practice to prevent contamination and minimal exposure to dilute solutions. |
| Spill Cleanup | - Disposable, solid-front lab coat- Double nitrile gloves- Safety goggles and face shield- N95 or higher-rated respirator | To provide maximum protection during cleanup of potentially high concentrations of the compound. |
Safe Handling and Operational Procedures
Adherence to the following step-by-step procedures is critical for minimizing exposure risk.
3.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool (2-8°C), dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly labeled with a "Cytotoxic Agent" warning sign.
3.2. Weighing and Solution Preparation:
-
Perform all manipulations of powdered this compound within a certified chemical fume hood or a powder containment hood.
-
Use dedicated spatulas and weigh boats for this compound.
-
To prepare a stock solution, slowly add the solvent (e.g., DMSO, ethanol) to the powder to minimize aerosolization.
-
Ensure the container is securely capped before removing it from the hood.
3.3. Experimental Use:
-
All work with this compound solutions should be conducted in a biological safety cabinet (Class II) for cell-based assays to maintain sterility and operator safety.
-
Avoid the creation of aerosols.
-
After use, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a surface decontaminant).
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
4.1. Waste Segregation:
-
Solid Waste: All disposable PPE, weigh boats, and other contaminated solid materials should be placed in a clearly labeled, sealed "Cytotoxic Waste" container.
-
Liquid Waste: Unused this compound solutions and contaminated liquid media should be collected in a dedicated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container.
4.2. Disposal Method:
-
Incineration: The preferred method for the disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal company.
-
Neutralization (for small quantities): In the absence of a licensed disposal service for small research quantities, non-bulk powder can be rendered non-retrievable by mixing with an inert material like cat litter or sand, placing it in a sealed container, and then disposing of it in the regular trash. This should only be done in accordance with institutional and local regulations.
Experimental Protocols and Visualizations
5.1. This compound Signaling Pathway
This compound inhibits the F1F0-ATPase in the inner mitochondrial membrane. This leads to the production of superoxide (O2•-), a reactive oxygen species. In certain cell types, this triggers a signaling cascade involving the activation of Apoptosis Signal-regulating Kinase 1 (ASK1) and c-Jun N-terminal kinase (JNK). Activated JNK then promotes the activation of the pro-apoptotic proteins Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, apoptosis.
Caption: this compound induced apoptosis signaling pathway.
5.2. Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
